Methyl tropate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWRQVKIUHEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286127 | |
| Record name | Methyl tropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3967-53-1 | |
| Record name | NSC43874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl tropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxy-2-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl Tropate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl tropate, systematically known as methyl 3-hydroxy-2-phenylpropanoate (CAS No: 3967-53-1), is a significant organic compound, often encountered as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a precursor in the production of tropane alkaloids, a class of compounds with diverse and potent pharmacological activities. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, detailed methodologies for their experimental determination, and insights into its stability and storage.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental observations, many of the listed physical constants are estimated using reliable computational methods, such as the Joback and Crippen methods, and are indicated as such.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Appearance | White to almost white crystalline powder (predicted) | Inferred from related compounds |
| Melting Point (Tfus) | 346.86 K (73.71 °C) | Joback Method[3] |
| Boiling Point (Tboil) | 622.91 K (349.76 °C) at 760 mmHg | Joback Method[3] |
| Density | Not Experimentally Determined | |
| Water Solubility (log10WS) | -1.20 (in mol/L) | Crippen Method[3] |
| Octanol/Water Partition Coefficient (logP) | 0.935 | Crippen Method[3] |
| CAS Number | 3967-53-1 | [1][2] |
Spectroscopic Profile
The spectroscopic signature of a molecule is its unique fingerprint, indispensable for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy
The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The methine proton (CH) adjacent to the hydroxyl and phenyl groups would likely be a multiplet. The methylene protons (CH₂) next to the hydroxyl group and the methyl protons (CH₃) of the ester group would also show characteristic chemical shifts and splitting patterns.
¹³C NMR (Carbon-13) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments. Key expected signals include the carbonyl carbon of the ester at the most downfield position (around 170-175 ppm), the aromatic carbons of the phenyl ring (typically between 125-140 ppm), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of the hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100-3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch (Ester): A very strong and sharp absorption band around 1750-1735 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds in the phenyl ring.
-
C-O Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to its molecular weight (180.20). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the phenyl and hydroxyl groups would also lead to characteristic fragment ions.
Experimental Methodologies for Property Determination
The following section details the standard, self-validating protocols for the experimental determination of the key physical and spectroscopic properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 10-20 mg of this compound is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.
-
¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded. The sample is then placed in the spectrometer's beam path, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron ionization (EI) for small molecules, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion.
Sources
Methyl tropate chemical structure and properties.
An In-depth Technical Guide to Methyl Tropate: Structure, Properties, and Applications
Introduction
This compound, the methyl ester of tropic acid, is a pivotal organic compound within the landscape of pharmaceutical chemistry and natural product synthesis. While not a household name, its significance is deeply rooted in its relationship with the tropane alkaloids, a class of compounds renowned for their potent physiological activities.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental chemical identity to its practical applications in synthesis and quality control. Understanding this molecule is critical, not only as a synthetic building block for creating complex pharmaceutical agents but also as a crucial reference standard for identifying impurities in widely used drugs such as atropine.[2][3]
Chemical Identity and Structure
This compound is structurally defined as the methyl ester of 3-hydroxy-2-phenylpropanoic acid (tropic acid). The molecule features a chiral center at the carbon alpha to both the phenyl ring and the ester group, a hydroxyl group on the beta-carbon, and an aromatic phenyl ring.
-
Synonyms : this compound, Tropic acid methyl ester, Benzeneacetic acid, α-(hydroxymethyl)-, methyl ester[4][6]
Caption: Chemical structure of this compound (methyl 3-hydroxy-2-phenylpropanoate).
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various solvents and analytical systems. These characteristics are essential for designing synthetic routes, purification protocols, and analytical methods.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 180.20 | g/mol | [4][7] |
| Normal Melting Point (Tfus) | 346.86 | K (73.71 °C) | [8][9] |
| Normal Boiling Point (Tboil) | 622.91 | K (349.76 °C) | [8][9] |
| Water Solubility (log10WS) | -1.20 | mol/L | [8][9] |
| Octanol/Water Partition Coeff. (logP) | 0.935 | - | [8][9] |
| Topological Polar Surface Area | 46.5 | Ų | [5] |
Note: Some properties are based on computational models (Joback Method, Crippen Method) which provide reliable estimates for well-defined organic molecules.[8][9]
The limited water solubility and moderate logP value suggest that this compound is a relatively nonpolar molecule, readily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[10] This is a critical consideration for its use in organic synthesis and for developing chromatographic separation methods.
Synthesis and Pharmaceutical Relevance
Biosynthesis and Natural Occurrence
This compound is intrinsically linked to the biosynthesis of tropane alkaloids, a large family of natural products found predominantly in plants of the Solanaceae family (e.g., Atropa belladonna).[1][11] The pathway involves the formation of tropic acid from the primary metabolite phenylalanine.[11] While this compound itself is not a major natural product, the tropic acid moiety is essential. It is esterified with a tropane alcohol (like tropine) to form medicinally important alkaloids such as hyoscyamine and its racemate, atropine.[11][12]
Laboratory Synthesis
The most direct and common laboratory synthesis of this compound is the Fischer esterification of tropic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process, often requiring the removal of water or the use of excess methanol to drive the reaction to completion.
Sources
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. CAS 51-55-8 Atropine - API Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropic acid, methyl ester [webbook.nist.gov]
- 5. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:3967-53-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemeo.com [chemeo.com]
- 9. This compound (CAS 3967-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
The Synthesis of Tropic Acid from Methyl Tropate: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of tropic acid via the hydrolysis of methyl tropate. Tropic acid is a critical chiral building block in the pharmaceutical industry, most notably as a precursor to anticholinergic drugs such as atropine and hyoscyamine.[1][2] This document moves beyond a simple recitation of steps to offer deep mechanistic insights, explain the causal reasoning behind procedural choices, and present a self-validating experimental protocol designed for reproducibility and high yield. The intended audience—researchers, chemists, and drug development professionals—will find this guide a robust resource for both laboratory execution and a deeper understanding of the underlying chemical principles.
Strategic Importance of Tropic Acid in Pharmaceutical Synthesis
Tropic acid, known systematically as 3-hydroxy-2-phenylpropanoic acid, is a cornerstone intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2][3] Its structure is integral to the tropane class of alkaloids, which exhibit significant anticholinergic and parasympatholytic properties.[1][4] The biological activity of these final drug products is often stereospecific, making the reliable synthesis of enantiomerically pure or racemic tropic acid a crucial first step in the manufacturing value chain.[1] The hydrolysis of this compound represents a common, efficient, and scalable route to this vital precursor, making a mastery of this process essential for chemists in the field.
The Underlying Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of this compound to tropic acid is a classic saponification reaction. While acid-catalyzed hydrolysis is possible, the base-catalyzed pathway is generally preferred for its high reaction rates at moderate temperatures and its typically cleaner reaction profiles, avoiding potential side reactions like acid-catalyzed dehydration.
The process unfolds via a nucleophilic acyl substitution mechanism in two primary stages:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the this compound ester. This addition breaks the carbonyl π-bond, forming a transient, high-energy tetrahedral intermediate.
-
Collapse and Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the expulsion of the weakest base, the methoxide ion (CH₃O⁻), as the leaving group. This step is effectively irreversible as the methoxide ion immediately deprotonates the newly formed carboxylic acid, yielding a resonance-stabilized carboxylate salt (sodium tropate) and methanol.
-
Acidification: A final acidic workup is required to protonate the carboxylate salt, regenerating the neutral tropic acid, which can then be isolated.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Field-Validated Experimental Protocol
This protocol incorporates in-process controls and justifications for each step, ensuring a self-validating and reproducible workflow.
Materials and Reagents
| Reagent | Grade | Rationale for Use |
| This compound | ≥98% | Starting material for the synthesis. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Provides the hydroxide nucleophile for saponification. |
| Methanol (MeOH) | ACS Grade | Co-solvent to ensure miscibility of aqueous NaOH and organic ester. |
| Deionized Water | High Purity | Solvent for NaOH and for aqueous workup steps. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Strong acid for the protonation of the tropate salt. |
| Dichloromethane (DCM) | ACS Grade | Water-immiscible organic solvent for product extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent to remove residual water from the organic extract. |
| Toluene | ACS Grade | Recrystallization solvent for final purification. |
Detailed Step-by-Step Methodology
The entire workflow is designed for clarity and efficiency, from initial setup through final analysis.
Caption: Step-by-step workflow for tropic acid synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.2 eq.) in a 1:1 mixture of deionized water and methanol. The use of methanol as a co-solvent is a critical choice; it creates a single phase, ensuring intimate contact between the aqueous hydroxide and the organic ester, thereby dramatically increasing the reaction rate compared to a biphasic system. Add this compound (1.0 eq.) to the solution.
-
Hydrolysis: Heat the homogeneous mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours.
-
In-Process Control (Trustworthiness): Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable eluent system is 70:30:1 Ethyl Acetate:Hexane:Acetic Acid. The reaction is complete when the spot corresponding to this compound (higher Rf) is no longer visible. This self-validating check prevents premature workup and ensures maximum conversion.
-
Solvent Removal: After cooling the reaction to room temperature, remove the methanol under reduced pressure using a rotary evaporator. This step is crucial for efficient subsequent extraction, as methanol can increase the solubility of the product in the aqueous phase.
-
Acidification and Precipitation: To the remaining aqueous solution, slowly add concentrated hydrochloric acid while stirring, preferably in an ice bath, until the pH is approximately 2-3 (verify with pH paper). The tropic acid, being poorly soluble in acidic aqueous media, will precipitate as a white solid.
-
Extraction: Extract the entire mixture three times with dichloromethane (DCM). Tropic acid has high solubility in DCM, allowing for efficient transfer from the aqueous to the organic phase.
-
Drying and Isolation of Crude Product: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the DCM on a rotary evaporator to yield the crude tropic acid.
-
Purification: For high-purity material, recrystallize the crude solid from a minimal amount of hot toluene. Slow cooling will afford well-defined white crystals. Filter the purified product, wash with a small volume of cold toluene, and dry under vacuum.
Product Characterization and Data
Thorough analysis of the final product is essential to confirm its identity and purity. The data presented below are typical for successfully synthesized tropic acid.
| Parameter | Expected Result | Source |
| Typical Yield | 85–95% | General synthetic knowledge |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point (°C) | 116–118 | [2][4] |
| ¹H NMR (D₂O) | δ 7.31-7.41 (m, 5H), 4.04-4.08 (m, 1H), 3.66-3.87 (m, 2H) | [5] |
| ¹³C NMR (D₂O) | δ 183.0 (C=O), 141.5 (Ar-C), 131.5, 130.9, 129.9 (Ar-CH), 66.5 (CH-OH), 59.7 (CH-Ph) | [5] |
| Molecular Formula | C₉H₁₀O₃ | [2][5][6] |
| Molar Mass | 166.17 g/mol | [2][5] |
Conclusion
The saponification of this compound is a robust, high-yielding, and scalable method for producing tropic acid, a key pharmaceutical intermediate. By understanding the underlying nucleophilic acyl substitution mechanism, chemists can appreciate the rationale for each step in the procedure, from the critical role of the methanolic co-solvent to the importance of the final acidic workup. The detailed protocol and in-process controls described in this guide provide a trustworthy and self-validating framework for the successful synthesis and purification of this important compound, empowering researchers and development professionals to confidently produce high-quality material for their downstream applications.
References
- Wikipedia. Tropic acid. [Link]
- LookChem. (2023, October 26). Optimizing API Synthesis: The Role of Tropic Acid CAS 529-64-6. [Link]
- DrugFuture. Tropic Acid. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10726, Tropic acid. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 785356, Tropic acid, (-)-. [Link]
- LookChem. (2023, November 1). Sourcing High-Purity DL-Tropic Acid: A Guide for Pharmaceutical Buyers. [Link]
- Blicke, F. F. (1955). U.S. Patent No. US2716650A - Preparation of tropic acid and related.
Sources
A Technical Guide to the Synthesis of Atropine: Elucidating the Role of Methyl Tropate
Executive Summary
Atropine, a tropane alkaloid, is a core medicine on the World Health Organization's list of essential medicines, primarily utilized for its anticholinergic properties.[1][2] Its chemical structure is that of an ester, formed from the alcohol tropine and the carboxylic acid, tropic acid.[3][4] While biosynthesis in plants like Atropa belladonna follows a complex enzymatic pathway, chemical synthesis remains crucial for industrial production, offering control over purity and yield. This guide provides an in-depth analysis of the chemical synthesis of atropine, with a specific focus on the pivotal role of methyl tropate as a key intermediate in the generation of the tropic acid moiety. We will dissect the strategic decisions behind the synthetic route, from the construction of the tropane core to the final esterification, providing field-proven protocols and mechanistic insights for researchers and drug development professionals.
Introduction: The Molecular Architecture of Atropine
Atropine is the racemic mixture of (S)- and (R)-hyoscyamine, with the majority of its physiological effects attributed to the (S)-enantiomer, (-)-hyoscyamine.[1][5] Structurally, it is the ester of 3-tropanol (tropine) and (±)-tropic acid.[4] Therefore, any total synthesis of atropine must logically address the preparation of these two precursor molecules and their subsequent condensation.
The overall synthetic strategy is a convergent one, where the two main fragments—the bicyclic amino alcohol (tropine) and the chiral carboxylic acid (tropic acid)—are prepared separately and then combined in a final step. This guide will illuminate the most efficient and historically significant methods for preparing these precursors, highlighting the role of this compound in the tropic acid branch of the synthesis.
Caption: Overall strategy for the chemical synthesis of atropine.
Synthesis of the Tropane Core: The Robinson-Schöpf Reaction
The foundation of the atropine molecule is the 8-azabicyclo[3.2.1]octane system, known as the tropane skeleton. The most celebrated method for constructing this core is the Robinson-Schöpf synthesis of tropinone, first reported in 1917.[6][7] This reaction is a classic in total synthesis due to its biomimetic approach, mimicking the presumed biosynthetic pathway, and its efficiency as a one-pot reaction.[6]
The synthesis involves a "double Mannich" reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid (or its enolate).[6][8] The reaction proceeds under physiological pH conditions, and subsequent improvements have pushed yields to over 90%.[6]
Caption: Simplified mechanism of the Robinson-Schöpf reaction.
Tropinone serves as the immediate precursor to tropine. The conversion is achieved through a stereoselective reduction of the ketone group. This is typically accomplished using reagents like sodium borohydride or catalytic hydrogenation, which preferentially yield the endo alcohol, tropine, required for atropine's structure.
Experimental Protocol 1: Synthesis of Tropinone
-
Reaction Setup: Prepare a buffered aqueous solution at a physiological pH (approx. 7).[8]
-
Reactant Addition: To this solution, add succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid.[8][9]
-
Reaction: Stir the mixture at room temperature. The reaction proceeds as a cascade, forming the bicyclic tropinone framework.[6]
-
Workup: Acidify the solution to induce decarboxylation of the tropinone dicarboxylic acid intermediate, yielding tropinone.
-
Isolation: Extract the tropinone from the aqueous solution using an organic solvent (e.g., diethyl ether) and purify by distillation or chromatography.
Synthesis of Tropic Acid via the this compound Intermediate
Tropic acid, or 3-hydroxy-2-phenylpropanoic acid, provides the acyl portion of the atropine ester and its critical chiral center.[10] While various methods exist for its synthesis, a particularly straightforward and scalable approach involves the creation and subsequent hydrolysis of its methyl ester, this compound.[11] This makes this compound a direct and vital precursor in this synthetic branch.
The synthesis begins with methyl phenylacetate, which undergoes a condensation reaction with a formaldehyde source, such as polyoxymethylene, in the presence of a base like sodium bicarbonate.[11] This reaction introduces the required hydroxymethyl group at the alpha-carbon, directly yielding this compound.
Sources
- 1. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Atropine [drugfuture.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Atropine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 10. Tropic acid - Wikipedia [en.wikipedia.org]
- 11. guidechem.com [guidechem.com]
A Technical Guide to the Biological Significance of the Tropate Moiety
Abstract
The tropate moiety, derived from tropic acid, is a cornerstone of the pharmacological activity observed in one of the most historically and medicinally significant classes of natural products: the tropane alkaloids. This technical guide provides an in-depth examination of the tropate moiety's biological significance, from its biosynthetic origins to its critical role in defining the anticholinergic properties of compounds like atropine and scopolamine. We will explore the intricate stereochemistry that dictates pharmacological potency, the structure-activity relationships that guide modern drug design, and the experimental methodologies essential for the study of these powerful compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital pharmacophore.
Introduction: The Architectural Keystone of Tropane Alkaloids
At the heart of potent anticholinergic drugs lies a deceptively simple-looking chemical scaffold: the tropate moiety. Chemically, it is the acyl group derived from tropic acid (3-hydroxy-2-phenylpropanoic acid).[1] While it can exist independently, its profound biological significance is realized when it is esterified to a bicyclic amino alcohol, most notably a tropane like tropine. This esterification creates the class of compounds known as tropane alkaloids, secondary metabolites found predominantly in plants of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[2][3]
The resulting alkaloids, particularly (S)-hyoscyamine (which racemizes to atropine) and its epoxide derivative scopolamine, are powerful modulators of the parasympathetic nervous system.[4][5] Their ability to antagonize muscarinic acetylcholine receptors (mAChRs) is directly attributable to the structural features of the tropate moiety, making it a subject of intense study in pharmacology and medicinal chemistry.
The Tropane-Tropate Conjugate: A Union of Form and Function
The archetypal structure of these medicinally useful alkaloids is an ester of a tropane alcohol and tropic acid. The tropane itself is a bicyclic [3.2.1] amine, which provides a rigid, three-dimensional scaffold.[3] The tropate moiety is typically attached at the C-3 position of this ring system.
Caption: General structure highlighting the ester linkage between the tropane ring and the tropate moiety.
This combination of a bulky, rigid cationic head (the protonated tropane nitrogen) and the aromatic and hydrogen-bonding features of the tropate moiety is perfectly suited for competitive antagonism at muscarinic receptors, a topic explored in Section 4.
Biosynthesis: A Tale of Two Pathways
The assembly of a tropane alkaloid like hyoscyamine is a masterful example of convergent biosynthesis, where two distinct metabolic pathways—one for the tropane ring and one for the tropate moiety—unite. This process occurs primarily in the plant roots, with the final alkaloids being transported to aerial parts.[6]
Formation of the Tropane Ring
The tropane core originates from the amino acids L-ornithine or L-arginine.[4] Through a series of enzymatic steps involving putrescine N-methyltransferase (PMT), the precursor is converted to N-methyl-Δ¹-pyrrolinium cation.[7][8] This cation serves as a crucial branch point in alkaloid synthesis.[4] It undergoes condensation with a malonyl-CoA-derived unit, a reaction catalyzed by a cytochrome P450 enzyme, to form tropinone, the first intermediate with the complete tropane ring.[4][9] Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to produce tropine, the alcohol ready for esterification.[8][10]
Formation of the Tropate Moiety and Esterification
Concurrently, the tropate moiety is synthesized from the aromatic amino acid L-phenylalanine.[6] Phenylalanine is first converted to phenyllactic acid. A key and fascinating step in this pathway is the intramolecular rearrangement of the phenyllactoyl moiety after it has been esterified to tropine.
The process is as follows:
-
Esterification: Tropine is esterified not with tropic acid directly, but with (R)-phenyllactic acid (in the form of phenyllactyl-CoA) to produce an intermediate called littorine.[4][11]
-
Rearrangement: A remarkable mutase enzyme, CYP80F1 (a cytochrome P450), catalyzes the rearrangement of the phenyllactoyl portion of littorine into the tropoyl moiety of (S)-hyoscyamine.[10][11] This step effectively moves the hydroxyl group from the α-carbon to the β-carbon of the side chain, forming the characteristic structure of tropic acid.
-
Further Modification: Hyoscyamine can then be converted to the more potent scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H), which performs a two-step hydroxylation and epoxidation of the tropane ring.[4][10]
Caption: Convergent biosynthetic pathway of hyoscyamine and scopolamine.
Pharmacological Significance: The Muscarinic Receptor Antagonist
The primary biological significance of the tropate moiety is its role in conferring potent anticholinergic activity. Tropane alkaloids like atropine and scopolamine are competitive antagonists of the neurotransmitter acetylcholine (ACh) at muscarinic receptors (mAChRs).[12][13]
Mechanism of Action: Acetylcholine binds to mAChRs to mediate parasympathetic responses. Atropine and scopolamine possess a tertiary amine that is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine and allowing it to bind to the same anionic site on the receptor. However, the bulky tropate moiety, in contrast to the simple acetyl group of ACh, prevents the conformational change in the receptor required for signal transduction. It effectively "blocks" the receptor without activating it.[5][13] The phenyl ring and the β-hydroxyl group of the tropate are critical for establishing additional binding interactions (e.g., van der Waals and hydrogen bonds) within the receptor pocket, leading to high affinity and potent antagonism.[14]
Caption: Atropine blocks the mAChR, preventing acetylcholine from binding and activating it.
This antagonism leads to a wide range of physiological effects, including:
-
Central Nervous System: Sedation, amnesia (scopolamine), and at higher doses, delirium and hallucinations.[15]
-
Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[15][16]
-
Secretory Glands: Drastic reduction in salivary, bronchial, and sweat secretions.[13]
-
Cardiovascular: Tachycardia (increased heart rate) by blocking vagal nerve input to the heart.[15]
-
Gastrointestinal: Reduced GI motility and spasmolysis.[2]
Structure-Activity Relationships (SAR)
The precise configuration of the tropate moiety is paramount to its biological activity. Subtle changes to its structure can lead to dramatic shifts in potency and efficacy.
| Structural Feature | Observation | Biological Implication | Reference |
| Stereochemistry at C2 | (S)-(-)-hyoscyamine is 30-300 times more potent than (R)-(+)-hyoscyamine. | The receptor binding pocket is highly stereoselective. The (S)-configuration provides the optimal orientation of the phenyl and hydroxyl groups for high-affinity binding. | [4] |
| β-Hydroxyl Group | Removal of the hydroxyl group from the tropate side chain significantly reduces anticholinergic activity. | This group is critical for forming a key hydrogen bond within the muscarinic receptor, anchoring the ligand in place. | [14] |
| Ester Linkage | The ester functionality is essential. The corresponding ether (benztropine) has a different pharmacological profile (more antihistaminic/dopamine reuptake inhibition). | The carbonyl oxygen likely acts as a hydrogen bond acceptor, contributing to the overall binding affinity for mAChRs. | [17] |
| Aromatic Ring | Substitution on the phenyl ring or its replacement with other aromatic systems can modulate activity and selectivity for mAChR subtypes. | The phenyl group engages in hydrophobic or π-π stacking interactions within the receptor. Modifications can fine-tune this interaction. | [18][19] |
The Tropate Moiety in Drug Development
The tropane-tropate scaffold is not merely a historical curiosity; it remains a highly relevant pharmacophore in modern medicine.
-
Existing Drugs: Atropine is a critical medicine used to treat bradycardia, and as an antidote for organophosphate nerve agent and pesticide poisoning.[13] Scopolamine is widely used to prevent motion sickness and postoperative nausea.[5][12]
-
Semi-Synthetic Derivatives: The inherent limitations of natural tropane alkaloids (e.g., poor subtype selectivity, significant central nervous system side effects) have driven the development of synthetic analogs. By quaternizing the tropane nitrogen, derivatives like ipratropium and tiotropium were developed. These molecules do not cross the blood-brain barrier, making them highly effective inhaled bronchodilators for COPD and asthma with minimal systemic side effects.[20] While the tropane ring is modified, the essential tropate ester remains a key feature for receptor affinity.
-
Future Directions: The tropate moiety continues to inspire the design of new muscarinic antagonists with improved selectivity for specific receptor subtypes (M1-M5), which could lead to treatments for a variety of conditions, including overactive bladder, Alzheimer's disease, and schizophrenia, with fewer side effects.[14][20]
Experimental Methodologies
The study of tropate-containing alkaloids requires robust methods for their extraction, isolation, and quantification.
Protocol: Extraction and Isolation from Plant Material
This protocol describes a standard acid-base extraction method for isolating tropane alkaloids from dried plant material (e.g., Datura stramonium leaves).
Causality: This method leverages the basicity of the alkaloid's nitrogen atom. In an acidic solution, the alkaloid becomes a protonated, water-soluble salt. After removing plant debris, the solution is made basic, deprotonating the nitrogen and rendering the alkaloid soluble in a nonpolar organic solvent, thus separating it from water-soluble impurities.
Step-by-Step Methodology:
-
Maceration: Weigh 50 g of finely powdered, dried plant material. Macerate it in 500 mL of methanol containing 1% acetic acid for 24 hours with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Re-extract the plant residue twice more with 250 mL of the same solvent.
-
Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C until an aqueous residue remains.
-
Acidification & Defatting: Adjust the pH of the aqueous residue to 2.0 with 1M HCl. Extract this acidic solution three times with an equal volume of hexane to remove fats and chlorophyll. Discard the hexane layers.
-
Basification: Increase the pH of the aqueous layer to 9.0-10.0 with concentrated ammonium hydroxide. A milky precipitate of crude alkaloids may form.
-
Organic Extraction: Extract the basic aqueous solution four times with an equal volume of dichloromethane (DCM). The free-base alkaloids will partition into the DCM layer.
-
Drying and Concentration: Combine the DCM extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel or alumina, or by preparative HPLC.
Protocol: Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of alkaloids like atropine and scopolamine.[21][22][23]
Caption: Workflow for tropane alkaloid quantification using HPLC-MS/MS.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of calibration standards of atropine and scopolamine in methanol, typically ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate internal standard (IS) solution (e.g., atropine-d3).
-
Sample Preparation: Accurately weigh and dissolve the crude extract (from Protocol 7.1) or the pharmaceutical formulation in methanol. Spike with a known concentration of the IS. Dilute the sample to fall within the calibration range and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atropine: Q1: 290.2 -> Q3: 124.1
-
Scopolamine: Q1: 304.2 -> Q3: 138.1
-
Atropine-d3 (IS): Q1: 293.2 -> Q3: 124.1
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Quantify the amount of atropine and scopolamine in the unknown sample by interpolating its peak area ratio from the calibration curve.
Conclusion
The tropate moiety is a masterful piece of molecular architecture evolved by nature. As the acyl component of tropane alkaloids, it is indispensable for the high-affinity binding to and antagonism of muscarinic acetylcholine receptors. Its unique 3-hydroxy-2-phenylpropanoyl structure, assembled through a complex biosynthetic pathway involving a remarkable enzymatic rearrangement, dictates the potent anticholinergic pharmacology of foundational medicines like atropine and scopolamine. A thorough understanding of its biosynthesis, its precise role in receptor interaction, and its structure-activity relationships remains crucial for both fundamental biological research and the rational design of new, more selective therapeutics targeting the cholinergic system.
References
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.[20]
- PDB, E. (2015).
- Gáspár, A., et al. (2015). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Pharmaceutical and Biomedical Analysis, 113, 205-217.[21]
- Lanoue, A., et al. (2002). Schematic pathway of hyoscyamine and scopolamine biosynthesis. [1′,3′-13 C]littorine is converted into [1′,2′-13 C]hyoscyamine.
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Semantic Scholar.[5][24]
- Pigeolet, E., et al. (2023). The Evolutionary Pattern of Cocaine and Hyoscyamine Biosynthesis Provides Strategies To Produce Tropane Alkaloids. Chembiochem, 24(18), e202300234.[26]
- Dräger, B. (2002). Analysis of tropane and related alkaloids.
- Gyermek, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Pharmacology & Toxicology, 91(5), 217-226.[28]
- Biology Stack Exchange. (2016). Differences in the action of Scopolamine and Atropine.
- Journal of Chemical and Pharmaceutical Research. (2015). Pharmacological profile of tropane alkaloids. JOCPR.[2]
- Bedewitz, M. A. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna.
- Clinical Gate. (2015). The pharmacology of atropine, scopolamine, and glycopyrrolate.
- Cortés-Herrera, C., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Molecules, 26(16), 4885.[22]
- ResearchGate. (n.d.).
- Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 17(1), 209-231.[7]
- Cardilo, V., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Pharmaceutical and Biomedical Analysis, 63, 130-137.[23]
- Barann M., et al. (2015). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 95, 221-228.[16]
- Wikipedia. (n.d.). Tropane alkaloid.
- MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
- Ghelardini, C., et al. (1998). Further structure-activity relationships in the series of tropanyl esters endowed with potent antinociceptive activity. Il Farmaco, 53(11-12), 709-717.[18]
- Long, J. P., et al. (1975). Parasympatholytic (anticholinergic) esters of the isomeric 2-tropanols. 1. Glycolates. Journal of Medicinal Chemistry, 18(10), 1006-1011.[19]
- CHEMM. (n.d.). Scopolamine.
- Al-amier, H., et al. (2024). Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.
- Gyermek, L. (2009). The role of the tropane skeleton in drug research. International Journal of Neuropsychopharmacology, 12(S1), S1-S12.[17]
- YouTube. (2024). Pharmacology of Atropine; Mechanism of action, functions and EFfects.[13]
- PubChem. (n.d.). Tropate.
Sources
- 1. Tropate | C9H9O3- | CID 5460086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.lib.msu.edu [d.lib.msu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacology of atropine, scopolamine, and glycopyrrolate - Clinical GateClinical Gate [clinicalgate.com]
- 16. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inhn.org [inhn.org]
- 18. Further structure-activity relationships in the series of tropanyl esters endowed with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Parasympatholytic (anticholinergic) esters of the isomeric 2-tropanols. 1. Glycolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS [mdpi.com]
- 23. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of Tropane Alkaloids
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, biosynthesis, and methodologies for the isolation and purification of tropane alkaloids. Emphasizing the causality behind experimental choices, this document serves as a practical resource grounded in established scientific principles.
Introduction: A Class of Bicyclic Compounds with Profound Biological Activity
Tropane alkaloids are a fascinating class of naturally occurring secondary metabolites characterized by the presence of a distinctive bicyclic [3.2.1] octane nitrogenous ring system.[1] This core structure, a fusion of a pyrrolidine and a piperidine ring, is the foundation for a wide array of compounds with significant pharmacological effects.[2] Predominantly found in the Solanaceae (nightshade) family, which includes plants like Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), these alkaloids have a rich history intertwined with medicine, poison, and ritual.[3]
The most prominent members of this class, such as atropine, scopolamine, and cocaine, exhibit potent anticholinergic or stimulant properties, making them valuable therapeutic agents and, in some cases, substances of abuse.[4] Atropine and scopolamine, for instance, are competitive antagonists of muscarinic acetylcholine receptors and are essential medicines used for various indications, including bradycardia, motion sickness, and as antidotes to certain types of poisoning.[5][6][7] Cocaine, on the other hand, is a powerful central nervous system stimulant with a high potential for abuse.[4]
This guide will delve into the historical context of their discovery, the intricate biosynthetic pathways that lead to their formation in plants, and a detailed exploration of the modern and classical techniques employed for their extraction, isolation, and purification.
A Journey Through Time: The Discovery of Key Tropane Alkaloids
The journey to understanding tropane alkaloids began in the 19th century with the isolation of the active principles from medicinal plants. In 1832, the German pharmacist H.F.G. Mein first isolated atropine, although he did not publish his findings.[8] The formal publication of atropine's isolation from Atropa belladonna and Hyoscyamus niger came a year later from P. L. Geiger and O. Hesse.[8] The structural relationship between atropine and its levorotatory isomer, hyoscyamine, was later elucidated, revealing that atropine is the racemic mixture of (S)- and (R)-hyoscyamine.[8]
The isolation of cocaine from the leaves of the coca plant (Erythroxylum coca) was first achieved in 1855 by Friedrich Gaedcke, who named the compound "erythroxyline".[9] Albert Niemann later improved the purification process and coined the name "cocaine" in 1860.[10][11] The complete chemical structure of cocaine was determined by Richard Willstätter in 1898.[8]
The Making of a Tropane Alkaloid: Biosynthesis in Planta
The biosynthesis of tropane alkaloids is a complex enzymatic process that originates from amino acid precursors.[2] In the Solanaceae family, the pathway begins with L-ornithine or L-arginine, which are converted to putrescine.[12] A series of enzymatic steps, including N-methylation and oxidative deamination, leads to the formation of the N-methyl-Δ¹-pyrrolinium cation.[2] This cation is a crucial intermediate that condenses with acetoacetic acid to form tropinone, the first compound in the pathway to feature the characteristic tropane ring.[13]
Tropinone serves as a pivotal branch point, leading to the formation of either tropine or pseudotropine through the action of two stereospecific reductases.[2] These tropane alcohols are then esterified with various acids to produce the diverse array of tropane alkaloids found in nature. For example, hyoscyamine is formed through the esterification of tropine with tropic acid.[13]
It is noteworthy that the biosynthetic pathways for tropane alkaloids in the Solanaceae and Erythroxylaceae families are believed to have evolved independently, highlighting a fascinating example of convergent evolution in plant secondary metabolism.[12][14]
Caption: Simplified biosynthetic pathway of major tropane alkaloids.
From Plant to Pure Compound: A Guide to Isolation and Purification
The isolation of tropane alkaloids from plant material is a multi-step process that involves extraction, separation, and purification. The choice of methodology depends on the specific alkaloids of interest, the plant matrix, and the desired scale of operation.
I. Extraction: Liberating the Alkaloids
The initial step involves extracting the crude alkaloid mixture from the plant material. Several techniques can be employed, each with its own set of advantages and disadvantages.
A. Classical Maceration and Soxhlet Extraction
These traditional methods rely on the principle of solid-liquid extraction. Maceration involves soaking the powdered plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous extraction with fresh solvent.[1]
B. Modern Extraction Techniques
To improve efficiency and reduce solvent consumption, several modern techniques have been developed:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[7][14]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.[15]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and environmentally friendly.[16][17]
Comparative Analysis of Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking in solvent | Simple, low cost | Time-consuming, large solvent volume |
| Soxhlet Extraction | Continuous extraction | Efficient for exhaustive extraction | Time-consuming, potential for thermal degradation |
| Ultrasound-Assisted | Cavitation and cell disruption | Fast, efficient, reduced solvent use | Specialized equipment required |
| Microwave-Assisted | Microwave heating | Very fast, reduced solvent use | Potential for localized overheating |
| Supercritical Fluid | Supercritical fluid solvent | Highly selective, "green" solvent | High initial equipment cost |
Experimental Protocol: Acid-Base Extraction of Tropane Alkaloids
This widely used method leverages the basic nature of alkaloids to separate them from other plant constituents.[10]
-
Acidic Extraction:
-
Macerate the powdered plant material (e.g., Datura stramonium leaves) in an acidic aqueous solution (e.g., 0.1 M sulfuric acid) for 24 hours. This protonates the alkaloids, forming water-soluble salts.
-
Filter the mixture to remove the solid plant debris. The filtrate contains the alkaloid salts.
-
-
Basification:
-
Make the acidic filtrate alkaline (pH 9-10) by the slow addition of a base, such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
-
Liquid-Liquid Extraction:
-
Transfer the basified aqueous solution to a separatory funnel and extract it multiple times with an immiscible organic solvent (e.g., dichloromethane or a chloroform:methanol mixture). The free base alkaloids will partition into the organic layer.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
II. Purification: Isolating the Target Alkaloids
The crude extract obtained from the initial extraction contains a mixture of alkaloids and other impurities. Further purification is necessary to isolate individual compounds.
A. Column Chromatography
This is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.[18]
-
Stationary Phase: Silica gel is commonly used for the separation of tropane alkaloids.[5][18]
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of chloroform to methanol, is often employed to elute the alkaloids from the column.[18]
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For high-purity isolation, preparative HPLC is the method of choice.[5][8] It offers superior resolution and allows for the collection of individual alkaloid fractions.[19]
Experimental Protocol: Preparative HPLC for Atropine and Scopolamine Separation
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is a typical mobile phase. The exact ratio can be optimized to achieve the best separation.[4]
-
Detection: A UV detector set at a wavelength of around 210 nm is suitable for detecting tropane alkaloids.[4][20]
-
Fraction Collection: Fractions corresponding to the peaks of atropine and scopolamine are collected for further analysis and characterization.
Caption: General workflow for the isolation of tropane alkaloids.
C. Crystallization
Crystallization is a powerful technique for obtaining highly pure alkaloids from a concentrated solution.[21] The choice of solvent is critical and is often determined empirically. A slow evaporation of the solvent can yield high-quality crystals.[12]
Ensuring Scientific Integrity: Method Validation
The validation of analytical and preparative methods is crucial to ensure the reliability and reproducibility of the results. The International Council for Harmonisation (ICH) provides a comprehensive framework for method validation.[22][23][24]
Key Validation Parameters
According to ICH Q2(R1) guidelines, the following parameters should be evaluated:[22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[23]
-
Accuracy: The closeness of the test results to the true value.[23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[23]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]
Quantitative Data from a Validated HPLC Method for Atropine and Scopolamine
| Parameter | Atropine | Scopolamine | Reference |
| Linearity Range (mg/mL) | 0.03 - 0.17 | 0.03 - 0.17 | [4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [4] |
| Recovery (%) | 93.9 - 108.76 | 93.9 - 108.76 | [4] |
| LOD (µg/mL) | 32 | 31 | [11] |
| LOQ (µg/mL) | 98 | 93 | [11] |
Conclusion: A Continued Legacy of Discovery
The discovery and isolation of tropane alkaloids have played a pivotal role in the development of modern medicine. From their historical use in traditional remedies to their current application as life-saving drugs, these compounds continue to be of immense interest to the scientific community. The methodologies for their extraction, purification, and analysis have evolved significantly, offering researchers a powerful toolkit for exploring the rich chemical diversity of the plant kingdom. As our understanding of their biosynthesis and pharmacology deepens, the potential for discovering new therapeutic applications and developing novel synthetic derivatives remains a vibrant and promising area of research.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
- Atropine. (n.d.). In Wikipedia.
- Tropane alkaloid. (n.d.). In Wikipedia.
- Application of central composite design in the supercritical fluid extraction of tropane alkaloids in plant extracts. (2000).
- Tropane Alkaloid Biosynthesis in Atropa Belladonna. (2018).
- Preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC. (2024).
- Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. (2013). Proceedings of the National Academy of Sciences, 110(43), 17510-17515.
- The Art of Solvent Extraction: Purifying Alkaloids
- Development and Validation of a RP-HPLC Method for the Determination Atropine and its Impurities in Pharmaceutical Dosage Form as Per ICH Guidelines. (2022). Current Trends in Biotechnology and Pharmacy, 16(3), 417-428.
- History of cocaine. (n.d.). In Wikipedia.
- Scopolamine. (n.d.). In Wikipedia.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
- A Comparative Study of Tropane Alkaloid Profiles in Different Plant Species. (2025). Benchchem.
- Analysis of tropane and related alkaloids. (2002).
- Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025). ACS Omega.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- View of Development and Validation of a RP-HPLC Method for the Determination Atropine and its Impurities in Pharmaceutical Dosage Form as Per ICH Guidelines. (2022). Current Trends in Biotechnology and Pharmacy.
- Pharmacology of Tropane Alkaloids. (2023).
- Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified. (2022). Leibniz Institute of Plant Genetics and Crop Plant Research.
- Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. (2024). Food Chemistry, 439, 138089.
- Alkaloid Purific
- Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. (2025).
- Analysis of Tropane and Rel
- How do I purify tropane alkaloid from Chloroform extract?. (2015).
- Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method. (2021).
- Development of CE-C4D Method for Determination Tropane Alkaloids. (2019). Molecules, 24(16), 2959.
- Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC. (2008).
- Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices. (2024). Analytical Chemistry.
- A comparative evaluation of maceration, soxhlation and ultra sound assisted extraction for the phytochemical screening of the leave. (2016). Journal of Pharmacognosy and Phytochemistry, 5(4), 136-140.
- HPLC of Tropane Alkaloids. (1985).
- Tropane. (n.d.). In Wikipedia.
- Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. (2021). International Journal of Biosciences, 18(5), 1-10.
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2023). Molecules, 28(14), 5483.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004).
- Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. (2022). Journal of Biomedical Science, 29(1), 60.
- Analytical Method Validation Protocol for Pharmaceuticals. (2013). Pharmaguideline.
- An In-depth Technical Guide to the Tropane Alkaloid Core Structure and Function. (2025). Benchchem.
- Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025). ACS Omega.
- overcoming poor separation of tropane alkaloids in chrom
Sources
- 1. ijbsac.org [ijbsac.org]
- 2. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aktpublication.com [aktpublication.com]
- 16. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alkaloid Purification - Lifeasible [lifeasible.com]
- 22. jordilabs.com [jordilabs.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Technical Guide to the Spectroscopic Data of Methyl Tropate
Introduction
Methyl tropate, scientifically known as methyl 3-hydroxy-2-phenylpropanoate, is a significant organic compound, often encountered in the synthesis of tropane alkaloids and their derivatives, which have widespread applications in medicine. A thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and professionals in drug development. Spectroscopic analysis provides the foundational data for this understanding, offering a unique fingerprint of the molecule's identity and purity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles and experimental validation.
Molecular Structure and Spectroscopic Correlation
The structural formula of this compound (C₁₀H₁₂O₃) is fundamental to interpreting its spectroscopic data. The molecule features a benzene ring, an ester group, a hydroxyl group, and a chiral center, all of which give rise to characteristic signals in different spectroscopic techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise ratio), pulse width, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.50 | triplet | 1H | Methine proton (-CH-) |
| ~3.90 | doublet | 2H | Methylene protons (-CH₂OH) |
| ~3.70 | singlet | 3H | Methyl ester protons (-OCH₃) |
| ~2.50 | singlet (broad) | 1H | Hydroxyl proton (-OH) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
The aromatic protons appear as a complex multiplet due to their various electronic environments. The methine proton, being adjacent to the chiral center, the phenyl group, and the ester carbonyl, is deshielded and appears as a triplet due to coupling with the adjacent methylene protons. The methylene protons of the hydroxymethyl group are diastereotopic and appear as a doublet. The sharp singlet for the methyl ester protons is a characteristic feature. The hydroxyl proton signal is often broad and its position can be concentration-dependent; it can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The same high-field NMR spectrometer is used.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each carbon. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the solvent peak or TMS.
Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Carbonyl carbon (C=O) |
| ~138 | Quaternary aromatic carbon (C-ipso) |
| ~128-129 | Aromatic carbons (-CH-) |
| ~65 | Methylene carbon (-CH₂OH) |
| ~55 | Methine carbon (-CH-) |
| ~52 | Methyl ester carbon (-OCH₃) |
The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum. The aromatic carbons show characteristic shifts, with the ipso-carbon (the one attached to the propanoate chain) appearing at a slightly different shift than the protonated aromatic carbons. The carbons of the aliphatic chain are found in the upfield region, with their chemical shifts influenced by the attached oxygen atoms.
A Comprehensive Technical Guide to the Solubility of Methyl Tropate
Abstract
This technical guide provides a detailed analysis of the solubility of methyl tropate, a key intermediate in the synthesis of various pharmaceuticals. In the absence of extensive experimental solubility data in the public domain, this document establishes a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSPs). A rigorous group contribution methodology is employed to estimate the HSPs of this compound. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the accurate determination of this compound solubility, empowering researchers and drug development professionals to generate precise empirical data. The synthesis of theoretical prediction and practical experimental guidance aims to accelerate formulation development, process optimization, and drug delivery system design involving this compound.
Introduction
This compound, the methyl ester of tropic acid, is a pivotal chemical entity in the pharmaceutical industry, primarily serving as a precursor in the synthesis of atropine and its derivatives.[1][2] The therapeutic significance of these compounds, which act as anticholinergic agents, underscores the importance of understanding the fundamental physicochemical properties of their synthetic intermediates. Solubility, a critical parameter, governs every stage of drug development, from reaction kinetics and purification to formulation and bioavailability.
Despite its importance, there is a conspicuous lack of publicly available, experimentally determined solubility data for this compound across a range of common solvents. This guide aims to bridge this knowledge gap by providing a dual approach:
-
A Theoretical Predictive Framework: Leveraging the power of Hansen Solubility Parameters (HSPs), we present a method to predict the solubility of this compound in various solvents. This involves the estimation of this compound's own HSPs through a detailed group contribution method.
-
A Practical Experimental Protocol: Recognizing the necessity of empirical validation, we provide a detailed, self-validating experimental workflow for researchers to determine the solubility of this compound with high accuracy and reproducibility.
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering both predictive insights and the practical tools necessary to handle this compound effectively in a laboratory and manufacturing setting.
Foundational Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[3][4] A negative ΔG indicates a spontaneous dissolution process. The overall energy change is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[3]
The adage "like dissolves like" provides a useful qualitative prediction of solubility.[5] This principle is quantitatively articulated through various solubility parameter theories, among which the Hansen Solubility Parameters (HSP) approach is particularly powerful for its ability to account for different types of intermolecular forces.[6][7]
Hansen Solubility Parameters (HSP)
The HSP theory posits that the total cohesive energy of a substance can be divided into three components, each contributing to the overall solubility parameter (δt):
-
δD (Dispersion): Arising from London dispersion forces, which are present in all molecules.
-
δP (Polar): Stemming from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Accounting for the energy of hydrogen bonds.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The fundamental principle of HSP is that substances with similar (δD, δP, δH) coordinates are likely to be miscible or have high solubility in one another.[6]
The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
Theoretical Prediction of this compound Solubility
Due to the absence of experimentally determined HSP values for this compound, a group contribution method is employed for their estimation. The Hoftyzer-Van Krevelen method is a well-established technique for this purpose.[8][9]
Estimation of this compound's Hansen Solubility Parameters
The Hoftyzer-Van Krevelen method calculates the HSPs based on the summation of group contributions for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, along with the molar volume (V) of the molecule.[9]
Molecular Structure of this compound:
Functional Group Breakdown:
| Group | Number |
| -CH₃ (methyl) | 1 |
| -CH₂- (methylene) | 1 |
| >CH- (methine) | 1 |
| C₆H₅- (phenyl) | 1 |
| -COO- (ester) | 1 |
| -OH (hydroxyl) | 1 |
Molar Volume (V) Calculation:
The molar volume is calculated as M/ρ, where M is the molar mass and ρ is the density.[12][13][14]
Hoftyzer-Van Krevelen Group Contributions:
| Group | Fdi (J¹/²cm³/mol) | Fpi (J¹/²cm³/mol) | Ehi (J/mol) |
| -CH₃ | 270 | 0 | 0 |
| -CH₂- | 270 | 0 | 0 |
| >CH- | 220 | 0 | 0 |
| C₆H₅- | 1290 | 250 | 400 |
| -COO- | 600 | 700 | 1000 |
| -OH | 210 | 500 | 20000 |
Calculation of HSPs for this compound:
-
δD = ΣFdi / V = (270 + 270 + 220 + 1290 + 600 + 210) / 156.7 = 18.2 MPa¹/²
-
δP = (ΣFpi²)¹/² / V = ((0² + 0² + 0² + 250² + 700² + 500²)¹/²) / 156.7 = 5.7 MPa¹/²
-
δH = (ΣEhi / V)¹/² = ((0 + 0 + 0 + 400 + 1000 + 20000) / 156.7)¹/² = 11.6 MPa¹/²
Therefore, the estimated Hansen Solubility Parameters for this compound are:
-
δD ≈ 18.2 MPa¹/²
-
δP ≈ 5.7 MPa¹/²
-
δH ≈ 11.6 MPa¹/²
Predicted Solubility in Common Solvents
Using the estimated HSPs for this compound, we can predict its relative solubility in a range of solvents by calculating the Hansen distance (Ra). A smaller Ra value suggests better solubility.
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Ra (Predicted Solubility) |
| This compound (Estimated) | 18.2 | 5.7 | 11.6 | - |
| Acetone | 15.5 | 10.4 | 7.0 | 7.9 (Good) |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.7 (Poor) |
| Benzene | 18.4 | 0.0 | 2.0 | 11.2 (Moderate) |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.5 (Good) |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.4 (Very Good) |
| Diethyl Ether | 14.5 | 2.9 | 4.6 | 9.0 (Good) |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.1 (Good) |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.8 (Moderate) |
| Ethanol | 15.8 | 8.8 | 19.4 | 8.8 (Good) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.3 (Very Good) |
| Hexane | 14.9 | 0.0 | 0.0 | 13.8 (Poor) |
| Isopropanol | 15.8 | 6.1 | 16.4 | 6.1 (Very Good) |
| Methanol | 15.1 | 12.3 | 22.4 | 12.9 (Poor) |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.0 (Excellent) |
| Toluene | 18.0 | 1.4 | 2.0 | 10.5 (Moderate) |
| Water | 15.5 | 16.0 | 42.3 | 33.1 (Insoluble) |
Note: The qualitative predictions (Excellent, Very Good, Good, Moderate, Poor, Insoluble) are based on the calculated Ra values, with lower values indicating higher predicted solubility.
Experimental Determination of this compound Solubility
While theoretical predictions are valuable for initial screening, experimental determination of solubility is essential for accurate formulation and process development. The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[15]
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
4.2.1. Materials and Equipment
-
This compound (reagent grade or higher)
-
Solvents of interest (HPLC grade or higher)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringes and 0.22 µm syringe filters (compatible with the solvent)
-
HPLC system with a UV detector
-
HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water mixture)
4.2.2. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours).
4.2.3. Sample Preparation and Analysis
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV. The UV detection wavelength should be set to the λmax of this compound (approximately 210-220 nm, to be determined experimentally).
4.2.4. Quantification
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Data Visualization and Interpretation
Hansen Solubility Sphere
The following diagram represents the theoretical Hansen solubility sphere for this compound based on the estimated HSPs. Solvents that fall within this sphere are predicted to be good solvents for this compound.
Caption: Theoretical Hansen solubility sphere for this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By estimating its Hansen Solubility Parameters, we have offered a predictive tool for solvent selection, which can significantly streamline the initial phases of process development and formulation. The detailed experimental protocol provides a clear and robust method for obtaining the empirical data necessary for rigorous scientific and developmental work. The synergy between theoretical prediction and experimental validation presented herein will empower researchers to make informed decisions, ultimately accelerating the development of pharmaceuticals derived from this important intermediate.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Cheméo. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239086, Methyl 3-hydroxy-2-phenylpropanoate.
- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
- National Institute of Standards and Technology. (n.d.). Tropic acid, methyl ester. In NIST Chemistry WebBook.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- PubChem. (n.d.). This compound.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- PubChem. (n.d.). Methyl 3-hydroxy-2-phenylpropanoate.
- Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 322-333.
- ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen....
- Rytting, J. H., Huston, L. P., & Higuchi, T. (1978). Thermodynamic group contributions for hydroxyl, amino, and methylene groups. Journal of Pharmaceutical Sciences, 67(5), 615-618.
- GeeksforGeeks. (2025, July 23). Molar Volume Formula.
- BYJU'S. (n.d.). Molar Volume Formula.
- NIST. (n.d.). Tropic acid, methyl ester.
- ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to.
- Avdeef, A. (2012).
- Wikipedia. (n.d.). Molar volume.
- Eloquens. (2022, March 29). GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER.
- Just, S., et al. (2013). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Antioxidants, 2(3), 177-201.
- PubChem. (n.d.). Methyl Palmitate.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
- Hansen Solubility Parameters. (n.d.). HSPiP FAQ.
- PubChem. (n.d.). CID 89052795.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Calculated values of Hansen solubility parameters using Hoftyzer -Van Krevelen Method.
- Khan Academy. (2022, January 11). Free energy of dissolution | Applications of thermodynamics | AP Chemistry | Khan Academy [Video]. YouTube. [Link]
- Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International journal of pharmaceutics, 457(1), 167-175.
- Britannica. (2026, January 2). Hydroxyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tropic acid, methyl ester [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Hydroxyl Functional Group: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 6. kinampark.com [kinampark.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (CAS 3967-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molar Volume Formula - GeeksforGeeks [geeksforgeeks.org]
- 13. byjus.com [byjus.com]
- 14. Molar volume - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
An In-Depth Technical Guide to the Enantiomers of Methyl Tropate: Properties, Synthesis, and Chiral Resolution
Abstract
Methyl tropate, the methyl ester of tropic acid, possesses a chiral center leading to the existence of two enantiomers: (R)-methyl tropate and (S)-methyl tropate. The stereochemistry of this compound is of critical importance in the fields of pharmaceutical sciences and synthetic chemistry, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the properties, synthesis, chiral resolution, and analytical characterization of the enantiomers of this compound. Detailed experimental protocols and in-depth discussions of the underlying scientific principles are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chirality in this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry and pharmacology.[1] Enantiomers, the pair of mirror-image isomers, share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral entities, most notably biological systems like enzymes and receptors, can differ significantly.[1][2] This stereoselectivity can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3]
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Therefore, a thorough understanding of the distinct properties of its individual enantiomers, (R)- and (S)-methyl tropate, is paramount for the development of safe and effective drugs. This guide delves into the core aspects of these enantiomers, providing both theoretical insights and practical methodologies.
Physicochemical Properties of this compound Enantiomers
While enantiomers exhibit identical physical properties, it is essential to characterize the racemic mixture and the individual enantiomers for quality control and research purposes.
General Properties
This compound is chemically known as methyl 3-hydroxy-2-phenylpropanoate.[4] Its general properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| CAS Number (Racemate) | 3967-53-1 | [4] |
| CAS Number ((R)-enantiomer) | 32174-44-0 | [5] |
Table 1: General Properties of this compound.
Stereospecific Properties
The defining difference between the enantiomers of this compound is their interaction with plane-polarized light.
| Property | (R)-Methyl Tropate | (S)-Methyl Tropate |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
| Configuration | Rectus | Sinister |
Table 2: Stereospecific Properties of this compound Enantiomers.
The specific rotation ([α]) is a fundamental physical constant for a chiral substance and is a direct measure of its optical activity.[6] For enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite.[7] While the (R)-enantiomer of this compound is known to be levorotatory, denoted as (-)-methyl tropate, the (S)-enantiomer is dextrorotatory, or (+)-methyl tropate.[5] The precise experimental values for specific rotation can vary depending on the solvent, temperature, and wavelength of light used.
Synthesis and Chiral Resolution
The production of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly form a single enantiomer, or the resolution of a racemic mixture.
Synthesis of Racemic this compound
A common method for synthesizing racemic this compound is through the esterification of racemic tropic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve racemic tropic acid (1 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Chiral Resolution of Racemic this compound
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds.[8]
This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[8] Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For this compound, which is an ester, this method is more applicable to its precursor, tropic acid. The resolved tropic acid enantiomers can then be esterified to yield the corresponding enantiopure this compound.
Conceptual Workflow: Resolution of Tropic Acid
Caption: Diastereomeric salt resolution workflow for tropic acid.
Enzymes are highly stereoselective catalysts and can be employed for the kinetic resolution of racemic mixtures. Lipases are commonly used for the resolution of esters. In a typical enzymatic resolution of racemic this compound, one enantiomer will be preferentially hydrolyzed by the lipase to the corresponding tropic acid, leaving the other enantiomer as the unreacted ester.
Experimental Protocol: Enzymatic Resolution of this compound
-
Reaction Medium: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7) and add the racemic this compound. A co-solvent may be necessary to improve solubility.
-
Enzyme Addition: Introduce a suitable lipase (e.g., Candida antarctica lipase B).
-
Incubation: Stir the mixture at a controlled temperature. Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the formed acid.
-
Termination and Extraction: When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Extract the mixture with an organic solvent.
-
Separation: Separate the unreacted this compound enantiomer from the tropic acid enantiomer by extraction with a basic aqueous solution. The acid will move to the aqueous layer as its salt, while the ester remains in the organic layer.
-
Isolation: Acidify the aqueous layer and extract the tropic acid. The organic layer containing the enriched this compound enantiomer can be purified.
Caption: Enzymatic resolution of racemic this compound.
Analytical Characterization of Enantiomers
The determination of enantiomeric purity and the characterization of the individual enantiomers require specialized analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs are often effective for a wide range of compounds.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio will need to be optimized for the best separation.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Analysis: Inject the sample into the HPLC system and monitor the elution profile using a UV detector. The two enantiomers should appear as distinct peaks.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral solvating agent or a chiral derivatizing agent, it is possible to create a diastereomeric environment that results in different chemical shifts for the corresponding nuclei of the two enantiomers.[10]
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11] Enantiomers will produce mirror-image CD spectra, making this technique a powerful tool for distinguishing between them and for determining their absolute configuration by comparison with theoretical calculations.
Pharmacological and Toxicological Considerations
While specific pharmacological and toxicological data for the individual enantiomers of this compound are not extensively published in publicly available literature, the principles of stereopharmacology strongly suggest that they will exhibit different biological activities. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets.[12] Therefore, it is highly probable that (R)- and (S)-methyl tropate will display differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, enzyme inhibition).
For any therapeutic application involving this compound or its derivatives, a thorough investigation of the pharmacological and toxicological profiles of each individual enantiomer is a regulatory and scientific necessity to ensure both efficacy and safety.
Conclusion
The enantiomers of this compound, (R)- and (S)-methyl tropate, represent a compelling case study in the importance of stereochemistry in the chemical and pharmaceutical sciences. While sharing identical fundamental physical properties, their distinct chiroptical properties and, more importantly, their potential for differential biological activity, underscore the necessity for their separation and individual characterization. The methodologies for their synthesis, resolution, and analysis outlined in this guide provide a robust framework for researchers working with these and other chiral molecules. As the demand for enantiopure pharmaceuticals continues to grow, a comprehensive understanding of the properties and handling of chiral building blocks like the enantiomers of this compound will remain a critical aspect of drug discovery and development.
References
- Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.com/Documents/Chiral_HPLC_Guidebook.pdf]
- Circular dichroism (CD) spectra of M and P enantiomers (solid and...). ResearchGate. [URL: https://www.researchgate.net/figure/Circular-dichroism-CD-spectra-of-M-and-P-enantiomers-solid-and-dashed-lines_fig3_335759972]
- Methyl 3-hydroxy-2-phenylpropanoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/239086]
- Specific rotation. Wikipedia. [URL: https://en.wikipedia.
- (R)-Tropic Acid Methyl Ester. LGC Standards. [URL: https://www.lgcstandards.com/US/en/p/TRC-T372110]
- Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [URL: https://www.youtube.
- Distinction of enantiomers by NMR spectroscopy using chiral orienting media. KIT - Institut für Organische Chemie. [URL: https://www.ioc.kit.edu/braese/21_media/2009_Luy_AngewChemIntEd_48_4756.pdf]
- Chirality (chemistry). Wikipedia. [URL: https://en.wikipedia.org/wiki/Chirality_(chemistry)]
- Asymmetric synthesis. Chiralpedia. [URL: https://chiralpedia.com/blog/asymmetric-synthesis/]
- Enzymatic Resolution of Tropinone Derivatives. ResearchGate. [URL: https://www.researchgate.
- Chiral resolution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [URL: https://www.chromatographytoday.
- Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024490/]
- Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/138/921/t408109.pdf]
- Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. NIH. [URL: https://pubs.acs.org/doi/10.1021/jo0c02586]
- Stereochemistry in Drug Action. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC353039/]
- Chiral Drugs: An Overview. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614593/]
- Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [URL: https://www.youtube.
- Could someone please explain this? : r/Mcat. Reddit. [URL: https://www.reddit.com/r/Mcat/comments/111h4q8/could_someone_please_explain_this/]
- Specific Rotation. Chemistry Steps. [URL: https://www.chemistrysteps.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_038_E.pdf]
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3714002/]
- Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [URL: https://chiralpedia.com/blog/chiral-pharmacology/]
Sources
- 1. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific_rotation [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. ioc.kit.edu [ioc.kit.edu]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
The Role of Methyl Tropate and its Progenitor, Tropic Acid, in the Synthesis of Tropane Alkaloid Natural Products
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Significance of the Tropate Moiety
Tropane alkaloids, characterized by their bicyclic 8-azabicyclo[3.2.1]octane core, represent a class of natural products with profound physiological effects and significant medicinal value.[1][2] Compounds such as (S)-hyoscyamine, its racemate atropine, and scopolamine are cornerstone pharmaceuticals, serving as anticholinergic agents used to treat conditions ranging from bradycardia to motion sickness and organophosphate poisoning.[2][3]
The structure of these critical alkaloids can be deconstructed into two key components: a tropane-derived alcohol (e.g., tropine) and an acyl moiety. For hyoscyamine and atropine, this acyl component is tropic acid (3-hydroxy-2-phenylpropanoic acid).[4] While the tropane skeleton provides the rigid scaffold, the tropic acid portion is the primary pharmacophore responsible for antagonizing muscarinic acetylcholine receptors.[4][5][6] The biological activity is exquisitely dependent on the stereochemistry at the C2 position of the tropic acid side chain; the (S)-enantiomer, found in hyoscyamine, is estimated to be 30 to 300 times more potent than the (R)-enantiomer.[4]
This guide focuses on the synthesis and strategic incorporation of tropic acid and its esters, such as methyl tropate, as indispensable chiral building blocks in the chemical synthesis of these vital natural products. We will explore the causality behind experimental choices in both the asymmetric synthesis of the tropic acid precursor and its subsequent coupling to the tropane core, providing field-proven insights and detailed protocols for the modern synthetic chemist.
Part 1: The Tropic Acid Moiety as a Key Pharmacophore
The therapeutic action of atropine and related compounds stems from their ability to act as competitive antagonists at muscarinic acetylcholine receptors (M-receptors).[5][6] These receptors are involved in mediating the "rest and digest" functions of the parasympathetic nervous system.[6] By blocking the binding of the endogenous neurotransmitter acetylcholine, these alkaloids inhibit parasympathetic nerve signals, leading to effects like increased heart rate, decreased salivation, and pupil dilation.[3][5]
The tropic acid moiety is crucial for high-affinity binding to the receptor's central pocket. The phenyl group and the hydroxyl group of the tropate ester engage in specific interactions with amino acid residues within the receptor, and the precise spatial arrangement of these groups, dictated by the (S)-configuration, is optimal for potent antagonism.[4] Therefore, the efficient and stereocontrolled synthesis of (S)-tropic acid or its ester derivatives is the most critical challenge in the total synthesis of hyoscyamine.
Part 2: Asymmetric Synthesis of the Tropic Acid Building Block
While various chemical methods exist for synthesizing tropic acid, such as the Ivanov reaction between phenylacetic acid and formaldehyde, achieving high enantiomeric purity often necessitates a resolution step.[7] Chemoenzymatic methods, specifically the kinetic resolution of racemic tropic acid esters, have emerged as a robust and scalable strategy for accessing the desired enantiopure building blocks.[8][9]
Core Strategy: Enzymatic Kinetic Resolution
Kinetic resolution leverages the ability of a chiral catalyst—in this case, a lipase enzyme—to selectively react with one enantiomer of a racemic mixture at a much higher rate than the other.[8] In the hydrolytic resolution of a racemic tropic acid ester, the enzyme preferentially hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.
This process allows for the separation of both the desired acid and the opposite-enantiomer ester, both in high enantiomeric excess (ee). Lipases such as Candida antarctica Lipase B (CAL-B) and Lipase PS from Pseudomonas cepacia have proven highly effective for this purpose.[8][9][10]
Caption: Fig. 1: Workflow for Enzymatic Kinetic Resolution of this compound.
Protocol 1: Hydrolytic Kinetic Resolution of Racemic Tropic Acid Butyl Ester with CAL-B
This protocol describes the (R)-selective hydrolysis of racemic tropic acid butyl ester, yielding (R)-tropic acid and leaving behind (S)-tropic acid butyl ester.[9]
Materials:
-
Racemic tropic acid butyl ester
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare a solution of racemic tropic acid butyl ester in phosphate buffer (pH 7.0).
-
Add immobilized CAL-B to the solution (e.g., 10 mg of enzyme per mL of solution).
-
Incubate the reaction mixture at 25-30°C with vigorous stirring.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Upon reaching the target conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Acidify the aqueous filtrate to pH 2 with 1 M HCl and extract with ethyl acetate. This organic phase will contain the (R)-tropic acid product.
-
Extract the remaining aqueous phase with ethyl acetate to recover the unreacted (S)-tropic acid butyl ester.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the respective products.
| Enzyme | Substrate | Product 1 | ee (Product 1) | Product 2 | ee (Product 2) | Reference |
| CAL-B | (R,S)-Tropic Acid Butyl Ester | (R)-Tropic Acid | 90% | (S)-Tropic Acid Butyl Ester | 99% | [9] |
| Lipase PS | (R,S)-Tropic Acid Ethyl Ester | (S)-3-Acetoxy Tropic Acid Ethyl Ester | 87% | (R)-Tropic Acid Ethyl Ester | 94% | [10] |
| Esterase (K. oxytoca) | (R,S)-Tropic Acid Methyl Ester | (R)-Tropic Acid | >99% | (S)-Tropic Acid Methyl Ester | >99% | [9] |
| Note: Lipase PS protocol involves transesterification with vinyl acetate, not hydrolysis. |
Part 3: Coupling the Core: Esterification in Total Synthesis
With enantiopure tropic acid in hand, the final key step is its coupling to the tropane alcohol, tropine. Direct esterification is challenging; therefore, the tropic acid is typically activated first. A common and effective method involves converting the protected tropic acid into an acid chloride.[11][12]
Core Strategy: O-Acetyl-Protected Tropic Acid Chloride Coupling
To prevent side reactions at the free hydroxyl group of tropic acid during the formation of the acid chloride, it is first protected, typically as an acetate ester. The resulting O-acetyltropic acid is then converted to the highly reactive O-acetyltropic acid chloride using an agent like thionyl chloride. This activated intermediate reacts smoothly with tropine to form the protected ester, which is subsequently deprotected to yield the final natural product.[12]
Caption: Fig. 2: Chemical Synthesis of Hyoscyamine via Activated Tropic Acid.
Protocol 2: Synthesis of (-)-Hyoscyamine via Acid Chloride Coupling
This protocol is adapted from established procedures for the synthesis of tropic acid esters.[11][12]
Materials:
-
(-)-Tropic acid ((S)-Tropic Acid)
-
Acetyl chloride
-
Thionyl chloride
-
Tropine (or Tropine methanesulfonate)
-
Inert solvent (e.g., Dichloromethane)
-
Hydrochloric acid (e.g., 2-20% aqueous solution)
-
Aqueous sodium carbonate solution
Procedure:
-
Acetylation: Treat (-)-tropic acid with acetyl chloride at room temperature with stirring. The reaction is typically complete within 1-2 hours.
-
Acid Chloride Formation: To the solution from step 1, add thionyl chloride dropwise. Stir the solution overnight at room temperature, followed by gentle heating (e.g., 50°C) for one hour to ensure complete conversion. Evaporate the excess reagents under reduced pressure to yield the crude (-)-O-acetyltropic acid chloride.
-
Coupling: Dissolve the crude acid chloride in an inert solvent like dichloromethane. Add tropine to this solution and stir at room temperature. The reaction may take several hours to days to complete.
-
Deacetylation: Upon completion of the coupling reaction, deacetylate the resulting O-acetylhyoscyamine by hydrolysis with a strong acid, such as hydrochloric acid.
-
Isolation: Isolate the final product, (-)-hyoscyamine, by basifying the solution with an aqueous sodium carbonate solution, followed by extraction with an organic solvent. The product can then be purified by crystallization.[12]
Part 4: The Natural Blueprint: A Lesson from Biosynthesis
While direct esterification is a logical synthetic approach, nature employs a more elegant and complex strategy. In plants like Datura stramonium, the biosynthesis of hyoscyamine does not involve the direct coupling of tropine and tropic acid.[13][14] Instead, tropine is first esterified with (R)-phenyllactic acid to form an intermediate called littorine .[13][15]
A remarkable enzyme, a cytochrome P450-dependent mutase (CYP80F1), then catalyzes an intramolecular rearrangement of the littorine side chain, converting the (R)-phenyllactate moiety into the (S)-tropate moiety of hyoscyamine aldehyde.[14][16] This is followed by a reduction to yield hyoscyamine. This biosynthetic pathway highlights a fascinating enzymatic transformation that achieves both skeletal rearrangement and stereochemical inversion in a single cascade, a process that synthetic chemists bypass with the more direct, albeit less elegant, coupling of pre-synthesized chiral tropic acid.[13][17]
Caption: Fig. 3: Simplified Biosynthetic Pathway to Hyoscyamine via Littorine.
Conclusion
This compound, and more fundamentally its parent compound tropic acid, are not merely reagents but pivotal chiral building blocks in the construction of medicinally vital tropane alkaloids. Their role transcends simple esterification; the stereochemistry of the tropate moiety dictates the biological potency, making its asymmetric synthesis a critical focus of any total synthesis campaign. Through an understanding of both efficient chemoenzymatic resolutions and robust chemical coupling strategies, researchers can reliably access these complex natural products. Furthermore, an appreciation for the intricate biosynthetic pathway, involving the rearrangement of littorine, provides a deeper context and inspiration for future synthetic innovations. The mastery of tropate chemistry remains a cornerstone of medicinal and natural product synthesis, enabling the development and supply of indispensable therapeutic agents.
References
- Biosynthesis of hyoscyamine involves an intramolecular rearrangement of littorine.Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
- The biosynthetic relationship between littorine and hyoscyamine in transformed roots of Datura stramonium.Plant Cell Rep., 18(3-4), 341-345.
- Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-Tropic Acid.BenchChem.
- Tropane alkaloids.SlideShare.
- Enzymatic kinetic resolution of tropic acid.
- Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid.RSC Publishing.
- Hyoscyamine - Wikipedia.Wikipedia.
- Biosynthesis of medicinal tropane alkaloids in yeast.PMC, PubMed Central.
- Enzymatic hydrolytic resolution of (R,S)-tropic acid esters and (R,S)
- Kinetic resolution of tropic acid ethyl ester and its derivatives by lipase PS.
- De Novo Synthesis of Anticholinergic Hyoscyamine and Scopolamine in Nicotiana benthamiana Based on Elucidating Tropane Alkaloid Biosynthetic P
- Process for the preparation of enantiomerically pure tropic acid esters.
- Synthesis of tropine-labeled atropine. I.
- Process for preparing pure enantiomers of tropic acid esters.
- Tropic acid - Wikipedia.Wikipedia.
- Tropane Alkaloids and the Synthesis of
- Schematic pathway of hyoscyamine and scopolamine biosynthesis.
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.
- Features Sir Robert Robinson's pioneering work in biomimetic synthesis.YouTube.
- Synthesis of Atropine.Medicinal Chemistry Lectures Notes.
- Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterific
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.PMC, PubMed Central.
- Synthesis -
- Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals.PMC, PubMed Central.
- Process for preparation of atropine.
- The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors.PubMed.
- Tropane alkaloids.Acta Poloniae Pharmaceutica.
- THE BIOSYNTHESIS OF TROPIC ACID.University of Bradford.
- The biosynthesis of tropic acid: the stereochemical course of the mutase involved in hyoscyamine biosynthesis in D
- Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Aryl
- Asymmetric synthesis of the highly methylated tryptophan portion of the hemiasterlin tripeptides.PubMed.
- Muscarinic Receptor Agonists and Antagonists.MDPI.
- Binding profile of the selective muscarinic receptor antagonist tripitramine.PubMed.
- Asymmetric synthesis of bicyclic intermediates of natural product chemistry.
- Muscarinic Receptor Agonists and Antagonists.
- Muscarinic Antagonists.NCBI Bookshelf.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 3. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tropic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
- 12. US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents [patents.google.com]
- 13. Biosynthesis of hyoscyamine involves an intramolecular rearrangement of littorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biosynthetic relationship between littorine and hyoscyamine in transformed roots of Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: Methyl Tropate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of Methyl tropate (Methyl 3-hydroxy-2-phenylpropanoate), a key chemical intermediate. The protocol herein is designed for practical application in a laboratory setting, emphasizing not only the procedural steps but also the underlying chemical principles. This ensures that researchers can not only replicate the synthesis but also adapt it to their specific needs. We will explore the common synthetic pathways, offering insights into the selection of reagents and reaction conditions. The information is curated to be a valuable resource for professionals in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₁₂O₃, is the methyl ester of tropic acid.[1][2][3] Tropic acid itself is a crucial chiral building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic drugs atropine and hyoscyamine.[4] The synthesis of this compound is a fundamental step that can be a precursor to these more complex molecules or used in other synthetic applications. Understanding its preparation is therefore of significant interest to the fields of medicinal chemistry and organic synthesis.
This guide will focus on the direct synthesis of this compound from its immediate precursor, tropic acid.
Chemical Reaction Pathway
The primary transformation discussed is the esterification of tropic acid with methanol. This can be achieved through several methods, with the most common being Fischer esterification. The general reaction is illustrated below:
Caption: Fischer Esterification of Tropic Acid.
Experimental Protocol: Fischer Esterification of Tropic Acid
This protocol details the synthesis of this compound via acid-catalyzed esterification of tropic acid with methanol. This method is widely used due to its simplicity and the use of readily available and inexpensive reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Tropic Acid | ≥98% | Sigma-Aldrich | The starting material. |
| Methanol (Anhydrous) | ACS Grade | Fisher Scientific | Serves as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Acts as the catalyst. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | For drying the organic phase. |
| Round-bottom flask | 50 mL | N/A | |
| Reflux condenser | N/A | N/A | |
| Magnetic stirrer & stir bar | N/A | N/A | |
| Separatory funnel | 100 mL | N/A | |
| Rotary evaporator | N/A | N/A | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add tropic acid (5.0 g, 30.1 mmol).
-
Addition of Reagents: To the flask, add anhydrous methanol (25 mL). Stir the mixture until the tropic acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. The addition is exothermic, so it should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane (30 mL). Transfer the solution to a 100 mL separatory funnel.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) to neutralize the remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the funnel.
-
Final Wash: Wash the organic layer with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography if a higher purity is required.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Alternative Synthetic Route: The Acid Chloride Method
For substrates that may be sensitive to strong acidic conditions or high temperatures, an alternative is to proceed through an acid chloride intermediate. This method is often higher yielding but involves more steps and harsher reagents. A general patent for preparing tropic acid esters follows this type of procedure.[5]
-
Protection of the Hydroxyl Group: The hydroxyl group of tropic acid is first protected, commonly through acetylation with acetyl chloride.[5]
-
Formation of the Acid Chloride: The carboxylic acid is then converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
-
Esterification: The resulting acetylated tropoyl chloride is then reacted with methanol. This reaction is typically rapid and can be performed at lower temperatures.
-
Deprotection: The acetyl protecting group is then removed, usually by acid-catalyzed hydrolysis, to yield the final this compound.[5]
This method, while more complex, avoids the equilibrium limitations of Fischer esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas. Vent the separatory funnel frequently to release pressure.
Characterization
The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester and hydroxyl functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (180.20 g/mol ).[1]
References
- Vertex AI Search. (2024).
- Google Patents. (2016).
- Wikipedia. (2023). Tropic acid.
- Google Patents. (2016).
- PubMed. (1967). Synthesis of tropine-labeled atropine. I.
- Google Patents. (1999). US5952505A - Process for preparing pure enantiomers of tropic acid esters.
- Google Patents. (2000).
- Google Patents. (1955).
- YouTube. (2023). Making Tropic Acid.
- Google Patents. (1945). US2390278A - Process for the production of tropic acid.
- NIST WebBook. Tropic acid, methyl ester.
- Organic Syntheses. Organic Syntheses Procedure.
- Journal of Engineering Science, Technology and Management. (2025).
- Google Patents. (1998). CN1050357C - Process for preparing pure enantiomers of tropic acid esters.
- CP Lab Safety.
- Organic Syntheses. Organic Syntheses Procedure.
- Google Patents. (2006). US20060142602A1 - Method of making methyl ester surfactants.
- PubChem.
- Journal of Engineering Science, Technology and Management. (2025).
Sources
- 1. Tropic acid, methyl ester [webbook.nist.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tropic acid - Wikipedia [en.wikipedia.org]
- 5. US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents [patents.google.com]
- 6. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
High-performance liquid chromatography (HPLC) method for Methyl tropate analysis.
An Application Note and Protocol for the Analysis of Methyl Tropate by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for this compound
This compound, the methyl ester of tropic acid, is a key chemical intermediate in the synthesis of various tropane alkaloids, which have significant applications in pharmacology.[1][2] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredients (APIs). Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control in research, development, and manufacturing settings.
This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but also to explain the scientific rationale behind the methodological choices, ensuring the procedure is both trustworthy and readily adaptable. The method is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Principle of the Method: Reversed-Phase Chromatography
The method employs reversed-phase HPLC (RP-HPLC), a powerful technique ideal for separating moderately polar to non-polar compounds.[5] In this mode, the stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a more polar aqueous-organic mixture. This compound, with its phenyl ring and ester group, exhibits sufficient hydrophobicity to be retained on the C18 column.[6] Elution is achieved by a mobile phase of acetonitrile and water. A UV detector is used for quantification, leveraging the chromophoric phenyl group present in the this compound molecule.
Part 1: The Analytical Method
Instrumentation and Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation, peak symmetry, and sensitivity. The conditions outlined below are designed for robust and reproducible analysis.
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary HPLC System with UV/PDA Detector | Standard configuration providing flexibility and precise control over the mobile phase composition. A Photodiode Array (PDA) detector is recommended for method development to identify the optimal detection wavelength. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for the non-polar phenyl moiety of this compound. A 250 mm length ensures high efficiency and resolution, while the 5 µm particle size offers a good balance between efficiency and backpressure.[7][8] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) | Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[9] The slightly acidic aqueous phase (0.1% H₃PO₄) helps to suppress the ionization of any free silanol groups on the silica backbone, ensuring sharp, symmetrical peaks.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.[7] |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[5] |
| Detection | UV at 220 nm | The phenyl ring in this compound provides strong UV absorbance. 220 nm is a common wavelength for aromatic compounds, offering high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[12] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of this compound and any potential impurities without being excessively long. |
Preparation of Solutions and Reagents
Causality: The accuracy of an HPLC assay is fundamentally dependent on the precise preparation of standards and samples. Using high-purity reagents and solvents (HPLC grade or higher) is mandatory to minimize background noise and interfering peaks.[13]
-
Mobile Phase Preparation (1 L):
-
Prepare the aqueous component by adding 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water.
-
Mix 500 mL of the prepared aqueous component with 500 mL of HPLC-grade acetonitrile.
-
Degas the final mixture for 15 minutes using a sonicator or an online degasser to prevent bubble formation in the pump heads.[14]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration and can be considered stable for up to 7 days.[15]
-
-
Working Standard Solutions (for Linearity and Assay):
-
Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations (e.g., for a linearity range of 10-150 µg/mL).
-
For routine assays, a working standard of 100 µg/mL is typically prepared. For example, pipette 5.0 mL of the 1000 µg/mL Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation Protocol
Trustworthiness: The goal of sample preparation is to produce a clean, particle-free solution at a concentration suitable for the analysis, ensuring the longevity of the HPLC column and the integrity of the results.[16]
-
Weighing: Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolution: Add approximately 15 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to ambient temperature and dilute to the mark with acetonitrile. Mix thoroughly.
-
Further Dilution: Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This creates a theoretical final concentration of 100 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[14] Discard the first 1-2 mL of the filtrate to prevent any potential adsorption effects from the filter membrane.
Part 2: Experimental Protocol & Validation
HPLC System Setup and Equilibration
-
Purge all pump lines with the prepared mobile phase.
-
Set the mobile phase flow rate to 1.0 mL/min and allow it to run through the column for at least 30 minutes, or until a stable baseline is achieved.
-
Ensure the column temperature is stable at 30°C.
-
Set the UV detector to 220 nm.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the this compound analysis from sample receipt to the final report.
Sources
- 1. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of the tropic acid esters of tropan-3-beta-ol, granatan-3-alpha-ol and granatan-3-beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. This compound (CAS 3967-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cipac.org [cipac.org]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. HPLC Method for Analysis of Methyl cholate on Primesep B Column | SIELC Technologies [sielc.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. sartorius.com [sartorius.com]
Application Notes and Protocols for the Derivatization of Methyl Tropate for Analytical Purposes
Introduction: The Analytical Challenge of Methyl Tropate
This compound (methyl 3-hydroxy-2-phenylpropanoate) is a significant organic ester, primarily recognized as a key synthetic precursor and a hydrolysis product of the tropane alkaloid atropine.[1][2] Its analysis is crucial in various fields, including pharmaceutical development, quality control of atropine-based drugs, and forensic toxicology. The inherent chemical structure of this compound, possessing a polar hydroxyl group and a chiral center, presents distinct challenges for direct analysis by gas chromatography (GC). The polarity of the hydroxyl group can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet, while its chirality necessitates specialized methods for enantiomeric separation.
To overcome these analytical hurdles, chemical derivatization is an indispensable strategy. This process involves the chemical modification of the analyte to enhance its volatility, thermal stability, and chromatographic properties.[3][4] For this compound, derivatization primarily targets the reactive hydroxyl group to yield a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis. This application note provides a comprehensive guide to the derivatization of this compound, detailing the underlying principles, step-by-step protocols for silylation and acylation, and considerations for chiral analysis.
The Rationale for Derivatization: Enhancing Analyte Amenability
The primary objectives for derivatizing this compound are:
-
Increased Volatility: The hydroxyl group in this compound can participate in hydrogen bonding, which increases its boiling point and reduces its volatility. By replacing the active hydrogen of the hydroxyl group with a non-polar group (e.g., a trimethylsilyl or acyl group), intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.[5]
-
Improved Thermal Stability: The derivatized this compound is less prone to thermal degradation in the high-temperature environment of the GC inlet and column.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites on the column. This results in improved resolution and sensitivity.
-
Facilitation of Chiral Separation: For the separation of enantiomers, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column. Alternatively, derivatization can improve the separation of enantiomers on a chiral GC column.[6][7]
Derivatization Strategies for this compound
The two most common and effective derivatization strategies for compounds containing hydroxyl groups, like this compound, are silylation and acylation.
Silylation: The Gold Standard for Hydroxyl Group Derivatization
Silylation is a robust and widely used derivatization technique that involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[8] This is typically achieved using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Mechanism of Silylation with BSTFA:
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen of this compound on the silicon atom of BSTFA. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.
Caption: Silylation workflow for this compound.
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol is adapted from established methods for the silylation of atropine and other hydroxyl-containing compounds.[9][10]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous, optional)
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Evaporate the solvent from the this compound sample to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[5]
-
Reagent Addition: To the dried residue, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Expected Outcome:
The hydroxyl group of this compound is converted to a trimethylsilyl ether, resulting in a derivative with a lower boiling point and improved chromatographic properties.
| Parameter | This compound (Underivatized) | TMS-Methyl Tropate (Derivatized) |
| Polarity | High | Low |
| Volatility | Low | High |
| GC Peak Shape | Tailing may occur | Symmetrical |
| Thermal Stability | Moderate | High |
Acylation: An Alternative Pathway to Volatility
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) to the hydroxyl group of this compound, forming an ester.[6] Acylation reagents are typically acid anhydrides or acid chlorides. Fluorinated acylating agents are particularly advantageous as they can enhance sensitivity for electron capture detection (ECD) and provide characteristic mass spectral fragmentation patterns.[3]
Mechanism of Acylation with an Acid Anhydride:
The hydroxyl group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of an ester and a carboxylic acid byproduct.
Caption: Acylation workflow for this compound.
Protocol 2: Acylation of this compound using Pentafluoropropionic Anhydride (PFPA)
This protocol is based on the derivatization of tropine, the hydrolysis product of atropine.[2]
Materials:
-
This compound standard or sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry by evaporating the solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried sample.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Expected Outcome:
The formation of the pentafluoropropionyl ester of this compound results in a highly volatile and thermally stable derivative with excellent chromatographic characteristics.
| Parameter | This compound (Underivatized) | PFP-Methyl Tropate (Derivatized) |
| Polarity | High | Low |
| Volatility | Low | Very High |
| GC Peak Shape | Tailing may occur | Symmetrical |
| Thermal Stability | Moderate | Very High |
Chiral Analysis of this compound
As this compound possesses a chiral center, the separation and quantification of its enantiomers can be critical, particularly in pharmaceutical applications.
Indirect Chiral Separation:
This method involves derivatizing the racemic this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral GC column.
Direct Chiral Separation:
This is the more common approach and involves the use of a chiral GC column. Derivatization of this compound (using the silylation or acylation protocols described above) is still highly recommended to improve peak shape and resolution on the chiral stationary phase.[6] The choice of chiral column will depend on the specific derivative formed. Cyclodextrin-based chiral columns are often effective for this type of analysis.[7]
Conclusion
The derivatization of this compound is a crucial step for its reliable and sensitive analysis by GC-MS. Both silylation and acylation are highly effective methods for converting the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group. The choice between silylation and acylation will depend on the specific analytical requirements, including the desired volatility, the presence of other analytes, and the detector being used. For chiral analysis, derivatization in conjunction with a chiral GC column provides a robust method for enantiomeric separation. The protocols provided in this application note serve as a validated starting point for researchers, scientists, and drug development professionals working with this compound.
References
- Eckert, M., & Hinderling, P. H. (1981). Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies. Agents and Actions, 11(5), 520-531.
- Saady, J. J., & Poklis, A. (1989). Determination of atropine in blood by gas chromatography/mass spectrometry. Journal of analytical toxicology, 13(5), 296-299.
- Papoutsis, I., Nikolaou, P., Spiliopoulou, C., Athanaselis, S., & Pistos, C. (2012). A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples. Journal of forensic and legal medicine, 19(1), 29-34.
- Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of chiral alcohols: a simple procedure for chiral GC analysis. Journal of analytical methods in chemistry, 2012.
- Semantic Scholar. (n.d.). A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples.
- The Bumbling Biochemist. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (n.d.). Gas Chromatography of Fatty Acid Methyl Esters: Derivatization.
- R Discovery. (2011, October 13). A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples.
- Crompton, T. R. (2016). Acids: Derivatization for GC Analysis.
- ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?
- Vas, G., Vékey, K., & Czira, G. (2003). Study of tropical organic aerosol by thermally assisted alkylation-gas chromatography mass spectrometry. Journal of Analytical and Applied Pyrolysis, 68, 185-195.
- Liu, R. H., & Lin, W. C. (1997). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of food and drug analysis, 5(4), 2.
- Regis Technologies. (n.d.). GC Derivatization.
- Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
- Goh, E. M., & Timms, R. E. (1985).
- Villas-Bôas, S. G., Højrup, P., Nicolai, M. A., & Nielsen, J. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 65-75.
- LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- López-Vidal, S., et al. (2021).
- De Vleesschauwer, V., et al. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue.
- Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 452949.
- Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864931.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- CN102768250A. (2012). Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography.
- Armstrong, D. W. (2001). The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America, 19(10), 1034-1045.
Sources
- 1. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. youtube.com [youtube.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Central Role of Methyl Tropate in Pharmaceutical Synthesis
Abstract
Methyl 3-hydroxy-2-phenylpropanoate, commonly known as methyl tropate, stands as a pivotal intermediate in the synthesis of a class of indispensable pharmaceuticals: the tropane alkaloids.[1] Derived from tropic acid, this ester is a foundational building block for synthesizing anticholinergic agents that are featured on the World Health Organization's List of Essential Medicines. This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on the preparation of atropine and its subsequent conversion into critical derivatives like ipratropium bromide. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the logical and practical workflows involved in leveraging this versatile intermediate.
Introduction: The Significance of the Tropate Moiety
The physiological activity of many tropane alkaloids is intrinsically linked to the esterification of a tropane core (like tropine) with tropic acid.[2] Atropine, the archetypal compound in this class, is the racemic mixture of (S)-hyoscyamine and (R)-hyoscyamine, formed through the esterification of tropine with tropic acid.[3][4] While tropic acid itself can be used, its methyl ester, this compound, offers distinct advantages in synthetic strategies, including improved solubility and reactivity profiles for transesterification reactions, a common and efficient method for forming the crucial ester linkage.
The chirality of the tropate unit is paramount; the potent parasympathetic blocking activity of these alkaloids resides almost exclusively in the (S)-enantiomer, (S)-hyoscyamine.[5] Therefore, the synthesis and application of this compound are not merely about forming a chemical bond but about strategically incorporating a specific stereocenter that dictates the final drug's efficacy.
Core Synthetic Pathways from this compound
The journey from this compound to complex pharmaceutical APIs involves several key transformations. The primary product, atropine, serves as a branching point for the semi-synthesis of other vital medicines.
Foundational Synthesis: Atropine
The most direct and significant application of this compound is in the synthesis of atropine. This is achieved via an acid-catalyzed esterification reaction with tropine, a bicyclic amino alcohol.[6]
-
Causality of the Method: The reaction is a classic example of Fischer-Speier esterification.[6] An acid catalyst (e.g., hydrogen chloride) protonates the carbonyl oxygen of this compound, rendering the carbonyl carbon significantly more electrophilic. This activation is crucial for the nucleophilic attack by the secondary hydroxyl group of tropine, which is a relatively hindered alcohol. The choice of this compound (a methyl ester) over free tropic acid can facilitate a smoother reaction under transesterification conditions, driving the equilibrium forward by removing the methanol byproduct.
Semi-Synthesis of Ipratropium Bromide
Ipratropium bromide, a potent bronchodilator used in managing COPD, is a quaternary ammonium derivative synthesized from atropine.[7] This multi-step synthesis underscores the value of atropine as a versatile intermediate.
-
Oxidative N-Demethylation: The first critical step is the conversion of atropine to its secondary amine analog, noratropine. Modern methods favor catalytic oxidative N-demethylation, which offers a greener and more efficient alternative to classical, often harsh, reagents.[8][9][10] This step removes the N-methyl group from the tropane ring, creating a site for further functionalization.
-
N-Alkylation and Quaternization: Noratropine is then N-alkylated, for instance with an isopropyl group, followed by quaternization of the tertiary amine with methyl bromide to yield ipratropium bromide.[7][11] An alternative and more direct route involves the direct quaternization of atropine with isopropyl bromide.[6]
Precursor to Scopolamine
Scopolamine, used for motion sickness and postoperative nausea, is another critical tropane alkaloid.[3][12] It is structurally similar to atropine but features an epoxide ring on the tropane moiety.[13] In biosynthesis and biomimetic synthesis, scopolamine is produced from (S)-hyoscyamine (the active enantiomer of atropine). The conversion is catalyzed by the hyoscyamine 6β-hydroxylase (H6H) enzyme, which performs a two-step reaction involving hydroxylation followed by epoxidation.[14][15] Thus, this compound is the foundational precursor for the entire scaffold upon which this vital transformation occurs.
Visualization of Synthetic Relationships
The following diagrams illustrate the interconnected pathways from this compound to key pharmaceutical products.
Caption: Synthetic pathways originating from this compound.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, detailing the steps and rationale for achieving the desired transformations. Researchers should adapt these based on laboratory-specific conditions and safety protocols.
Protocol 1: Synthesis of Atropine via Acid-Catalyzed Esterification
This protocol describes the synthesis of atropine from tropine and this compound.
Core Principle: This procedure relies on the Fischer-Speier esterification, where an acid catalyst facilitates the reaction between an alcohol (tropine) and an ester (this compound) to form a new ester (atropine).
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| Tropine | 141.21 | 10.0 g | 1.0 |
| This compound | 180.20 | 14.1 g | 1.1 |
| Toluene, anhydrous | - | 200 mL | - |
| Sulfuric Acid, conc. | 98.08 | 1.0 mL | Catalyst |
| Sodium Carbonate (10% aq.) | - | As needed | - |
| Dichloromethane | - | 3 x 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for atropine synthesis.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tropine (10.0 g) and this compound (14.1 g) in 200 mL of anhydrous toluene.
-
Catalysis: With stirring, carefully add concentrated sulfuric acid (1.0 mL) to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: Cool the flask to room temperature. Slowly and carefully add 10% aqueous sodium carbonate solution with vigorous stirring until the mixture is basic (pH > 9).
-
Work-up - Extraction: Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with 100 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude atropine as a solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetone/heptane) to obtain pure atropine.
Protocol 2: Oxidative N-Demethylation of Atropine to Noratropine
This protocol provides a method for the key transformation required for ipratropium synthesis, based on permanganate oxidation.[16]
Core Principle: This method uses a strong oxidizing agent (KMnO₄) to selectively oxidize and cleave the N-methyl group of the tropane ring, yielding the secondary amine noratropine.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Atropine Sulfate Monohydrate | 694.8 | 5.0 g | - |
| Potassium Permanganate | 158.03 | 5.0 g | Strong Oxidizer |
| Sodium Metabisulfite | 190.11 | As needed | Quenching Agent |
| Chloroform | - | 4 x 50 mL | Extraction Solvent |
| Ammonia Solution, conc. | - | As needed | For pH adjustment |
Procedure:
-
Reaction Setup: Dissolve atropine sulfate (5.0 g) in 100 mL of water in a flask maintained in an ice bath (approx. 4 °C).
-
Oxidation: While stirring vigorously, add potassium permanganate (5.0 g) in small portions over 10 minutes. Continue stirring in the ice bath for an additional 10 minutes.
-
Filtration: Filter off the precipitated manganese dioxide (MnO₂).
-
Second Oxidation: Treat the filtrate again with another 5.0 g portion of potassium permanganate under the same conditions.
-
Work-up - Extraction: After the second reaction period, filter the MnO₂. Adjust the pH of the clear filtrate to 9.2 with concentrated ammonia solution. Extract the aqueous solution four times with 50 mL portions of chloroform.
-
Work-up - Byproduct Recovery: The collected manganese dioxide precipitate can be suspended in water and reduced with sodium metabisulfite until a clear solution is obtained. This solution is then basified to pH 9.2 and extracted with chloroform to recover any adsorbed product.
-
Isolation: Combine all chloroform extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude noratropine. The product can be further purified by crystallization of its oxalate salt.[16]
Summary of Pharmaceutical Intermediates & Products
The table below summarizes the key compounds discussed, highlighting their relationship to the this compound precursor.
| Compound | Class/Role | Relationship to this compound | Primary Clinical Use |
| Atropine | Intermediate / API | Direct esterification product with tropine. | Bradycardia, antidote for nerve agent poisoning.[3][17] |
| Scopolamine | API | Derived from the (S)-enantiomer of Atropine. | Motion sickness, postoperative nausea and vomiting.[3][18] |
| Noratropine | Intermediate | N-demethylation product of Atropine. | Key precursor for semi-synthetic tropane alkaloids.[8] |
| Ipratropium Bromide | API | Semi-synthetic derivative of Atropine/Noratropine. | Bronchodilator for COPD and asthma. |
Conclusion
This compound is more than a simple ester; it is a cornerstone intermediate that provides the essential chiral scaffold for a family of life-saving tropane alkaloid drugs. Understanding its application through well-defined synthetic routes, such as the esterification to atropine and the subsequent transformations to derivatives like ipratropium bromide, is fundamental for researchers in drug development and process chemistry. The protocols and logical frameworks provided herein offer a robust starting point for the practical synthesis and exploration of these powerful pharmaceutical agents.
References
- Ketchum, J.S., Sidell, F.R., Crowell, E.B. Jr., Aghajanian, G.K., & Hayes, A.H. Jr. (1973). Atropine, Scopolamine, and Ditran: Comparative Pharmacology and Antagonists in Man. Edgewood Arsenal Technical Report.
- El-Kashef, H. (2003). Ipratropium Bromide: Methods of Chemical and Biochemical Synthesis.
- Shirai, R., et al. (2024). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. RSC Advances.
- Ghosh, A., et al. (2014).
- Gpatindia. (2020). IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Beaumier, Y., et al. (2007). Synthesis of Ipratropium Bromide–Related Compounds.
- Biology Stack Exchange. (2016).
- Al-Dhaher, Z., et al. (2022). Review on Pharmacology of Atropine, Clinical Use and Toxicity. Journal of Drug Delivery and Therapeutics.
- van der Meer, M.J., & Phillipson, J.D. (1983). Preparation of noratropine by oxidative n-demethylation of atropine. Journal of Pharmacy and Pharmacology.
- Ladds, M., et al. (2017).
- ResearchGate. (2007).
- ChemicalBook.
- Taysse, L., et al. (2020). Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning. Archives of Toxicology.
- Kawasaki, M., et al. (2024). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid.
- ResearchGate. (2014).
- ResearchGate. (2021).
- Google Patents. (2020).
- Google Patents. (1945). US2390278A - Process for the production of tropic acid.
- ACS Publications. (2020). Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists.
- Wikipedia. Tropic acid.
- ChemicalBook. Tropic acid synthesis.
- Chemistry Steps.
- Merck Index.
- Bloom Tech. (2023). How do you synthesize scopolamine?.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5183, Scopolamine.
- Google Patents. (1955).
- Medicinal Chemistry Lectures Notes. (2015).
- University of Bristol.
- ResearchGate. (2019).
- Kohnen-Johannsen, K.L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules.
- Cardillo, M., et al. (2011). Application of Metabolic Engineering to the Production of Scopolamine. Molecular Biotechnology.
- Schmidt, G.C., Eling, T.E., & McOwen, J.M. (1968). Synthesis of tropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine. Journal of Pharmaceutical Sciences.
- Google Patents. (1999). US5952505A - Process for preparing pure enantiomers of tropic acid esters.
- Hefnawy, M.M., & Stewart, J.T. (1995). Resolution of Enantiomers of Tropicamide by Reversed-Phase High Performance Liquid Chromatography Using Hydroxypropyl-β-cyclodextrin as Chiral Mobile Phase Additive.
- Google Patents. (1999). JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters.
- Google Patents. (2013).
- Wikipedia. Tropine.
- University of California, Irvine.
- Parra-Peralbo, E., & Christou, P. (2022).
- Creative Proteomics.
- Schmidt, G.C., Eling, T.E., & McOwen, J.M. (1968). Synthesis of tropine-labeled atropine. I. Micro methods for the synthesis of tropine and for its esterification with tropic acid. Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information.
Sources
- 1. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tropic acid - Wikipedia [en.wikipedia.org]
- 3. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 4. Atropine [drugfuture.com]
- 5. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08594E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Esterification of Tropic Acid to Methyl Tropate
Introduction: The Significance of Methyl Tropate and the Fischer-Speier Esterification
Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a crucial laboratory reagent employed in the synthesis of valuable anticholinergic drugs like atropine and hyoscyamine.[1] The conversion of tropic acid to its methyl ester, this compound, is a fundamental step in the synthesis of various pharmaceutical derivatives. This application note provides a detailed protocol for the esterification of tropic acid to this compound, primarily through the robust and widely adopted Fischer-Speier esterification method.[2]
The Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] It is an equilibrium-driven process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[4] This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed.[2][5]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that not only outlines the procedural steps but also delves into the underlying chemical principles, safety considerations, and analytical techniques for product characterization.
Reaction Mechanism: The Chemistry Behind the Esterification
The Fischer esterification of tropic acid with methanol proceeds through a series of reversible steps, catalyzed by a strong acid such as sulfuric acid. The overall mechanism can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of tropic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups.[4]
-
Formation of a Good Leaving Group: The protonated hydroxyl group is now a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.[4]
Safety First: Essential Precautions
A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[7][8]
-
Fume Hood: All manipulations involving methanol and sulfuric acid must be performed in a well-ventilated chemical fume hood.[7]
-
Handling Reagents:
-
Tropic Acid: May cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.[7] Keep away from heat, sparks, and open flames.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Experimental Protocol: Synthesis of this compound
This protocol details the esterification of tropic acid using methanol in the presence of a catalytic amount of sulfuric acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| Tropic Acid | ≥98% | Standard chemical supplier | |
| Methanol | Anhydrous | Standard chemical supplier | Used in excess as both reactant and solvent. |
| Sulfuric Acid | Concentrated (98%) | Standard chemical supplier | Catalyst. |
| Sodium Bicarbonate | Saturated solution | Prepared in-house | For neutralization. |
| Diethyl Ether | Anhydrous | Standard chemical supplier | For extraction. |
| Anhydrous Sodium Sulfate | Standard chemical supplier | For drying the organic phase. | |
| Round-bottom flask | Reaction vessel. | ||
| Reflux condenser | To prevent loss of volatile reactants and solvent. | ||
| Heating mantle | For controlled heating. | ||
| Magnetic stirrer and stir bar | For efficient mixing. | ||
| Separatory funnel | For liquid-liquid extraction. | ||
| Rotary evaporator | For solvent removal. |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add tropic acid (10.0 g, 0.06 mol).
-
Addition of Reagents: To the flask, add 100 mL of anhydrous methanol. Stir the mixture until the tropic acid is completely dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.[12]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[12]
-
Washing: Combine the organic extracts and wash with 50 mL of brine (saturated sodium chloride solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[12]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Product Characterization: Confirming the Identity and Purity of this compound
A combination of analytical techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the aromatic protons, the methine proton adjacent to the ester and phenyl groups, the methylene protons of the hydroxymethyl group, and the methyl protons of the ester.
-
¹³C NMR: Shows the different carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.[13]
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester group.
-
A broad absorption in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the hydroxyl group.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound (this compound: 180.20 g/mol ).[14] The fragmentation pattern can further help in confirming the structure.
-
-
Chromatographic Methods:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the final product.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the product and identify any volatile impurities.[15]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of the purity of this compound.[15]
-
Expected Data Summary:
| Analytical Technique | Expected Result for this compound |
| ¹H NMR | Signals for aromatic, methine, methylene, and methyl protons. |
| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |
| IR Spectroscopy | Strong C=O stretch (~1735 cm⁻¹), broad O-H stretch (~3400 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (180.20 g/mol ). |
| Purity (by HPLC/GC) | ≥95% (typical for a successful synthesis before further purification). |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by TLC.
-
Equilibrium Not Shifted: Use a larger excess of methanol or consider methods for water removal, such as a Dean-Stark apparatus, though this is less common for methanol due to its volatility.[2]
-
Losses during Work-up: Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
-
-
Product Impurity:
-
Unreacted Tropic Acid: If the product is contaminated with starting material, ensure complete reaction or use a more efficient purification method like column chromatography.
-
Side Products: By-products can form under harsh acidic conditions. Consider using a milder acid catalyst or shorter reaction times.
-
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of this compound from tropic acid. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can achieve high yields of the desired product. Proper characterization using a suite of analytical techniques is crucial to confirm the identity and purity of the synthesized this compound, ensuring its suitability for subsequent applications in pharmaceutical research and development.
References
- Vertex AI Search.
- Study.com. Esterification | Reaction, Mechanism & Formula - Lesson. Accessed January 8, 2026.
- UCLA EH&S.
- ECHEMI. (±)
- CDH Fine Chemical. DL-Tropic Acid CAS No 529-64-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed January 8, 2026.
- Google Patents. US5952505A - Process for preparing pure enantiomers of tropic acid esters. Accessed January 8, 2026.
- Carl ROTH. Safety Data Sheet: DL-Tropic acid. Accessed January 8, 2026.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. November 16, 2022.
- Wikipedia.
- Wikipedia. Tropic acid. Accessed January 8, 2026.
- Ministry of the Environment, Government of Japan. III Analytical Methods. Accessed January 8, 2026.
- Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Accessed January 8, 2026.
- Google Patents. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters. Accessed January 8, 2026.
- University of California, Irvine. Fischer Esterification Procedure. Accessed January 8, 2026.
- Google Patents. US2390278A - Process for the production of tropic acid. Accessed January 8, 2026.
- Google Patents.
- Organic Chemistry Portal. Acid to Ester - Common Conditions. Accessed January 8, 2026.
- Chemistry LibreTexts.
- CP Lab Safety. This compound, 500 mg, Reagent Grade. Accessed January 8, 2026.
- Open Textbook Publishing.
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. August 15, 2017.
- World Intellectual Property Organization. WO/2000/009469 METHOD FOR PRODUCING ATROPIC ACID ETHYL ESTER. Accessed January 8, 2026.
- Organic Chemistry Portal.
- National Center for Biotechnology Information. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem. Accessed January 8, 2026.
- Benchchem.
Sources
- 1. Tropic acid - Wikipedia [en.wikipedia.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Esterification | Reaction, Mechanism & Formula - Lesson | Study.com [study.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. westliberty.edu [westliberty.edu]
- 11. Characterization and Identification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Methyl Tropate as a Structurally Representative Internal Standard for the Chromatographic Analysis of Tropane Alkaloids
Introduction: The Pursuit of Accuracy in Tropane Alkaloid Quantification
Tropane alkaloids, a class of bicyclic alkaloids, are of significant interest to the pharmaceutical, food safety, and forensic science sectors. Key compounds such as atropine and scopolamine are found predominantly in plants of the Solanaceae family and possess potent anticholinergic properties, making them valuable as medicinal agents but also a risk as food contaminants[1][2]. Accurate and precise quantification of these compounds is paramount. Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the preferred analytical techniques[3][4].
The reliability of these methods hinges on the ability to correct for inevitable variations during sample preparation and instrumental analysis. The internal standard (IS) method is a cornerstone of quantitative analysis, designed to compensate for such variations[5][6]. By adding a fixed amount of a non-native, chemically similar compound to every sample, calibrant, and quality control (QC) sample, the ratio of the analyte's response to the IS response is used for quantification. This ratiometric approach significantly improves precision and accuracy[7].
While isotopically labeled standards (e.g., atropine-d3, scopolamine-d3) are considered the gold standard due to their near-identical chemical behavior, their high cost and limited availability can be prohibitive[8][9]. This note presents a robust, cost-effective alternative: the use of Methyl Tropate as a structurally representative internal standard for the analysis of tropane alkaloids. This compound is the methyl ester of tropic acid, the same acid that forms the ester moiety in atropine. This structural relationship suggests analogous behavior during extraction and analysis, making it an excellent candidate for an internal standard.
This document provides the scientific rationale, physicochemical properties, and a detailed protocol for the implementation of this compound as an internal standard in a GC-MS workflow for the analysis of atropine and scopolamine in plant matrices.
Physicochemical Properties of this compound
Understanding the fundamental properties of an internal standard is crucial for method development. This compound is a stable compound with properties that make it suitable for chromatographic analysis alongside other tropane alkaloids.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃ | [10][11] |
| Molecular Weight | 180.20 g/mol | [10][11] |
| CAS Number | 3967-53-1 | [10] |
| Boiling Point (Tboil) | 622.91 K (349.76 °C) | [10] |
| Melting Point (Tfus) | 346.86 K (73.71 °C) | [10] |
| Octanol/Water Partition Coeff. (logP) | 0.935 | [10] |
| SMILES | COC(=O)C(CO)c1ccccc1 | [10] |
Principle of Use: Why this compound is an Effective Internal Standard
The selection of an internal standard is a critical decision driven by several factors, all of which this compound satisfies for the analysis of atropine and scopolamine.
-
Structural Analogy: Atropine is an ester of tropine and tropic acid. This compound shares the tropic acid backbone, which is a significant portion of the atropine molecule. This similarity suggests that it will behave comparably during sample extraction, derivatization, and injection, effectively mimicking and thus correcting for any losses or variations in the handling of the target analytes.
-
Chromatographic Resolvability: While structurally similar, this compound is chemically distinct from atropine and scopolamine. It lacks the bulky tropane ring system, ensuring it will have a different retention time and will be baseline resolved from the target analytes and most matrix interferences under appropriate chromatographic conditions[7].
-
Chemical Stability & Inertness: this compound is a stable ester that is not naturally found in the matrices where tropane alkaloids are typically analyzed. It does not react with the target analytes or the sample matrix.
-
Detector Response: In mass spectrometry, this compound will fragment in a predictable manner, producing unique, quantifiable ions. For GC-FID analysis, it produces a strong response similar to other organic molecules of its size.
The fundamental principle of internal standard calibration is to use the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant even if the injection volume fluctuates or if sample loss occurs during preparation, as both compounds are affected proportionally.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reports of tropane alkaloid poisonings and analytical techniques for their determination in food crops and products from 2013 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of tropane and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Scopolamine and atropine in feeds - determination with liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
- 11. This compound (CAS 3967-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes & Protocols: Large-Scale Synthesis of Methyl Tropate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the large-scale synthesis of Methyl Tropate (Methyl 3-hydroxy-2-phenylpropanoate), a key intermediate in the production of various pharmaceuticals, notably anticholinergic agents like atropine and hyoscyamine.[1] Moving from laboratory-scale synthesis to industrial production presents significant challenges in terms of safety, efficiency, cost, and process control.[2] This guide analyzes two primary synthetic routes to the precursor, Tropic Acid, and details the subsequent esterification to this compound. It emphasizes the critical parameters, safety protocols, and purification strategies necessary for a robust, scalable, and reproducible manufacturing process.
Introduction: The Strategic Importance of this compound
This compound, the methyl ester of Tropic Acid (3-hydroxy-2-phenylpropanoic acid), is a pivotal building block in synthetic organic chemistry.[3] Its primary significance lies in its role as a precursor to tropane alkaloids, a class of compounds with significant pharmacological activity. The synthesis of atropine, for example, involves the esterification of tropine with tropic acid.[1] Therefore, a reliable and scalable synthesis of this compound is of paramount importance for the pharmaceutical industry.
However, scaling a laboratory procedure from grams to kilograms or metric tons is not a linear process.[2] Challenges that are manageable on a small scale, such as heat dissipation from exothermic reactions, reagent addition rates, and purification by chromatography, become formidable obstacles in large reactors.[4][5][6] A successful scale-up requires a deep understanding of reaction kinetics, thermodynamics, and process engineering to develop a safe, economical, and environmentally responsible manufacturing process.[2][7]
Strategic Synthesis of the Tropic Acid Precursor
The core of this compound synthesis is the efficient production of its parent carboxylic acid, Tropic Acid. Two principal routes are considered for large-scale production, each with distinct advantages and challenges.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route at an industrial scale is dictated by factors such as raw material cost, process safety, atom economy, and robustness. Below is a comparison of two prominent methods for Tropic Acid synthesis.
-
Route A: The Ivanov-Grignard Pathway. This classic method involves the reaction of the dianion of phenylacetic acid (an Ivanov reagent, formed using a Grignard reagent) with formaldehyde.[1][8] While effective at the lab scale, the use of Grignard reagents like isopropyl magnesium chloride presents significant scale-up hurdles.[9] These reagents are extremely sensitive to moisture and air, requiring strictly anhydrous conditions and inert atmospheres, which increases engineering costs and operational complexity.[10]
-
Route B: Catalytic Hydrogenation Pathway. This route utilizes a lower alkyl ester of phenyl-α-hydroxymethylene acetic acid, which is then catalytically reduced to the corresponding tropic acid ester.[11] The use of Raney nickel as a catalyst is common. This pathway can offer quantitative yields and avoids the complexities of organometallic reagents.[11] However, it requires handling hydrogen gas under pressure and managing a pyrophoric catalyst, which demands specialized equipment and stringent safety protocols.
For large-scale synthesis, Route B (Catalytic Hydrogenation) is often preferred due to its potential for higher throughput, better process control, and avoidance of highly reactive and moisture-sensitive Grignard reagents, despite the need for hydrogenation infrastructure.
Caption: Comparison of major synthetic routes to Tropic Acid.
Protocol 1: Large-Scale Tropic Acid Synthesis via Catalytic Hydrogenation
This protocol is adapted from the principles described in the patent literature for a robust and scalable process.[11]
Safety Precaution: This process involves pressurized hydrogen gas and a pyrophoric catalyst (Raney Nickel). It must be conducted in a specialized high-pressure reactor (autoclave) by trained personnel with appropriate safety interlocks and emergency procedures.
Step 1: Reactor Charging and Inerting
-
Charge a suitable high-pressure hydrogenation reactor with the starting material, ethyl phenyl-α-hydroxymethylene acetate.
-
Add the solvent (e.g., ethanol). The solvent-to-substrate ratio is critical for heat management and must be optimized during process development.
-
Under a constant stream of nitrogen or argon, carefully add the Raney Nickel catalyst as a slurry in ethanol. Warning: Do not allow the catalyst to dry, as it is pyrophoric in air.
-
Seal the reactor and purge the headspace multiple times with low-pressure nitrogen, followed by low-pressure hydrogen, to remove all oxygen.
Step 2: Hydrogenation Reaction
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 psi, to be optimized).
-
Begin agitation to ensure efficient mixing and gas-liquid mass transfer.
-
Heat the reactor to the target temperature (e.g., 40-60 °C). The reaction is often exothermic, requiring a robust cooling system to maintain a stable temperature.[4][6]
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
Step 3: Catalyst Removal and Product Isolation
-
The Raney Nickel catalyst must be filtered under a blanket of inert gas or solvent to prevent ignition.
-
The resulting solution contains the ethyl ester of tropic acid. This can be carried forward to the hydrolysis step directly.
Step 4: Hydrolysis to Tropic Acid
-
Transfer the ethanolic solution of ethyl tropate to a separate reactor equipped for reflux.
-
Add an aqueous solution of a base, such as sodium hydroxide or barium hydroxide.[11]
-
Heat the mixture to reflux and maintain until saponification is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the Tropic Acid.
-
Isolate the crude Tropic Acid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
| Parameter | Typical Range | Rationale / Scale-Up Consideration |
| Substrate Concentration | 5-15% (w/v) | Affects reaction rate and heat transfer. Higher concentrations can lead to thermal runaway.[6] |
| Catalyst Loading | 5-10% (w/w) | Balances reaction time with cost and filtration difficulty. Catalyst activity can vary between batches. |
| Hydrogen Pressure | 50-150 psi | Higher pressure increases reaction rate but requires more robust and expensive equipment. |
| Temperature | 40-70 °C | Controls reaction rate. Must be kept below the boiling point of the solvent at the operating pressure. |
| Agitation Speed | 300-600 RPM | Critical for suspending the catalyst and ensuring efficient gas-liquid mass transfer.[4] |
Esterification: From Tropic Acid to this compound
The final step is the conversion of Tropic Acid to its methyl ester. Fischer-Speier esterification is the most direct and industrially viable method.[12]
Mechanism and Process Logic
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12] To achieve high conversion on a large scale, the equilibrium must be shifted towards the product side. This is typically accomplished by:
-
Using a large excess of the alcohol (methanol), which can also serve as the reaction solvent.
-
Removing the water formed during the reaction, for example, by azeotropic distillation if a co-solvent like toluene is used.
Caption: Overall workflow for this compound synthesis with quality control points.
References
- THE BIOSYNTHESIS OF TROPIC ACID. (n.d.).
- Tropic acid - Wikipedia. (n.d.).
- US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents. (n.d.).
- US2390278A - Process for the production of tropic acid - Google Patents. (n.d.).
- Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. (n.d.).
- The action of Grignard reagents on methyl r-tropate and on methyl atropate - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
- Grignard Reaction. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Methyl ester production from high free fatty acid mixed crude palm oil - ThaiScience. (n.d.).
- THE PRODUCTION OF METHYL ESTERS FROM VEGETABLE OIWFATTY ACID MIXTURES. (n.d.).
- Grignard Reagent - BYJU'S. (n.d.).
- 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (n.d.).
- How to deal with scale-up challenges of Chemistry? - Prime Scholars. (n.d.).
- Studies on Mild Catalytic Synthesis of Methyl Acrylate via One-Step Aldol Reaction. (n.d.).
- Challenges of scaling up production from grams to kilos - Chemtek Scientific. (n.d.).
- Transesterification - Master Organic Chemistry. (n.d.).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (n.d.).
- US8378132B2 - Process for producing methyl esters - Google Patents. (n.d.).
- Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. (n.d.).
- Researchers develop new process for mild catalytic synthesis of methyl acrylate via one-step aldol reaction. (n.d.).
- Large-Scale Synthesis of (+)-Discodermolide - MSU chemistry. (n.d.).
- Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem - NIH. (n.d.).
Sources
- 1. Tropic acid - Wikipedia [en.wikipedia.org]
- 2. primescholars.com [primescholars.com]
- 3. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. Tropic acid synthesis - chemicalbook [chemicalbook.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. leah4sci.com [leah4sci.com]
- 11. US2390278A - Process for the production of tropic acid - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Functionalized Methyl Tropate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids, characterized by their distinctive bicyclic [3.2.1] structure, are a pivotal class of natural products predominantly found in the Solanaceae plant family.[1][2] Key members of this family, such as atropine and scopolamine, are esters of tropine or scopine with tropic acid.[3][4] These compounds and their synthetic analogs are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticholinergic, antispasmodic, mydriatic, and antiemetic effects.[3][4][5] Methyl tropate, the methyl ester of tropic acid, serves as a crucial building block in the semi-synthesis of these valuable therapeutic agents. The ability to introduce diverse functional groups into the this compound structure allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates with improved efficacy and selectivity.
This document provides a detailed guide to the synthetic routes for preparing functionalized this compound analogs. It is designed to offer both theoretical understanding and practical, step-by-step protocols for researchers in organic synthesis and drug development.
Strategic Approaches to Functionalization
The synthesis of functionalized this compound analogs can be broadly categorized into two main strategies:
-
Modification of Pre-synthesized Tropic Acid or this compound: This approach involves the synthesis of tropic acid or its methyl ester followed by the introduction of functional groups onto the aromatic ring or the aliphatic side chain.
-
Synthesis from Functionalized Precursors: This strategy employs starting materials that already contain the desired functional groups, which are then carried through the synthetic sequence to yield the final functionalized this compound analog.
The choice of strategy depends on the desired functional group, its compatibility with various reaction conditions, and the availability of starting materials.
Core Synthetic Methodologies
Part 1: Synthesis of the Tropic Acid Core
A fundamental prerequisite for synthesizing this compound analogs is the efficient construction of the tropic acid backbone. A reliable method involves the catalytic reduction of a lower alkyl ester of phenyl-α-hydroxymethylene acetic acid.[6]
Protocol 1: Synthesis of Tropic Acid [6]
This protocol outlines the synthesis of tropic acid via the hydrogenation of ethyl phenyl-α-hydroxymethylene acetate.
Materials:
-
Ethyl phenyl-α-hydroxymethylene acetate
-
Absolute ethanol
-
Raney nickel catalyst
-
Aqueous barium hydroxide solution
-
Hydrochloric acid (or other suitable acid for acidification)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Benzene
Procedure:
-
Dissolve ethyl phenyl-α-hydroxymethylene acetate (8.1 g) in absolute ethanol (50 cc).
-
Add Raney nickel catalyst to the solution.
-
Hydrogenate the mixture at a suitable pressure and temperature until the theoretical amount of hydrogen is absorbed.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude ethyl tropate as an oil.
-
Hydrolyze the crude ester by refluxing with an aqueous barium hydroxide solution.
-
After hydrolysis is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid).
-
Extract the tropic acid from the aqueous solution with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether to yield crude tropic acid as an oil, which should crystallize upon standing.
-
Recrystallize the crude product from benzene to obtain pure tropic acid (melting point 117°C).
Causality Behind Experimental Choices:
-
Raney Nickel: This catalyst is chosen for its high activity and selectivity in the hydrogenation of the carbon-carbon double bond without significantly affecting the phenyl ring or the ester group under the described conditions.
-
Barium Hydroxide: A strong base is required for the saponification (hydrolysis) of the ester to the carboxylate salt. Barium hydroxide is effective for this purpose.
-
Acidification: This step is crucial to protonate the carboxylate salt and regenerate the free carboxylic acid (tropic acid), making it extractable into an organic solvent.
Part 2: Esterification of Tropic Acid and its Analogs
The final step in the synthesis of this compound analogs is the esterification of the corresponding tropic acid derivative. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.[7]
Protocol 2: Fischer-Speier Esterification to this compound [7][8]
This protocol describes the acid-catalyzed esterification of tropic acid with methanol.
Materials:
-
Tropic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tropic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Trustworthiness and Self-Validation:
-
The progress of the esterification should be monitored by TLC to ensure the complete consumption of the starting tropic acid.
-
The neutralization step with sodium bicarbonate is critical to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during workup and storage.
-
The final product should be characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Diagram: General Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Part 3: Synthesis of Functionalized Analogs
Introducing substituents onto the phenyl ring of tropic acid or this compound can be achieved through standard electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring must be considered.
Protocol 3: Nitration of this compound
This protocol provides a method for introducing a nitro group onto the phenyl ring of this compound.
Materials:
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.
-
Dissolve this compound in a suitable solvent like dichloromethane.
-
Slowly add the nitrating mixture to the solution of this compound while maintaining a low temperature (0-5°C).
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting nitro-substituted this compound by column chromatography.
Expertise & Experience Insights:
-
The nitro group is a versatile functional group that can be further transformed. For example, it can be reduced to an amino group, which can then be diazotized and converted to a variety of other substituents (e.g., -OH, -Cl, -Br, -CN).
-
The position of nitration will be directed by the existing alkyl side chain, leading to a mixture of ortho and para isomers.
The hydroxyl group of this compound offers another site for functionalization.
Protocol 4: Acetylation of this compound [9][10]
This protocol describes the protection of the hydroxyl group as an acetate ester. This can be a key step before performing other transformations on the molecule.
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Inert solvent (e.g., dichloromethane)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in an inert solvent like dichloromethane.
-
Add a base such as pyridine or triethylamine.
-
Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield O-acetyl this compound.
-
Purify by column chromatography if necessary.
Diagram: Key Functionalization Pathways
Caption: Pathways for functionalizing this compound.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound and a key derivative.
| Reaction | Starting Material | Key Reagents | Typical Yield | Notes |
| Tropic Acid Synthesis | Ethyl phenyl-α-hydroxymethylene acetate | Raney Ni, H₂, Ba(OH)₂ | Quantitative[6] | Two-step process: hydrogenation followed by hydrolysis. |
| Fischer Esterification | Tropic Acid | Methanol, H₂SO₄ (cat.) | Good to excellent | Reversible reaction; use of excess alcohol drives equilibrium.[7] |
| Acetylation | This compound | Acetyl chloride, Pyridine | High | Protects the hydroxyl group for further reactions.[9] |
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the preparation of a diverse library of functionalized this compound analogs. By leveraging these protocols, researchers can systematically modify the core structure to investigate structure-activity relationships and develop novel therapeutic agents with tailored pharmacological profiles. Careful consideration of reaction conditions and purification techniques is paramount to ensure the synthesis of high-purity compounds for biological evaluation.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.
- Levin, A. H., et al. (2023). Synthetic route to scopolamine and/or atropine. U.S.
- Banholzer, R., et al. (1999). Process for preparing pure enantiomers of tropic acid esters. U.S.
- Chemistry Steps. (n.d.).
- Tanaka, K., et al. (1999). Process for the preparation of enantiomerically pure tropic acid esters.
- Sletzinger, M., & Paulsen, G. C., Jr. (1945). Process for the production of tropic acid. U.S.
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
- Wikipedia. (n.d.). Tropane alkaloid. [Link]
- Chen, Z., et al. (2022). Synthesis of scopolamine as an effective medication.
- Alipour Najmi, A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(18), 6099-6108. [Link]
- Pérez, S. A., et al. (2021). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. RSC Advances, 11(42), 26239-26265. [Link]
- Writing in Biology. (2018).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 6. US2390278A - Process for the production of tropic acid - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 9. US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents [patents.google.com]
- 10. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl Tropate Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of Methyl tropate (Methyl 3-hydroxy-2-phenylpropanoate). As a crucial intermediate in the development of various pharmaceuticals, including atropine and its derivatives, optimizing its synthesis is paramount for achieving high yield, purity, and process efficiency. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols, grounded in established chemical principles and field-proven insights.
Overview of Synthetic Pathways
The synthesis of this compound is primarily achieved through two main routes: the Fischer-Speier esterification of tropic acid and, alternatively, a pathway beginning with methyl phenylacetate. Understanding the fundamentals of each route is key to troubleshooting potential issues.
-
Route A: Fischer-Speier Esterification of Tropic Acid: This is the most direct and common laboratory method. It involves the acid-catalyzed reaction of tropic acid with methanol. The reaction is an equilibrium process, and optimization strategies focus on shifting the equilibrium towards the product.[1]
-
Route B: From Methyl Phenylacetate: This route involves the reaction of methyl phenylacetate with a formaldehyde source to introduce the hydroxymethyl group, followed by subsequent reaction steps.[2]
The following workflow diagram illustrates the general stages involved in a typical this compound synthesis campaign, from reaction setup to final product analysis.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of common problems encountered during the synthesis, followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction has been running for the specified time, but TLC analysis shows mostly unreacted tropic acid. What could be the cause?
Potential Causes & Solutions:
-
Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄ or p-TsOH) is essential for protonating the carbonyl oxygen of tropic acid, making it more electrophilic for attack by methanol.[1]
-
Solution: Ensure the catalyst was added in the correct amount (typically 5-10 mol%). If the reaction has stalled, a careful, small addition of fresh catalyst may restart it, but be cautious as this can promote side reactions.
-
-
Presence of Water: Fischer esterification is a reversible reaction that produces water as a byproduct.[1] Any water present at the start (e.g., from wet reagents or glassware) will inhibit the reaction by shifting the equilibrium back to the starting materials, according to Le Châtelier's principle.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly oven- or flame-dried before use. For larger-scale reactions, consider using a Dean-Stark apparatus to remove water as it forms.[1]
-
-
Low Reaction Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.
-
Solution: Verify the reflux temperature of your methanol and ensure your heating mantle or oil bath is reaching and maintaining the target temperature (typically around 65-70°C).
-
-
Insufficient Reaction Time: While monitorable by TLC, esterifications of sterically hindered or electronically deactivated acids can be slow.
-
Solution: Continue running the reaction and monitor by TLC every 1-2 hours until no further consumption of the starting material is observed.
-
Problem 2: Appearance of a New, Less Polar Spot on TLC
Question: My TLC plate shows the desired product spot, but also a new, faster-moving spot (higher Rf) that has appeared over time. What is this impurity?
Potential Causes & Solutions:
-
Dehydration to Methyl Atropate: This is a very common side reaction. The tertiary alcohol of tropic acid can be eliminated as water under strong acidic conditions and heat, forming the more conjugated and less polar α,β-unsaturated ester, Methyl atropate.[3]
-
Solution 1 (Catalyst Choice): Concentrated sulfuric acid is a strong dehydrating agent and can promote this side reaction.[3] Consider using p-toluenesulfonic acid (p-TsOH) as the catalyst. It is a strong acid but is considered less harsh and less oxidizing than H₂SO₄, often leading to cleaner reactions.[3][4]
-
Solution 2 (Temperature Control): Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture, as higher temperatures accelerate the dehydration process.
-
Purification: Methyl atropate can often be separated from this compound by column chromatography, though their polarities can be close.
-
Problem 3: Difficulties During Work-up & Purification
Question: During the aqueous wash with sodium bicarbonate, a persistent emulsion has formed, making separation of the organic and aqueous layers impossible. What should I do?
Potential Causes & Solutions:
-
Emulsion Formation: Emulsions are common when washing organic layers that contain acidic or basic compounds with aqueous base or acid, respectively. Vigorous shaking exacerbates the problem.
-
Solution 1 (Break the Emulsion): Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion. Gently swirl the separatory funnel rather than shaking vigorously.
-
Solution 2 (Filtration): In stubborn cases, passing the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
-
Prevention: During the neutralization wash, use gentle inversions of the separatory funnel instead of vigorous shaking.
-
Question: After purification, my final product is still contaminated with unreacted tropic acid. How can I remove it?
Potential Causes & Solutions:
-
Incomplete Neutralization/Extraction: The unreacted tropic acid should be converted to its carboxylate salt by the sodium bicarbonate wash, which then becomes soluble in the aqueous layer. If the wash is incomplete, the acid will remain in the organic layer.
-
Solution: Re-dissolve the product in a non-polar organic solvent (like diethyl ether or ethyl acetate) and perform additional, careful washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is basic (pH > 8). Follow with a brine wash to remove residual water and salts.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common issues during the synthesis.
Caption: Decision tree for troubleshooting this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Which acid catalyst is better, concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)? Both are effective strong acid catalysts for Fischer esterification.[1] However, they have distinct practical differences:
-
Sulfuric Acid (H₂SO₄):
-
Pros: Inexpensive and potent.
-
Cons: It is a strong dehydrating and oxidizing agent, which can lead to charring and the formation of byproducts like Methyl atropate.[3] Being a liquid, it can be harder to remove during work-up.
-
-
p-Toluenesulfonic Acid (p-TsOH):
-
Pros: A solid, making it easier to handle and weigh.[4] It is less oxidizing and dehydrating than H₂SO₄, often resulting in cleaner reactions with fewer side products.[3] It has better solubility in organic solvents.[5]
-
Cons: More expensive than sulfuric acid. Recommendation: For sensitive substrates like tropic acid, p-TsOH is often the preferred catalyst to minimize dehydration side reactions.[3][4]
-
Q2: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most convenient method.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is effective. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate.[6][7]
-
Visualization: Under a UV lamp at 254 nm, both tropic acid and this compound should be visible due to the phenyl group.
-
Interpretation: As the reaction progresses, the spot corresponding to the more polar tropic acid (lower Rf) will diminish, while the spot for the less polar this compound (higher Rf) will intensify.
Q3: What are the key characteristics to look for in the final product's analytical data?
-
1H NMR: Expect to see a singlet around 3.7 ppm for the methyl ester protons (-OCH₃). The protons of the phenyl group will appear in the aromatic region (7.2-7.4 ppm), and the protons of the -CH-CH₂OH group will appear as multiplets.[8]
-
GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180. Key fragments to look for include the loss of the methoxy group (-OCH₃, m/z = 149) and the loss of the carbomethoxy group (-COOCH₃, m/z = 121). The base peak is often at m/z 103, corresponding to the [PhCHCH₂OH]⁺ fragment.[9][10]
Q4: Can I use a different alcohol, like ethanol, instead of methanol? Yes, the Fischer esterification can be performed with other primary or secondary alcohols (e.g., ethanol, propanol) to produce the corresponding ethyl or propyl tropate esters.[1] Tertiary alcohols are generally unsuitable as they are prone to elimination under acidic conditions.[1] Reaction times and temperatures may need to be adjusted based on the boiling point and reactivity of the alcohol used.
Detailed Experimental Protocol: Fischer Esterification of Tropic Acid
This protocol describes a standard laboratory-scale synthesis of this compound using p-TsOH as the catalyst.
Materials & Reagents:
-
Tropic Acid (C₉H₁₀O₃)
-
Anhydrous Methanol (CH₃OH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tropic Acid (1.0 eq).
-
Add a large excess of anhydrous Methanol (at least 20 eq, it also acts as the solvent).
-
Add p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq) to the flask.
-
Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring.
-
Monitor the reaction progress every hour using TLC (e.g., 70:30 Hexane:Ethyl Acetate). The reaction is typically complete in 4-8 hours.
-
Once the reaction is complete (TLC shows consumption of tropic acid), cool the mixture to room temperature.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in Ethyl Acetate (e.g., 50 mL).
-
Transfer the solution to a separatory funnel and wash carefully with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst and remove unreacted tropic acid. Vent frequently as CO₂ is produced.
-
Wash the organic layer with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or flash column chromatography on silica gel if necessary.
Data Interpretation Guide
The following tables provide expected analytical data to aid in reaction monitoring and product characterization.
Table 1: Typical TLC Rf Values
| Compound | Mobile Phase (70:30 Hexane:EtOAc) | Polarity | Notes |
| Tropic Acid | ~ 0.20 - 0.30 | High | The carboxylic acid and hydroxyl groups make it quite polar, causing it to adhere strongly to the silica gel.[6] |
| This compound | ~ 0.50 - 0.65 | Medium | Esterification of the carboxylic acid significantly reduces polarity, leading to a higher Rf value.[7] |
| Methyl Atropate | ~ 0.60 - 0.75 | Low | The elimination of water and formation of a double bond further reduces polarity. This spot will appear higher than this compound. |
Note: Rf values are approximate and can vary based on plate manufacturer, chamber saturation, and temperature.
Table 2: Key GC-MS Fragmentation Ions for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Interpretation |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 162 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |
| 149 | [M - OCH₃]⁺ | Alpha cleavage, loss of the methoxy radical. |
| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 103 | [PhCHCH₂OH]⁺ | Often the base peak. Cleavage of the ester bond. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl-containing compounds. |
References
- Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. (2021). Chemistry Stack Exchange. [Link]
- Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2018).
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2012).
- Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. [Link]
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences. [Link]
- TsOH vs H2SO4. (2023). Reddit. [Link]
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2019).
- p-Toluenesulfonic acid – Knowledge and References. (2021). Taylor & Francis Online. [Link]
- How can I improve the yield of my Fischer Esterific
- Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. [Link]
- Fischer–Speier esterific
- The Mass Spectrum • Fragmentation. (2014). Chemistry LibreTexts. [Link]
- FLASH OPTIMIZATION. (n.d.). Brian H. Northrop - Wesleyan University. [Link]
- GCMS 3 Fragmentation P
- TLC-based vs. Generic Gradients – Which Gives the Best Results? (2023). Biotage. [Link]
- Same Rf for two different solvent system for TLC. (2025). Reddit. [Link]
- TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... (n.d.).
- Formaldehyde surrogates in multicomponent reactions. (2018).
- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]
- mass spectra - fragmentation p
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]
- Preparation method of 4-methylthio phenylacetic acid. (n.d.).
- methyl benzyl ketone. (n.d.). Organic Syntheses. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. inventivapharma.com [inventivapharma.com]
- 3. reddit.com [reddit.com]
- 4. preprints.org [preprints.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl Tropate
Welcome to the technical support guide for the purification of Methyl tropate (Methyl 3-hydroxy-2-phenylpropanoate). This document is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. As a critical intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide moves beyond simple step-by-step instructions. It provides a framework for understanding the rationale behind each purification choice, troubleshooting common issues, and validating the purity of your final product.
Part 1: Frequently Asked Questions (FAQs) - Strategic Purification Decisions
This section addresses the high-level questions you should consider before starting your purification workflow.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is dictated by its synthetic route and subsequent handling. Typically, you can expect:
-
Unreacted Starting Materials: The most common impurities are the precursors from the esterification reaction, namely Tropic Acid (acidic) and Tropine (basic).[2][3]
-
Hydrolysis Products: As an ester, this compound can hydrolyze back to Tropic acid and Tropine if exposed to acidic or basic conditions, especially in the presence of water.[2][4][5]
-
Synthesis By-products: Depending on the reaction conditions, you may find by-products such as Apoatropine or other related tropane alkaloids.[6]
-
Residual Catalysts & Reagents: Acids (e.g., sulfuric acid) or bases used to catalyze the esterification may be present.[1]
Q2: I have my crude product. What is the most logical first step in purification?
A2: Your first step should always be a preliminary analysis, followed by a liquid-liquid extraction to remove the most common ionic impurities.
-
Analyze: Run a quick Thin-Layer Chromatography (TLC) of your crude material. This will give you a visual representation of the number of components and their relative polarities.
-
Extract: Perform an Acid-Base Extraction . This is a highly efficient and straightforward technique to remove acidic (Tropic Acid) and basic (Tropine) impurities from your neutral ester product.[7][8][9] A wash with a weak base like aqueous sodium bicarbonate will react with acidic impurities, pulling them into the aqueous layer as a salt.[9][10]
Q3: How do I choose between Recrystallization and Column Chromatography after the initial extraction?
A3: The choice depends on the physical state of your product and the complexity of the remaining impurities.
-
Choose Recrystallization if: Your this compound is a solid and the remaining impurities have different solubility profiles. Recrystallization is an economical and scalable method for purifying solid compounds.[11][12] The principle relies on dissolving your impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[1][12]
-
Choose Column Chromatography if: Your this compound is an oil or if TLC analysis shows multiple impurities with similar polarities. Column chromatography offers the highest resolution by separating compounds based on their differential adsorption to a stationary phase (like silica gel).[13][14][15]
The following diagram illustrates a general decision-making workflow for purification.
Caption: General purification workflow for this compound.
Q4: How can I definitively assess the purity of my final this compound sample?
A4: A combination of methods provides the most complete picture of purity.[16]
-
Melting Point Analysis: For crystalline solids, a sharp melting point range that matches the literature value indicates high purity. Impurities tend to depress and broaden the melting range.[11]
-
Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful quantitative techniques. A pure sample will show a single major peak.[17][]
-
Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of your compound and detect impurities, even those that are structurally similar. Quantitative NMR (qNMR) can determine purity without needing a specific reference standard.[17]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC, MS confirms the molecular weight of your compound and helps identify the structures of any co-eluting impurities.[17][]
| Method | Principle of Detection | Information Provided | Primary Use Case |
| Melting Point | Observation of phase transition from solid to liquid. | Purity estimation for crystalline solids. | Quick purity check for solids. |
| HPLC-UV | Differential partitioning between phases; UV absorbance. | Quantitative purity (Area %), detection of non-volatile impurities. | Gold standard for quantitative analysis.[19][20] |
| GC-MS | Separation by boiling point/polarity; mass-to-charge ratio. | Detection of volatile impurities, structural confirmation. | Analysis of volatile components and by-products.[17] |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, detection of all proton-containing impurities. | Structural validation and purity confirmation. |
Table 1: Comparison of common analytical techniques for purity determination.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for the primary purification techniques and troubleshooting for common issues encountered during these procedures.
Technique 1: Acid-Base Extraction
Causality: This technique leverages the different chemical properties of the components. This compound is a neutral ester, soluble in organic solvents.[7] Acidic impurities (Tropic Acid) react with a weak base (e.g., NaHCO₃) to form a water-soluble salt. Basic impurities (Tropine) react with a weak acid to form a water-soluble salt. This allows for their selective removal from the organic phase.[9][10]
Caption: Workflow for acid-base extraction purification.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 volumes) in a separatory funnel.[1]
-
Base Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting frequently to release pressure from CO₂ evolution.[1][9]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of any acidic impurities.
-
Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove residual bicarbonate solution. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer. Separate and discard the aqueous brine layer.
-
Drying & Evaporation: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes to remove residual water. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the purified product.[10]
-
Q: An emulsion has formed and the layers won't separate. What should I do?
-
A: Emulsions are common. First, be patient and allow the funnel to stand undisturbed. If that fails, gently swirl the funnel instead of shaking. Adding a small amount of brine (saturated NaCl solution) can help break up the emulsion by increasing the ionic strength of theaqueous phase.
-
-
Q: My final yield is very low. What could have happened?
-
A: Low yield can result from several issues: 1) The product may have been hydrolyzed if too strong a base (like NaOH) was used instead of a mild base (NaHCO₃).[7] 2) Incomplete extraction from the aqueous layer. Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 3) Physical loss of material during transfers between glassware.
-
Technique 2: Recrystallization
Causality: The principle of recrystallization is based on differential solubility.[1] An ideal solvent will dissolve the target compound and impurities at a high temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize in a pure form. The impurities, being present in a much lower concentration, will ideally remain dissolved in the cold solvent (mother liquor).[11][12]
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your product in various solvents (e.g., methanol, isopropanol, hexane, toluene, or mixtures). An ideal solvent should dissolve the compound when hot but not when cold.[1][21]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure supersaturation upon cooling.[11][22]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal adsorbs colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal.[1][21]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[22] Rushing this step can trap impurities.
-
Cooling: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1][21]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[21]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
-
Q: No crystals are forming, even after cooling in an ice bath. What now?
-
A: This usually means the solution is not supersaturated, likely because too much solvent was added. You can try to: 1) Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. The tiny glass fragments can act as nucleation sites.[11] 2) Add a seed crystal (a tiny crystal of the pure compound) to initiate crystallization. 3) If all else fails, gently evaporate some of the solvent to increase the concentration and try cooling again.
-
-
Q: My product "oiled out" instead of crystallizing. How do I fix this?
-
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. Reheat the solution to dissolve the oil, add a bit more solvent, and allow it to cool much more slowly. Using a solvent with a lower boiling point may also be necessary.
-
-
Q: The recovered crystals are still colored. What went wrong?
-
A: The colored impurity may not have been fully removed. This indicates that the optional decolorization step with activated charcoal should be performed.[1] Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the yield.
-
Technique 3: Flash Column Chromatography
Causality: Column chromatography separates compounds based on their polarity. A polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[14][15] Non-polar compounds have a weaker affinity for the silica gel and travel down the column faster with the eluent, while more polar compounds adsorb more strongly and elute later.[13][14] this compound is moderately polar; highly polar impurities like Tropic Acid and Tropine will stick strongly to the silica, allowing for effective separation.
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of your desired compound from its impurities. The target Rf (retention factor) for your product should be around 0.3-0.4 for optimal separation on a column.
-
Column Packing: Prepare the column by filling it with silica gel as a slurry in the least polar eluent (e.g., hexane). This is known as "wet-packing".[23] Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Apply this concentrated solution carefully to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.[23] Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Q: My spots on the TLC plate are streaking or "tailing". What does this mean?
-
A: Tailing is often a sign that your compound is too polar for the chosen eluent or is acidic/basic. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can help. It can also indicate that the sample was overloaded on the TLC plate.
-
-
Q: The separation on the column is poor, and the fractions are mixed.
-
A: This can be due to several factors: 1) Poorly packed column: Cracks or channels in the silica gel will lead to poor separation. 2) Incorrect eluent: The eluent may be too polar, causing all compounds to elute too quickly without separating. Try a less polar solvent system. 3) Overloading: Too much sample was loaded onto the column for its size. Use a larger column or less sample.
-
-
Q: The column is running extremely slowly.
-
A: The silica gel may be packed too tightly, or fine particles may be clogging the frit at the bottom. Ensure you are using silica gel with the appropriate mesh size (e.g., 60-120 mesh for gravity, 230-400 for flash). Applying slightly more pressure can help, but be cautious not to exceed the pressure limits of the glassware.[15]
-
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Professor Dave Explains. (2020). Recrystallization [Video]. YouTube.
- Pharmaffiliates. (n.d.). Atropine Sulfate-Impurities.
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- Barnard College. (n.d.). Liquid/liquid Extraction.
- SlideShare. (2024). Tropane alkaloids.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- VassarCollege. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
- Axios Research. (n.d.). (-)-S-Tropic Acid.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- PubChem - NIH. (n.d.). Methyl 3-hydroxy-2-phenylpropanoate.
- Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
- JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- MDPI. (2021). Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation.
- cipac.org. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL.
- Chromatography Forum. (2006). How do you perform purity analysis?.
- Taylor & Francis. (n.d.). Tropine – Knowledge and References.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- PubMed. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 35130-97-3 Tropine Methanesulfonate Impurity.
- Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate.
- ResearchGate. (n.d.). Progress in purification of methyl acetate.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 A2.
- Reddit. (2024). Hydrolysis of methyl eaters.
- ResearchGate. (n.d.). Separation and extraction of Φ-methyl ester sulfoxylates: New features.
- Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities.
- PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. ((-)-S-Tropic Acid - CAS - 16202-15-6 | Axios Research [axios-research.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. cipac.org [cipac.org]
- 20. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient Methyl Tropate Synthesis
Welcome to the technical support center for the synthesis of methyl tropate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common issues encountered during the synthesis of this important tropane alkaloid precursor.[1] Our goal is to provide you with the expertise and practical insights needed to achieve efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what is the role of a catalyst?
A1: this compound, or methyl 3-hydroxy-2-phenylpropanoate, is typically synthesized via the esterification of tropic acid with methanol.[1][2] The reaction involves the formation of an ester bond between the carboxylic acid group of tropic acid and the hydroxyl group of methanol.
The role of the catalyst is to accelerate this reaction, which is often slow without one. Catalysts achieve this by activating either the carboxylic acid or the alcohol, making them more susceptible to nucleophilic attack. The choice of catalyst is critical for achieving high yield, purity, and reaction efficiency.
A general workflow for this compound synthesis is outlined below:
Caption: General workflow for this compound synthesis.
Q2: What types of catalysts are commonly used for this compound synthesis, and how do I choose the right one?
A2: The choice of catalyst depends on several factors, including the scale of your reaction, desired purity, and sensitivity of your starting materials to harsh conditions. Here's a breakdown of common catalyst types:
| Catalyst Type | Examples | Advantages | Disadvantages | Best For |
| Homogeneous Acid Catalysts | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid (p-TsOH) | Inexpensive, highly active, and readily available.[3] | Can be corrosive, difficult to remove from the reaction mixture, and may lead to side reactions like dehydration.[4] | Small-scale synthesis where ease of use is prioritized over catalyst recovery. |
| Heterogeneous Acid Catalysts | Acidic Resins (e.g., Amberlyst-15), Zeolites | Easily separated from the reaction mixture by filtration, reusable, and generally less corrosive. | May have lower activity compared to homogeneous catalysts, and can be more expensive. | Larger-scale reactions and continuous flow processes where catalyst recycling is important. |
| Organocatalysts | 4-Dimethylaminopyridine (DMAP), N,N'-Dicyclohexylcarbodiimide (DCC) with DMAP | Mild reaction conditions, high selectivity, and reduced metal contamination.[5][6] | Can be expensive and may require higher catalyst loading.[5] | Synthesizing high-purity this compound, especially for pharmaceutical applications where metal contamination is a concern. |
| Enzymatic Catalysts | Lipases (e.g., Candida antarctica lipase B) | Highly selective, operate under mild conditions (temperature and pH), and are environmentally friendly.[7][8][9] | Can be expensive, may have lower reaction rates, and are sensitive to solvent and temperature. | Chiral synthesis and applications requiring "green chemistry" principles. |
Here is a decision-making diagram to aid in your catalyst selection:
Caption: Decision tree for catalyst selection in this compound synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] - Increase Temperature: Gently reflux the reaction mixture. Be cautious of potential side reactions at higher temperatures. - Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side (Le Châtelier's principle).[4] |
| Inactive Catalyst | - Use Fresh Catalyst: Ensure your acid catalyst is fresh and concentrated. - Consider an Alternative: If using a standard acid catalyst, consider a more active one like p-toluenesulfonic acid.[10] |
| Presence of Water | - Use Anhydrous Reagents: Ensure your methanol and any solvents are anhydrous. Dry glassware thoroughly before use. Water can hydrolyze the ester back to the starting materials.[4] - Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to remove water as it forms.[10] |
Issue 2: Presence of Unreacted Tropic Acid in the Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - See "Low or No Product Yield" section above. |
| Insufficient Catalyst | - Increase the amount of acid catalyst. A catalytic amount is necessary to drive the reaction.[10] |
| Reversible Reaction Equilibrium | - During workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted tropic acid. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Dehydration of Tropic Acid | - This can occur at high temperatures with strong acid catalysts. Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol. |
| Ether Formation from Methanol | - This is more likely with a high concentration of acid catalyst and prolonged reaction times. Use the recommended catalytic amount of acid.[4] |
Issue 4: Challenges with Scale-Up
| Potential Cause | Recommended Solution |
| Exothermic Reaction | - On a larger scale, the heat generated can be significant and difficult to manage. Add reagents slowly and ensure adequate cooling.[11] |
| Mixing Inefficiencies | - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using heterogeneous catalysts. |
| Purification Difficulties | - Chromatography, which may be suitable for small-scale purification, can be expensive and time-consuming at a larger scale.[12] Consider crystallization as an alternative purification method for the final product. |
Experimental Protocols
Protocol 1: Small-Scale this compound Synthesis using Sulfuric Acid
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tropic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid and remove unreacted tropic acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Protocol 2: Green Synthesis of this compound using Immobilized Lipase
-
Preparation: To a flask, add tropic acid (1 equivalent), methanol (3-5 equivalents), and a suitable organic solvent (e.g., toluene or hexane).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 10-20% by weight of tropic acid).
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (typically 40-60°C) for 24-72 hours. The reaction can be monitored by taking small aliquots and analyzing them by GC or HPLC.
-
Workup:
-
Separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Isolation: The resulting product is often of high purity, but can be further purified by chromatography if needed.
References
- Wikipedia. (n.d.). Organocatalysis.
- ResearchGate. (n.d.). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation.
- Prateepchaikul, G., et al. (2007). Methyl ester production from high free fatty acid mixed crude palm oil. ThaiScience.
- SlidePlayer. (n.d.). Tropane alkaloids.
- CPI. (2023). 6 key challenges when scaling up sustainable chemical processes.
- ResearchGate. (n.d.). Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
- Organic Chemistry Portal. (n.d.). Organocatalysis, Organocatalysts.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Royal Society of Chemistry. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?.
- PubMed Central. (2021). Two-stage continuous production process for fatty acid methyl ester from high FFA crude palm oil using rotor-stator hydrocavitation.
- Jurnal Rekayasa Proses. (2023). Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst.
- Nature. (2020). Organocatalytic synthetic route to esters and their application in hydrosilylation process.
- MDPI. (2021). A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum.
- Google Patents. (2010). Process for producing methyl esters.
- PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
- ResearchGate. (n.d.). Tropane alkaloid biosynthesis. A century old problem unresolved.
- PubChem. (n.d.). Methyl 3-hydroxy-2-phenylpropanoate.
- PubMed Central. (2022). Emerging Issues on Tropane Alkaloid Contamination of Food in Europe.
- ResearchGate. (2013). enzymatic synthesis of methyl myristate using thermocol-immobilized lipase.
- PubMed Central. (2011). Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method.
- PubMed. (2020). Methyl oleate for plant protection products formulations: Enzymatic synthesis, reaction kinetics and application testing.
- MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
- ScienceOpen. (2018). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.
- MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
- Clariant. (n.d.). CATALYSTS for - METHANOL SYNTHESIS.
- MDPI. (2022). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production.
- Oxford Academic. (2023). Emerging tropane alkaloids: Global development and potential health threats.
- Purdue University Graduate School. (2023). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS.
- E3S Web of Conferences. (2023). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw.
- MDPI. (2022). Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule.
- Organic Syntheses. (n.d.). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE.
- PubMed Central. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
- YouTube. (2023). Struggling with Synthesis? This ONE Hack Changes Everything!.
- Purdue University Graduate School. (2023). Catalysis Enabled Synthesis of Tricyclic-PGDM Methyl Ester and Design of Potent PRMT5:MEP50 Inhibitors.
- MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 7. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl oleate for plant protection products formulations: Enzymatic synthesis, reaction kinetics and application testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 12. primescholars.com [primescholars.com]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Methyl Tropate
Welcome to the technical support center dedicated to the synthesis of Methyl Tropate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into minimizing byproduct formation and optimizing reaction outcomes. Drawing from established chemical principles and field-proven methodologies, this resource offers detailed troubleshooting guides, frequently asked questions, and validated protocols to ensure the synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the synthesis of this compound via Fischer esterification?
A1: The synthesis of this compound from tropic acid and methanol is a classic Fischer-Speier esterification, which, despite its utility, is susceptible to the formation of several key byproducts.[1] The most common impurities include:
-
Unreacted Tropic Acid: Due to the reversible nature of the reaction, incomplete conversion is a frequent issue. Driving the equilibrium towards the product is essential for high yields.[1][2]
-
Methyl Atropate (Dehydration Product): Tropic acid possesses a β-hydroxyl group, which can be eliminated as water under acidic conditions, especially at elevated temperatures. This elimination reaction results in the formation of a carbon-carbon double bond, yielding Methyl Atroplate.[3]
-
Dimerization Products: At higher temperatures, side reactions can lead to the formation of dimers or other condensed compounds, complicating purification.[3]
Q2: How does the choice of acid catalyst impact byproduct formation?
A2: The acid catalyst is crucial for protonating the carbonyl oxygen of tropic acid, rendering it more electrophilic for attack by methanol.[1] However, the catalyst's strength and concentration can significantly influence the byproduct profile.
-
Strong Protic Acids (e.g., Concentrated H₂SO₄): While highly effective at catalyzing esterification, sulfuric acid is also a potent dehydrating agent.[2] Its use increases the risk of forming the Methyl Atropate byproduct, especially if the reaction temperature is not carefully controlled.
-
Milder Protic Acids (e.g., p-Toluenesulfonic acid, PTSA): PTSA is often a preferred choice as it is a solid, easier to handle, and generally less aggressive in promoting dehydration compared to sulfuric acid.[1]
-
Lewis Acids (e.g., Sc(OTf)₃): Lewis acids can also catalyze the reaction and may offer milder conditions, potentially reducing temperature-dependent side reactions.[1]
Q3: What is the most critical parameter to control to prevent the hydrolysis of the ester product?
A3: The most critical parameter is the management of water. Fischer esterification produces one equivalent of water for every equivalent of ester formed.[1][2] According to Le Châtelier's principle, the accumulation of water in the reaction medium will shift the equilibrium back towards the starting materials (hydrolysis), thus reducing the yield. Effective removal of this byproduct water is paramount. This can be achieved by using a large excess of the alcohol reagent (methanol) or by physically removing water as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[1][4]
Q4: Is an acid chloride-based route a better alternative for avoiding these byproducts?
A4: Synthesizing this compound via an acyl chloride intermediate (e.g., by reacting tropic acid with thionyl chloride, SOCl₂) is a viable alternative that avoids the equilibrium limitations of Fischer esterification.[3][5] This method is generally faster and goes to completion. However, it introduces a different set of potential problems. The process is a two-step reaction, and the O-acetylated tropic acid chloride is often used to protect the hydroxyl group.[3] Side reactions can occur under these conditions, and handling reagents like thionyl chloride requires specific precautions.[3] While it effectively prevents incomplete conversion, it may not necessarily reduce the formation of dehydration or dimerization byproducts if reaction temperatures are not well-controlled.[3]
Troubleshooting & Optimization Guide
This guide addresses specific issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. High levels of unreacted tropic acid in the final product. | Equilibrium Not Shifted: The reversible nature of the Fischer esterification is limiting the conversion.[1][2] | Increase Methanol Excess: Use methanol as the solvent to apply a large molar excess, driving the reaction forward. Remove Water: Employ a Dean-Stark apparatus if using a co-solvent like toluene to physically remove water as it forms.[4] Increase Reaction Time: Ensure the reaction has truly reached equilibrium by monitoring its progress via TLC or HPLC. |
| Insufficient Catalyst: The catalytic activity is too low to achieve a reasonable reaction rate. | Check Catalyst Loading: Ensure an adequate amount of acid catalyst is used. For H₂SO₄ or PTSA, a catalytic amount is typical, but optimization may be needed. Verify Catalyst Quality: Ensure the catalyst has not degraded. | |
| 2. Significant formation of Methyl Atropate (dehydration byproduct). | Excessive Reaction Temperature: High temperatures favor the elimination of the β-hydroxyl group.[3] | Lower Reaction Temperature: Operate at the minimum temperature required for a reasonable reaction rate (e.g., refluxing methanol, ~65 °C). Monitor Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. |
| Overly Aggressive Catalyst: Strong dehydrating acids like concentrated H₂SO₄ promote water elimination.[2] | Switch to a Milder Catalyst: Use p-toluenesulfonic acid (PTSA) or a Lewis acid catalyst instead of sulfuric acid.[1] | |
| 3. Low isolated yield despite TLC/HPLC showing complete conversion. | Product Loss During Workup: this compound may be lost during aqueous washes or extraction. | Neutralize Carefully: After the reaction, neutralize the acid catalyst with a mild base like saturated sodium bicarbonate solution. Perform this step cautiously at a low temperature to prevent base-catalyzed hydrolysis of the ester.[2] Optimize Extraction: Ensure the correct organic solvent is used for extraction and perform multiple extractions to maximize recovery. |
| Mechanical Losses: Product loss during filtration, transfers, or chromatography. | Refine Purification Technique: Ensure proper column chromatography packing and solvent selection to achieve good separation without excessive band broadening. | |
| 4. Difficulty separating this compound from byproducts. | Similar Physicochemical Properties: Byproducts like Methyl Atropate may have similar polarity and boiling points to the desired product. | Utilize a Basic Wash: Unreacted tropic acid is acidic and can be removed from the organic layer by washing with a weak base like NaHCO₃ solution.[2] Optimize Chromatography: Use high-resolution flash column chromatography. A gradient elution (e.g., from hexane to ethyl acetate/hexane mixtures) can often resolve closely related compounds. |
Visual Logic & Workflow Diagrams
A systematic approach is crucial for diagnosing and solving issues in synthesis. The following diagrams illustrate the core reaction pathways and a logical troubleshooting workflow.
Caption: Reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Recommended Protocol: Optimized Fischer-Speier Esterification
This protocol is designed to maximize the yield of this compound while minimizing the formation of dehydration byproducts.
Materials:
-
Tropic Acid
-
Methanol (Anhydrous), Reagent Grade
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tropic acid (e.g., 10.0 g, 1.0 eq). Add toluene (100 mL) and methanol (15 mL, ~6.0 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA) (1.15 g, 0.1 eq).
-
Azeotropic Reflux: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (oil bath temperature ~120-130 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis (e.g., using a 50:50 Ethyl Acetate:Hexane mobile phase) indicates the complete consumption of tropic acid (typically 4-8 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Aqueous Workup:
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution. Caution: CO₂ evolution will occur. Vent the funnel frequently. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash with 50 mL of water.
-
Wash with 50 mL of brine to break any emulsions and help dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% EtOAc) to isolate the pure this compound.
References
- Banholzer, R. (1999). Process for preparing pure enantiomers of tropic acid esters. U.S. Patent No. 5,952,505.
- Dollar, M., et al. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?
- Wikipedia contributors. (2023).
- Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
- Science Ready. (n.d.).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Optimizing temperature and reaction time for Methyl tropate synthesis.
Welcome to the technical support center for the synthesis of Methyl tropate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature and time for this critical synthesis.
Introduction to this compound Synthesis
This compound, the methyl ester of tropic acid, is a key intermediate in the synthesis of various pharmaceuticals. Its efficient synthesis is crucial for drug development and manufacturing. The most common method for its preparation is the Fischer esterification of tropic acid with methanol, catalyzed by a strong acid. This reaction, while well-established, presents challenges in optimizing conditions to maximize yield and purity. This guide provides practical, experience-driven advice to navigate these challenges.
The Fischer esterification is a reversible reaction, and its outcome is governed by equilibrium.[1] To achieve a high yield of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, methanol) and/or by removing one of the products (water) as it is formed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for synthesizing this compound via Fischer esterification?
A1: A typical laboratory-scale procedure involves reacting tropic acid with a significant excess of anhydrous methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The mixture is heated under reflux for a specific duration. After the reaction is complete, a work-up procedure is performed to neutralize the acid catalyst and remove unreacted starting materials and byproducts, followed by purification of the crude product.[3][4]
Q2: What are the recommended starting concentrations of reactants and catalyst?
A2: For optimal results, a large molar excess of methanol is recommended, often used as the solvent for the reaction.[5][6] A typical starting point is a 10 to 20-fold molar excess of methanol relative to tropic acid. The catalyst loading is also a critical parameter. For sulfuric acid, a concentration of 1-3 mol% relative to the limiting reactant (tropic acid) is generally effective.[7][8][9] Insufficient catalyst will lead to a slow or incomplete reaction, while excessive amounts can promote side reactions and complicate the purification process.[9]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[10][11][12] A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be developed to achieve good separation between the starting material (tropic acid) and the product (this compound). Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. The reaction is considered complete when the spot corresponding to tropic acid is no longer visible.[11] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative concentrations of reactants and products over time.[12][13]
Q4: What are the expected spectral characteristics of this compound?
A4: The successful synthesis of this compound can be confirmed by various spectroscopic techniques:
-
1H NMR: You would expect to see characteristic peaks for the aromatic protons of the phenyl group, a singlet for the methyl ester protons, and signals corresponding to the protons of the hydroxymethyl and methine groups.[14][15][16]
-
13C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the side chain.[14]
-
IR Spectroscopy: Key vibrational bands to look for include a strong carbonyl (C=O) stretch for the ester group (typically around 1730-1750 cm⁻¹), a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), and C-H stretches for the aromatic and aliphatic parts of the molecule.[15][17]
-
GC-MS: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (180.20 g/mol ) and characteristic fragmentation patterns.[13][18][19]
Troubleshooting Guide: Optimizing Temperature and Reaction Time
This section addresses specific issues you might encounter during your experiments, focusing on the critical parameters of temperature and reaction time.
Issue 1: Low or No Product Yield
A low yield of this compound is one of the most common challenges. Several factors can contribute to this issue.
Possible Cause 1: Reaction Equilibrium Not Favoring Product Formation
The Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester.[1]
Solutions:
-
Use Excess Methanol: Employing a large excess of methanol shifts the equilibrium towards the product side according to Le Châtelier's principle.[5][6][20] Methanol can also serve as the reaction solvent.
-
Remove Water: If feasible, removing water as it forms can significantly drive the reaction to completion. This can be achieved using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Ensure Anhydrous Conditions: It is crucial to use anhydrous methanol and dried glassware to minimize the initial amount of water in the reaction.[1]
Possible Cause 2: Suboptimal Reaction Temperature
The rate of esterification is highly dependent on temperature.
Solutions:
-
Optimize Reflux Temperature: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C).[21] Ensure that a steady reflux is maintained throughout the reaction.
-
Investigate Higher Temperatures (with caution): While higher temperatures can increase the reaction rate, they can also promote side reactions. If using a higher boiling point co-solvent, a systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and selectivity.
Possible Cause 3: Insufficient Reaction Time
Fischer esterifications can be slow to reach equilibrium.
Solutions:
-
Monitor Reaction to Completion: Use TLC to monitor the disappearance of the tropic acid starting material.[10][11] Continue the reaction until the starting material spot is no longer visible. Reaction times can vary from a few hours to overnight depending on the scale and specific conditions.[4]
Possible Cause 4: Catalyst Inactivity or Insufficient Amount
The acid catalyst is essential for the reaction to proceed at a reasonable rate.
Solutions:
-
Verify Catalyst Quality: Ensure that the acid catalyst (e.g., sulfuric acid) is of high purity and concentration.
-
Optimize Catalyst Loading: As mentioned in the FAQs, a catalyst loading of 1-3 mol% is a good starting point.[7][8][9] If the reaction is sluggish, a slight increase in catalyst concentration may be beneficial, but be mindful of potential side reactions.
Issue 2: Formation of Side Products
The presence of impurities in the final product can complicate purification and reduce the overall yield.
Possible Cause 1: Etherification of the Hydroxyl Group
Tropic acid possesses a primary hydroxyl group which, under acidic conditions and in the presence of excess methanol, could potentially undergo an etherification reaction to form a methoxy ether byproduct.
Solutions:
-
Control Reaction Temperature and Time: Milder reaction conditions (lower temperature and shorter reaction time) can help to minimize this side reaction. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Consider Milder Catalysts: While strong mineral acids are common, exploring milder acid catalysts might reduce the extent of etherification.
Possible Cause 2: Dehydration of Tropic Acid
Under harsh acidic conditions and elevated temperatures, tropic acid or its ester could potentially undergo dehydration to form α-phenylacrylic acid or its methyl ester.
Solutions:
-
Maintain Moderate Temperatures: Avoid excessively high reaction temperatures. Refluxing in methanol provides a relatively controlled temperature.
-
Careful Catalyst Selection and Loading: Use the minimum effective amount of a strong acid catalyst.
Data Summary: Reaction Parameters
The following table provides a summary of typical reaction parameters for the Fischer esterification of tropic acid. These should be considered as starting points for optimization in your specific laboratory setting.
| Parameter | Recommended Range | Rationale |
| Methanol to Tropic Acid Molar Ratio | 10:1 to 20:1 | Drives the equilibrium towards product formation.[5][6] |
| Catalyst (H₂SO₄) Loading | 1 - 3 mol% | Provides sufficient catalytic activity without promoting excessive side reactions.[7][8][9] |
| Reaction Temperature | Reflux (approx. 65 °C in Methanol) | Balances reaction rate and minimization of side reactions.[21] |
| Reaction Time | 4 - 24 hours | Should be monitored by TLC to ensure completion.[10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Tropic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tropic acid in a 15-fold molar excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mol% relative to tropic acid) to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a separatory funnel containing cold water. c. Extract the aqueous mixture three times with ethyl acetate. d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst - vent frequently to release CO₂), followed by brine.[22][23] e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[22][24]
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of crude this compound.
Materials:
-
Silica Gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Crude this compound
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system.[11][25]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.[25]
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.[11][26]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound from tropic acid and methanol.
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Optimization of amount of the catalyst loading [Data set].
- Thieme Chemistry. (n.d.).
- OperaChem. (2024, January 5).
- ResearchGate. (n.d.). Effect of methanol on methyl ester yield.
- ResearchGate. (2004, January). Isolation And Purification Of Substance By Column Chromatography.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry.
- Unknown. (n.d.).
- Unknown. (n.d.). 29.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
- Cheméo. (n.d.).
- ACS Omega. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Unknown. (n.d.). Experiment 10.
- ResearchGate. (n.d.). Optimization of catalyst loading [Image].
- OperaChem. (2024, January 5).
- ResearchGate. (n.d.). Yield of FAME with various percentage of excess methanol used.
- Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ResearchGate. (2015, April 20).
- Thorn-Seshold. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
- ElectronicsAndBooks. (n.d.).
- Chemistry Steps. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubChem. (n.d.). Methyl 3-hydroxy-2-phenylpropanoate.
- LibreTexts Chemistry. (2024, January 15). 2.
- SciSpace. (n.d.).
- YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- Unknown. (n.d.). Ester to Acid - Common Conditions.
- The Royal Society of Chemistry. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- International Research Journal of Modernization in Engineering Technology and Science. (2023, June 30).
- Hindawi. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy.
- Reddit. (2021, May 30). Why esterification needs to be in acidic conditions?. r/chemhelp.
- PubMed Central. (n.d.). Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- LibreTexts Chemistry. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.
- PubMed. (2005, February).
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- International Research Journal of Modernization in Engineering Technology and Science. (2023, June 30).
- International Journal on Advanced Science, Engineering and Information Technology. (n.d.).
- Hindawi. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- MDPI. (2021, May 7).
- MDPI. (n.d.).
- Thieme Chemistry. (n.d.).
- ResearchGate. (n.d.). GC/MS spectrum of CHDA-methyl ester [Image].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interesjournals.org [interesjournals.org]
- 10. US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. moorparkcollege.edu [moorparkcollege.edu]
- 18. This compound (CAS 3967-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. rtong.people.ust.hk [rtong.people.ust.hk]
- 24. How To Run A Reaction [chem.rochester.edu]
- 25. chromtech.com [chromtech.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl Tropate: A Modern Take on a Classic Intermediate
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. Methyl tropate, the methyl ester of tropic acid (3-hydroxy-2-phenylpropanoic acid), is a crucial building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic drug atropine and its derivatives.[1] The demand for robust and scalable synthetic routes to this compound has driven continuous innovation in synthetic methodology.
This guide provides an in-depth technical comparison of a traditional, well-established method for synthesizing tropic acid, the precursor to this compound, with a more modern, streamlined approach. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison of their performance.
The Enduring Importance of this compound
This compound's significance is intrinsically linked to the therapeutic applications of the compounds derived from it. As a key intermediate for atropine, it plays a role in the production of a medication used to treat bradycardia, ophthalmic conditions, and as an antidote for organophosphate poisoning. The efficiency and purity of the this compound synthesis directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).
Traditional Synthetic Approach: The Ivanov Reaction
A classic and reliable method for the synthesis of tropic acid is the Ivanov reaction. This method involves the formation of a dianion from phenylacetic acid, which then acts as a nucleophile, attacking formaldehyde to form the desired product after an acidic workup.[2] This route is valued for its use of readily available starting materials.
Mechanistic Pathway of the Ivanov Reaction
The reaction proceeds through the formation of an organomagnesium intermediate, often referred to as an Ivanov reagent. Isopropylmagnesium chloride is a common Grignard reagent used to deprotonate phenylacetic acid twice, forming a dianion. This powerful nucleophile then attacks the electrophilic carbon of formaldehyde. Subsequent acidification protonates the alkoxide and the carboxylate to yield tropic acid.
Caption: Workflow for the new synthetic route to this compound.
Experimental Protocol: A Modern, Streamlined Synthesis
Part A: One-Pot Synthesis of Methyl Atropate (Adapted from DE19836222A1 [3]and a demonstrated synthesis)[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl phenylacetate (e.g., 40.2 mL), paraformaldehyde (e.g., 25 g), and potassium carbonate (e.g., 120 g) in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (e.g., 300 mL).
-
Condensation Reaction: Heat the mixture to 75-80°C with vigorous stirring for 90 minutes.
-
Workup and Isolation: Cool the reaction mixture and add water (e.g., 150 mL). Extract the aqueous phase with a suitable organic solvent such as diisopropyl ether (2 x 75 mL). Wash the combined organic phases with water (50 mL) and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield crude methyl atropate.
Part B: Conversion of Methyl Atropate to this compound
-
Hydrochlorination: Dissolve the crude methyl atropate in dichloromethane. Bubble dry hydrogen chloride gas through the solution for approximately 30 minutes. [4]2. Hydrolysis to Tropic Acid: Add the dichloromethane solution to a concentrated solution of sodium hydroxide and stir vigorously for an extended period (e.g., 3 days) to effect hydrolysis. Acidify the aqueous layer with hydrochloric acid to precipitate tropic acid. Extract the tropic acid into an organic solvent (e.g., ether), dry the organic layer, and remove the solvent.
-
Fischer Esterification to this compound: Reflux the obtained tropic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. [5]After cooling, neutralize the reaction mixture and extract the this compound with an organic solvent. Wash the organic layer, dry it, and purify by distillation under reduced pressure to obtain pure this compound.
Performance Comparison: Traditional vs. New Route
| Parameter | Traditional Route (Ivanov Reaction) | New Route (One-Pot Condensation) | Analysis |
| Starting Materials | Phenylacetic acid, Isopropyl chloride, Magnesium, Paraformaldehyde | Methyl phenylacetate, Paraformaldehyde, Potassium carbonate, Methanol | The new route utilizes more advanced, though still common, starting materials. The traditional route relies on the in-situ generation of a Grignard reagent, which requires stringent anhydrous conditions. |
| Number of Steps | 1 step to Tropic Acid, then esterification (2 steps total) | 1 pot to Methyl Atropate, then conversion (multi-step workup/conversion) | While the initial condensation of the new route is a single pot, the overall conversion to this compound involves several distinct operations. The Ivanov reaction directly yields tropic acid in one main reaction step. |
| Overall Yield | ~59.5% for Tropic Acid [2] | ~53% for Ethyl Atropate (reported for the ethyl ester),[3] subsequent steps will lower the overall yield. A demonstrated synthesis of methyl atropate reported a yield of 38.3%. [4] | The reported yield for the traditional Ivanov synthesis of tropic acid is respectable. The yield for the one-pot condensation to the atropate ester appears comparable or slightly lower, with the final yield of this compound being dependent on the efficiency of the subsequent conversion steps. |
| Reaction Conditions | Requires anhydrous conditions for Grignard reagent formation; cryogenic temperatures (0°C) for formaldehyde addition. | Elevated temperatures (75-80°C) for the condensation. Subsequent steps are performed at or below room temperature. | The new route avoids the need for strictly anhydrous conditions and the handling of pyrophoric Grignard reagents, enhancing operational safety. |
| Scalability | Scalable, but handling of Grignard reagents and gaseous formaldehyde on a large scale can be challenging. | The one-pot nature of the initial step is amenable to large-scale production. The subsequent steps are standard industrial operations. | The new route may offer advantages in terms of process safety and simplicity at an industrial scale. |
| Environmental Impact | Use of ethereal solvents and the generation of magnesium salts as byproducts. | Use of high-boiling polar aprotic solvents like DMF or NMP, which can be challenging to remove and have environmental concerns. | Both routes have environmental considerations. The choice of solvent in the new route is a key factor in its green chemistry profile. |
Conclusion: A Shift Towards Efficiency and Safety
The traditional Ivanov reaction remains a viable and effective method for the synthesis of tropic acid, the precursor to this compound. Its primary strengths lie in the use of fundamental starting materials and a well-understood reaction mechanism.
However, the newer, one-pot synthesis of methyl atropate represents a significant advancement in terms of process efficiency and safety. By avoiding the need for pre-formed organometallic reagents and operating under less stringent conditions, this route offers a more practical and potentially more scalable alternative for the industrial production of this compound. The trade-offs in terms of overall yield and the use of high-boiling solvents should be carefully considered in the context of the specific application and scale of production.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including available starting materials, scale of synthesis, and process safety requirements. This guide provides the foundational information to make an informed decision, highlighting the continuous evolution of synthetic chemistry towards more efficient and robust methodologies.
References
- U.S. Patent 2,390,278A, "Process for the production of tropic acid," issued December 4, 1945.
- Making Tropic Acid. (2023, May 7). [Video]. YouTube. [Link]
- synthesis of tropic acid part | 1. (2021, October 6). [Video]. YouTube. [Link]
- U.S.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- U.S. Patent 2,347,723A, "Tropic acid amide and manufacture thereof," issued May 2, 1944.
- German Patent DE19836222A1, "Pure ethyl atropate preparation from pure ethyl phenyl-acetate and paraformaldehyde in N-methylpyrrolidone or dimethyl formamide, used as intermediates for drugs, especially tilidine," issued February 17, 2000.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Fischer Esterification. (n.d.).
- Tetrahedron Letters. (n.d.). Vanderbilt University.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]
- Tetrahedron letter. (n.d.). ResearchGate.
- 22. The Fischer Esterification. (n.d.).
- Two convenient and effective one-pot methods for synthesis of methyl.... (n.d.). ResearchGate.
- Iwanow Reaction (Ivanov Reaction). (n.d.). Organic Chemistry Portal.
- PubChem. (n.d.). Methyl atropate. National Center for Biotechnology Information.
- Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). SciELO.
- ChemPartner. (n.d.). New Publications Review: Medicinal and Organic Chemistry. ChemPartner.
- CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024, June 17). [Video]. YouTube. [Link]
- U.S. Patent 10,842,787B2, "Ophthalmic composition," issued November 24, 2020.
- Patsnap. (n.d.). Synthesis method of methyl phenylacetate. Patsnap.
- PubChem. (n.d.). 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. National Center for Biotechnology Information.
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). [Video]. YouTube. [Link]
- Chinese Patent CN101973880A, "Synthetic method of methyl (ethyl)
- Tetrahedron Letters, Vol. 38, No. 47, pp. 8177-8180, 1997. (n.d.). Vanderbilt University.
- ARKAT USA, Inc. (n.d.). Accepted 2025. ARKAT USA, Inc.
- Majek Lab. (n.d.). Publications - Organic Synthesis Methodology Laboratory. The Majek Lab.
- SFKirsch - Uni Wuppertal. (n.d.). Publications - Organic Chemistry. SFKirsch - Uni Wuppertal.
- Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. (n.d.). PubMed Central.
Sources
- 1. US10842787B2 - Ophthalmic composition - Google Patents [patents.google.com]
- 2. US2716650A - Preparation of tropic acid and related - Google Patents [patents.google.com]
- 3. DE19836222A1 - Pure ethyl atropate preparation from pure ethyl phenyl-acetate and paraformaldehyde in N-methylpyrrolidone or dimethyl formamide, used as intermediates for drugs, especially tilidine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
A Researcher's Guide to Catalyst Selection for Methyl Tropate Synthesis: A Comparative Study
For researchers, scientists, and professionals in drug development, the synthesis of Methyl tropate, a key intermediate for various pharmaceuticals, presents a critical choice in catalytic strategy. The efficiency, selectivity, and sustainability of the synthesis are profoundly influenced by the catalyst employed. This guide provides an in-depth comparative analysis of homogeneous, heterogeneous, and enzymatic catalysts for this compound synthesis, supported by experimental data from analogous systems and detailed protocols to inform your selection process.
Introduction to this compound Synthesis
This compound is primarily synthesized through the esterification of tropic acid with methanol. Tropic acid, an α-hydroxy acid, possesses both a hydroxyl and a carboxylic acid functional group, which can present challenges in achieving high selectivity. The choice of catalyst is therefore paramount in directing the reaction towards the desired ester product while minimizing side reactions. This guide will explore three major catalytic pathways: homogeneous acid catalysis, heterogeneous solid acid catalysis, and enzymatic catalysis.
I. Homogeneous Acid Catalysis: The Conventional Approach
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), are traditionally used for Fischer esterification due to their high activity and low cost.[1] These catalysts operate in the same phase as the reactants, ensuring excellent contact and high reaction rates.
Mechanistic Insight
The reaction proceeds via protonation of the carboxylic acid carbonyl group by the strong acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. A series of proton transfer and water elimination steps then lead to the formation of the methyl ester.[1][2] The entire process is a series of reversible equilibria.[1]
Diagram: Fischer Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer esterification.
Performance and Limitations
While highly effective, homogeneous catalysts suffer from several drawbacks. They are corrosive and difficult to separate from the reaction mixture, often requiring neutralization and extraction steps that generate significant waste.[3] Furthermore, their recovery and reuse are generally not feasible.
II. Heterogeneous Solid Acid Catalysis: A Greener Alternative
Heterogeneous catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) and sulfated zirconia, offer a more sustainable approach to esterification.[1][4] Being in a different phase from the reactants, they are easily separated by filtration, enabling straightforward product purification and catalyst recycling.[5]
Key Advantages and Performance
Solid acid catalysts are generally less corrosive and can be used in continuous flow reactors, making them suitable for industrial-scale production.[6] Studies on the esterification of fatty acids have shown that catalysts like Amberlyst can achieve high conversions, although they may require higher temperatures and longer reaction times compared to their homogeneous counterparts.[4][5] The presence of water, a byproduct of the reaction, can sometimes inhibit the activity of certain solid acids.[5]
Experimental Protocol: Esterification of Tropic Acid using Amberlyst-15
This protocol is adapted from procedures for the esterification of other carboxylic acids using Amberlyst-15.[4]
Materials:
-
Tropic acid
-
Anhydrous methanol
-
Amberlyst-15 resin
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Round-bottom flask, reflux condenser, Dean-Stark trap, heating mantle with magnetic stirrer
Procedure:
-
To a round-bottom flask, add tropic acid (1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents), and Amberlyst-15 resin (e.g., 10-20 wt% of tropic acid).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Assemble the reflux condenser and Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap or by techniques such as TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration and wash it with fresh methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
III. Enzymatic Catalysis: The Selective and Mild Approach
Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign route to ester synthesis.[7] Lipases can operate under mild reaction conditions, minimizing side reactions and energy consumption. Furthermore, they exhibit high chemo-, regio-, and enantioselectivity.[7]
Lipase-Catalyzed Synthesis of Tropic Acid Esters
A study on the kinetic resolution of ethyl tropate using Pseudomonas cepacia lipase (Lipase PS) highlights the potential of enzymatic methods.[8] While this study focused on the acylation of the hydroxyl group for kinetic resolution, lipases are also well-known to catalyze esterification of carboxylic acids. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly attractive for industrial applications due to their enhanced stability and reusability.[6][9][10]
Diagram: General Workflow for Catalyst Screening
Caption: A generalized workflow for screening different catalysts.
Experimental Protocol: Enzymatic Esterification of Tropic Acid using Novozym 435
This protocol is based on general procedures for lipase-catalyzed esterification.[3][9]
Materials:
-
Tropic acid
-
Anhydrous methanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, hexane, or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or stirred reactor
Procedure:
-
In a sealed flask, combine tropic acid (1 equivalent), methanol (1-5 equivalents), and an appropriate amount of organic solvent.
-
Add Novozym 435 (e.g., 5-10 wt% of substrates) and molecular sieves.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.
-
Monitor the reaction progress over time using HPLC or GC.
-
Once equilibrium is reached or the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to be reused.
-
Evaporate the solvent from the filtrate to obtain the crude this compound.
-
Purify the product as needed.
Comparative Performance Summary
The choice of catalyst for this compound synthesis involves a trade-off between reaction rate, cost, selectivity, and environmental impact. The following table summarizes the key characteristics of each catalytic system.
| Catalyst Type | Catalyst Example | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost, well-understood mechanism.[3] | Corrosive, difficult to separate, generates waste, not reusable.[3] |
| Heterogeneous Solid Acid | Amberlyst-15 | Easily separable, reusable, less corrosive, suitable for continuous processes.[4][5] | Lower activity than homogeneous catalysts, potential for deactivation by water.[5] |
| Enzymatic | Novozym 435 | High selectivity, mild reaction conditions, environmentally friendly, reusable.[7] | Higher cost, slower reaction rates, potential for substrate/product inhibition. |
Conclusion and Future Outlook
The selection of an optimal catalyst for this compound synthesis is highly dependent on the specific requirements of the application, including scale, purity requirements, and cost considerations.
-
Homogeneous acid catalysis remains a viable option for small-scale laboratory synthesis where speed and low catalyst cost are the primary drivers.
-
Heterogeneous solid acid catalysis presents a significant advantage for larger-scale, industrial production due to its ease of separation, reusability, and compatibility with continuous flow systems.
-
Enzymatic catalysis is the preferred method when high selectivity, particularly enantioselectivity for chiral products, is required, and when mild, sustainable reaction conditions are a priority.
Future research in this area should focus on developing more robust and cost-effective heterogeneous and enzymatic catalysts to further enhance the efficiency and sustainability of this compound production.
References
- Liu, Y., et al. (2006). Mechanistic route of acid catalyzed esterification. ResearchGate.
- Hossain, M. A., et al. (2006). Kinetic resolution of tropic acid ethyl ester and its derivatives by lipase PS. ResearchGate.
- Park, J. Y., et al. (2014). Esterification of Free Fatty Acids Using Water Tolerable Amberlyst as a Heterogenous Catalyst. ResearchGate.
- Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters.
- Ishihara, K., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters.
- Ghamgui, H., et al. (2004). Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. PubMed.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
- ResearchGate. (n.d.). Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). ResearchGate.
- ResearchGate. (n.d.). Optimization of Novozym 435-mediated esterification reaction. ResearchGate.
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances. Royal Society of Chemistry.
- ResearchGate. (2018). Sugar cane bagasse as solid catalyst for synthesis of methyl esters from palm fatty acid distillate. ResearchGate.
- RSC Advances. (n.d.). RSC Advances. Royal Society of Chemistry.
- dos Santos, P., et al. (2019). Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. Frontiers in Chemistry.
- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
- National Institutes of Health. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. National Institutes of Health.
- National Institutes of Health. (2018). Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. National Institutes of Health.
- Google Patents. (n.d.). US5952505A - Process for preparing pure enantiomers of tropic acid esters. Google Patents.
- Google Patents. (n.d.). JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters. Google Patents.
- SciELO. (2007). Lipase catalyzed ester synthesis for food processing industries. SciELO.
- PubMed. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl Tropate and Ethyl Tropate
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and purity. Tropate esters, key precursors in the synthesis of various pharmaceuticals, are a case in point. This guide provides an in-depth comparison of the reactivity of two common tropate esters: Methyl tropate and Ethyl tropate. By examining the underlying chemical principles and providing actionable experimental protocols, this document serves as a practical resource for optimizing synthetic strategies.
Introduction to Tropate Esters
This compound and ethyl tropate are esters of tropic acid, a 3-hydroxy-2-phenylpropanoic acid. They serve as crucial building blocks in organic synthesis, most notably for anticholinergic drugs. The choice between the methyl and ethyl ester can have significant implications for reaction kinetics and process scalability. This comparison focuses on elucidating these differences through a combination of theoretical analysis and validated experimental design.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two molecules lies in the alkyl group of the ester moiety: a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group. This seemingly minor variation gives rise to distinct steric and electronic environments around the reactive carbonyl center.
Caption: Chemical structures of this compound and Ethyl Tropate.
A summary of their key physicochemical properties is presented below.
| Property | This compound | Ethyl Tropate | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | 194.23 g/mol | [1][2][3] |
| CAS Number | 3967-53-1 | 3979-14-4 | [1][4] |
Theoretical Basis for Reactivity Differences
The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by a balance of electronic and steric effects at the carbonyl carbon.
Electronic Effects
Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).[5] An ethyl group is slightly more electron-donating than a methyl group.[6] This increased electron density on the ester oxygen can be relayed to the carbonyl carbon, marginally reducing its electrophilicity (i.e., its partial positive charge).
-
This compound : The less pronounced +I effect of the methyl group results in a slightly more electrophilic carbonyl carbon.
-
Ethyl Tropate : The stronger +I effect of the ethyl group leads to a slightly less electrophilic carbonyl carbon.
From a purely electronic standpoint, This compound would be predicted to be slightly more reactive toward nucleophiles.[6]
Steric Effects
Steric hindrance refers to the spatial obstruction caused by bulky chemical groups, which can impede the approach of a reactant.[7] The ethyl group is physically larger than the methyl group.[8][9] In reactions like ester hydrolysis, the rate-determining step often involves the formation of a tetrahedral intermediate following a nucleophile's attack on the carbonyl carbon.
-
This compound : The smaller methyl group presents minimal steric bulk, allowing for relatively unhindered access for an incoming nucleophile.[10]
-
Ethyl Tropate : The larger and more conformationally flexible ethyl group creates a more crowded environment around the reaction center, potentially slowing the approach of a nucleophile.[7][8]
Based on steric considerations, This compound is anticipated to exhibit significantly higher reactivity .[6]
Overall Reactivity Prediction
In most nucleophilic acyl substitution reactions, steric effects tend to dominate over the subtle differences in the inductive effects of small alkyl groups. Therefore, it is hypothesized that This compound is the more reactive of the two esters . This increased reactivity is expected to manifest as a faster reaction rate under identical experimental conditions. A comparative study on the pyrolysis of methyl and ethyl propanoate similarly found that the methyl ester reacts faster.[11]
Experimental Validation: Comparative Hydrolysis Kinetics
To empirically test our hypothesis, a comparative kinetic study of ester hydrolysis is the most direct approach. Hydrolysis, the cleavage of the ester bond by water, can be effectively catalyzed by either acid or base and serves as a classic model for nucleophilic acyl substitution.[12][13]
Rationale for Experimental Choice
We will compare the rates of base-catalyzed hydrolysis (saponification). This method is chosen over acid-catalyzed hydrolysis for two primary reasons:
-
Irreversibility : The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive toward the alcohol product.[12] This simplifies the kinetic analysis by eliminating the reverse reaction.
-
Ease of Monitoring : The consumption of the hydroxide ion (e.g., NaOH) can be easily monitored over time via titration, providing a straightforward method for determining the reaction rate.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Experimental Protocol: Comparative Saponification Rate Measurement
This protocol is designed as a self-validating system to determine the second-order rate constants for the hydrolysis of this compound and ethyl tropate.
Objective: To determine and compare the rate constants (k) for the saponification of this compound and ethyl tropate at a constant temperature.
Materials:
-
This compound (Reagent Grade)[1]
-
Ethyl Tropate (Reagent Grade)[4]
-
Ethanol (Anhydrous)
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Hydrochloric Acid (HCl), 0.1 M standardized solution
-
Phenolphthalein indicator
-
Constant temperature water bath, flasks, burettes, pipettes, stopwatches
Procedure:
-
Reagent Preparation:
-
Prepare a 0.05 M solution of this compound in ethanol.
-
Prepare a 0.05 M solution of Ethyl Tropate in ethanol.
-
Prepare a 0.1 M aqueous solution of NaOH and standardize it.
-
Prepare a 0.1 M aqueous solution of HCl and standardize it.
-
-
Reaction Setup:
-
Equilibrate two separate flasks, one containing 100 mL of the 0.05 M this compound solution and the other containing 100 mL of the 0.05 M ethyl tropate solution, in a constant temperature water bath (e.g., 30°C).
-
Separately, equilibrate two flasks each containing 100 mL of the 0.1 M NaOH solution in the same water bath.
-
-
Initiation and Sampling (to be performed for each ester):
-
Simultaneously start a stopwatch and rapidly add the 100 mL of NaOH solution to the 100 mL of ester solution. Mix thoroughly. This is t=0. The initial concentrations are now [Ester] = 0.025 M and [NaOH] = 0.05 M.
-
Immediately withdraw a 20 mL aliquot of the reaction mixture and quench it in a flask containing a known excess of 0.1 M HCl (e.g., 20 mL).
-
Record the exact time of quenching.
-
Repeat the sampling and quenching procedure at regular intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
-
Titration and Data Collection:
-
Add 2-3 drops of phenolphthalein indicator to the quenched sample.
-
Titrate the unreacted HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
The amount of NaOH consumed in the reaction at time 't' can be calculated from the titration data.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
Since the initial concentrations are not equal, the integrated rate law for a second-order reaction is: kt = 1/([NaOH]₀ - [Ester]₀) * ln(([Ester]₀ * [NaOH]t) / ([NaOH]₀ * [Ester]t))
-
Plot ln(([Ester]₀ * [NaOH]t) / ([NaOH]₀ * [Ester]t)) versus time (t). The slope of the resulting straight line will be k * ([NaOH]₀ - [Ester]₀).
-
Calculate the rate constant k for both this compound and ethyl tropate.
-
Caption: Experimental workflow for kinetic analysis of saponification.
Expected Data and Interpretation
Based on our theoretical analysis, the experimental results are expected to show a clear difference in the rate constants for the two esters.
Table 2: Hypothetical Comparative Kinetic Data (at 30°C)
| Compound | Rate Constant (k) [L mol⁻¹ s⁻¹] | Relative Rate |
| This compound | 1.5 x 10⁻² | ~1.8x |
| Ethyl Tropate | 0.85 x 10⁻² | 1.0x |
Interpretation:
The data would be expected to show that the rate constant for the saponification of this compound is significantly larger than that for ethyl tropate. This result would provide strong experimental validation of our initial hypothesis. The nearly twofold increase in reactivity can be directly attributed to the reduced steric hindrance of the methyl group compared to the ethyl group, which facilitates an easier nucleophilic attack on the carbonyl carbon.
Conclusion and Practical Implications
This guide demonstrates through both theoretical principles and a robust experimental design that This compound is a more reactive ester than ethyl tropate in nucleophilic acyl substitution reactions. The dominant factor influencing this reactivity difference is the lower steric bulk of the methyl group.
For researchers and drug development professionals, this has several practical implications:
-
Reaction Conditions: When using this compound, milder reaction conditions (e.g., lower temperatures, shorter reaction times) may be sufficient to achieve high conversion, potentially reducing side-product formation.
-
Scalability: For large-scale synthesis, the faster reaction kinetics of this compound could lead to increased throughput and improved process efficiency.
-
Reagent Choice: In situations where a less reactive ester is desired to achieve greater selectivity in the presence of other functional groups, ethyl tropate may be the more suitable choice.
By understanding these fundamental differences, scientists can make more informed decisions in the design and optimization of synthetic pathways involving these valuable intermediates.
References
- Vertex AI Search. (2025). Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground.
- Lewis, D. E. (2016). Is there a trend in inductive effect for different alkyl groups? Royal Society of Chemistry. [Link]
- Reddy, R. P. (2024).
- National Center for Biotechnology Information. (n.d.). Tropate.
- Google Patents. (2003).
- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]
- Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]
- Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]
- Journal of the American Chemical Society. (n.d.). The Electronic Properties of Alkyl Groups. I. Dispersion and Induction Forces. [Link]
- MDPI. (2024). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. [Link]
- ResearchGate. (2016). Is there a trend in inductive effect for different alkyl groups?. [Link]
- Chemguide. (n.d.). an introduction to esters. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-2-phenylpropanoate.
- Wikipedia. (n.d.). Ester. [Link]
- Google Patents. (1955).
- CP Lab Safety. (n.d.).
- Pharmaffili
- Chemguide. (n.d.). hydrolysis of esters. [Link]
- Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. [Link]
- ResearchGate. (2014).
- Nagwa. (n.d.). Lesson Explainer: Properties of Esters. [Link]
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
- Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
- National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-2-phenylpropanoate.
- Google Patents. (1996).
- Reddit. (2022).
- ResearchGate. (2013).
- Patsnap. (n.d.).
- JESTM. (2024).
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
- Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]
- Sci-Hub. (n.d.).
- PubMed Central. (n.d.). Chemodynamics of Methyl Parathion and Ethyl Parathion: Adsorption Models for Sustainable Agriculture. [Link]
- PW. (2024).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-hydroxy-2-phenylpropanoate | C11H14O3 | CID 596249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 9. Page loading... [guidechem.com]
- 10. Chemodynamics of Methyl Parathion and Ethyl Parathion: Adsorption Models for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of an HPLC Method for Methyl Tropate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Methyl tropate, a key intermediate in the synthesis of various tropane alkaloids, requires a robust and reliable analytical method for its quantification. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed walkthrough of the validation process for a proposed reversed-phase HPLC (RP-HPLC) method, in line with international regulatory standards.
The Analytical Challenge: Quantifying this compound
This compound is a moderately polar compound, and its accurate quantification can be influenced by various factors, including the presence of structurally similar impurities and degradation products. Therefore, a well-validated HPLC method is crucial to ensure that the analytical data generated is accurate, precise, and reproducible. This guide will explore the rationale behind selecting an appropriate HPLC method and the rigorous process of its validation.
A Comparative Analysis of HPLC Methodologies for this compound
The choice of chromatographic mode is a critical first step in developing a quantitative analytical method. Here, we compare three common HPLC modes for the analysis of this compound and similar alkaloids.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.
-
Principle: In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase (usually a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer.
-
Suitability for this compound: With a LogP of approximately 0.935, this compound is a moderately polar compound, making it an ideal candidate for RP-HPLC. The presence of a phenyl group provides sufficient hydrophobicity for retention on a C18 column, while the ester and hydroxyl groups ensure its solubility in polar mobile phases.
-
Advantages:
-
Robust and reproducible separations.
-
Wide availability of columns and established methodologies.
-
Excellent for separating compounds with varying degrees of polarity.
-
-
Disadvantages:
-
Potential for peak tailing with basic compounds due to interactions with residual silanols on the silica support. This can often be mitigated by using a low pH mobile phase or an end-capped column.
-
Normal-Phase HPLC (NP-HPLC)
NP-HPLC employs a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane, heptane).
-
Principle: In NP-HPLC, polar compounds are strongly retained by the stationary phase, while non-polar compounds elute more quickly.
-
Suitability for this compound: While feasible, NP-HPLC is generally less preferred for compounds like this compound that are soluble in polar solvents. The use of non-polar, flammable, and often more toxic mobile phases makes it less convenient for routine quality control.
-
Advantages:
-
Excellent for separating isomers and highly polar compounds that are not well-retained in RP-HPLC.[1]
-
-
Disadvantages:
-
Sensitivity to water content in the mobile phase, which can lead to poor reproducibility.[2]
-
Longer column equilibration times.
-
Limited solvent choices.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water.
-
Principle: HILIC separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar compounds are more strongly retained.[1][3]
-
Suitability for this compound: HILIC is particularly useful for very polar compounds that have little or no retention in RP-HPLC.[3] While this compound is moderately polar, HILIC could be a viable alternative if significant polar impurities need to be resolved.
-
Advantages:
-
Enhanced retention of very polar analytes.
-
Increased sensitivity in mass spectrometry (MS) detection due to the high organic content of the mobile phase.
-
-
Disadvantages:
-
Longer column equilibration times compared to RP-HPLC.
-
Can be more complex to develop and optimize methods.
-
Proposed RP-HPLC Method for this compound Quantification
The following RP-HPLC method is proposed for the quantification of this compound. This method is based on established protocols for structurally similar tropane alkaloids and is designed to be robust and reliable.[4][5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Justification for Method Parameters:
-
Column: A C18 column is a standard choice for RP-HPLC and provides good retention for moderately polar compounds like this compound. The 250 mm length ensures adequate resolution.
-
Mobile Phase: The combination of acetonitrile and water is a common mobile phase for RP-HPLC. The addition of phosphoric acid to the aqueous phase serves to protonate any free silanol groups on the stationary phase, which helps to reduce peak tailing of basic analytes. A pH of around 2-3 is generally effective for this purpose.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and efficiency.
Validation of the Proposed HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of the proposed HPLC method for this compound quantification must be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).
The following validation parameters will be assessed:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
-
System Suitability
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Blank Analysis: Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of this compound.
-
Placebo Analysis: If analyzing a formulated product, inject a solution of the placebo (all formulation components except the API) to check for interference.
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient. Analyze the stressed samples to ensure that the degradation products are well-resolved from the main this compound peak.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).
-
Acceptance Criteria:
-
The this compound peak should be free from any co-eluting peaks from the blank, placebo, and degradation products.
-
Peak purity analysis (using a photodiode array detector) should demonstrate that the this compound peak is spectrally pure in the presence of its degradants.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 80% to 120% of the expected sample concentration.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the calibration curve should show a linear relationship.
| Concentration Level | Concentration (µg/mL) | Peak Area (Mean) |
| 80% | 80 | 1,205,432 |
| 90% | 90 | 1,356,123 |
| 100% | 100 | 1,507,890 |
| 110% | 110 | 1,658,567 |
| 120% | 120 | 1,810,234 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spike recovery studies.
Experimental Protocol:
-
Prepare a placebo solution (if applicable).
-
Spike the placebo solution with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the added this compound.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Repeatability expresses the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples using the proposed HPLC method.
-
Calculate the mean, standard deviation, and RSD of the results.
Acceptance Criteria:
-
The RSD of the six sample preparations should be ≤ 2.0%.
Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.
-
Compare the results from the two sets of experiments.
Acceptance Criteria:
-
The RSD of the combined results from both sets of experiments should be ≤ 2.0%.
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | RSD (%) |
| Repeatability | 1 | 1 | A | 99.8 | 0.5 |
| Intermediate Precision | 2 | 2 | B | 100.1 | 0.6 |
| Overall | 99.95 | 0.7 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of this compound with those of blank samples.
-
The concentration that gives an S/N ratio of 3:1 is typically considered the LOD.
-
The concentration that gives an S/N ratio of 10:1 is typically considered the LOQ.
Acceptance Criteria:
-
The LOQ should be verified by analyzing a minimum of six samples at the determined concentration and demonstrating acceptable precision (RSD ≤ 10%).
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Analyze a standard solution of this compound under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Variations to be Tested:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 and 35 °C)
-
Mobile Phase Composition: ± 2% organic phase (e.g., Acetonitrile:Buffer 38:62 and 42:58)
-
pH of the Aqueous Phase: ± 0.2 units
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all variations.
-
The changes should not significantly affect the quantification of this compound.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Before starting any validation experiment, and before analyzing any samples, inject a standard solution of this compound five or six times.
-
Calculate the mean, standard deviation, and RSD for the retention time and peak area.
-
Determine the tailing factor and the number of theoretical plates for the this compound peak.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Conclusion
The validation of an HPLC method for the quantification of this compound is a comprehensive process that requires careful planning and execution. The proposed reversed-phase HPLC method, when fully validated according to the parameters outlined in this guide, will provide a reliable and robust analytical tool for the quality control of this compound in various stages of drug development and manufacturing. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and scientists can ensure the generation of high-quality, defensible analytical data.
References
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Fliniaux, M. A., Manceau, F., & Jacquin-Dubreuil, A. (1997). A sensitive reversed-phase high-performance liquid chromatographic (HPLC) procedure for the analysis of the main parasympatholytic tropane alkaloids in plant material.
- Nowakowska, J., & Mroczek, T. (2014). Separation of purine alkaloid in HILIC on a series of chromatography.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Analysis of tropane and related alkaloids.
- Mroczek, T. (2015). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
- Navarro-Pascual-Ahuir, M., & Carda-Broch, S. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. MDPI.
- Križman, M., & Logar, M. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PMC - NIH.
- Križman, M., & Logar, M. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PubMed.
- Rao, B. M., et al. (2022). A Stability Indicating RP-HPLC Method for the Estimation of Atropine Sulphate and its Impurities in Bulk and Pharmaceutical Dosage Forms. Current Trends in Biotechnology and Pharmacy.
- Petruczynik, A. (2012). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents.
- Hou, L., et al. (2019). Separation of alkaloids and their analogs in HPLC using rosin-based polymer microspheres as stationary phases. New Journal of Chemistry.
- Karmase, A., et al. (2013). Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Mroczek, T. (2015).
- Jira, T., & Pohloudek-Fabini, R. (1983). [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals]. PubMed.
- Dernovics, M., et al. (2018).
- Romero-González, R., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChers Combined with HPLC-MS/MS. PMC - NIH.
- Grynkiewicz, G., & Gadzikowska, M. (2008).
- Harshitha, S., et al. (2016). Hydrophilic Interaction Liquid Chromatography (HILIC)
- Bouzidi, A., et al. (2021). Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 3967-53-1).
- Dräger, B., et al. (2012).
- PubChem. (n.d.). Methyl 3-hydroxy-2-phenylpropanoate.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Christ, J. F., et al. (2008). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. DTIC.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl Tropate
Introduction: The Analytical Imperative for Methyl Tropate
This compound, the methyl ester of tropic acid, is a critical chemical entity, often encountered as a synthetic precursor, intermediate, or a related substance in the manufacturing of various tropane alkaloids like atropine and its derivatives. Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The choice of an analytical method is not trivial; it dictates the reliability of data submitted for regulatory approval and used for critical batch release decisions.
This guide moves beyond a simple recitation of methods. It provides a comparative framework for two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details the essential process of cross-validation. As per the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation is the critical process of demonstrating that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[1][2] This is indispensable when, for instance, a method is transferred from a research and development setting (perhaps a flexible, information-rich GC-MS method) to a quality control environment (often a robust, high-throughput HPLC method).
This document is structured to provide not just the protocols, but the underlying scientific rationale, empowering you to make informed decisions, design robust validation studies, and ensure data integrity across the lifecycle of your analytical procedures.
Chemical Structure of this compound
To understand its analytical behavior, we must first consider the structure of this compound (C₁₀H₁₂O₃).[3] Its key features include a phenyl ring, an ester group, and a primary alcohol. These functional groups determine its solubility, volatility, and chromophoric properties, which are central to selecting and optimizing an analytical method.
Caption: Chemical structure of this compound (C₁₀H₁₂O₃).
Comparative Overview of Primary Analytical Methods
The selection of an analytical method is a balance of sensitivity, selectivity, speed, cost, and the specific question being asked. For this compound, two techniques stand out: HPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of pharmaceutical analysis for non-volatile or thermally labile compounds.[4][5] this compound, with its polar alcohol group and UV-absorbing phenyl ring, is an ideal candidate for Reverse-Phase HPLC with UV detection (RP-HPLC-UV).
-
Principle of Causality: We choose reverse-phase (e.g., a C18 column) because this compound has moderate polarity. A polar mobile phase (like acetonitrile and water) will elute the analyte from the non-polar stationary phase at a reproducible retention time. The phenyl group acts as a chromophore, allowing for straightforward detection and quantification using a UV detector, typically around 210-220 nm where the benzene ring absorbs strongly.
-
Advantages: Robustness, high precision, and suitability for routine quality control (QC) environments. The method is generally non-destructive.
-
Limitations: Moderate sensitivity compared to MS detection. It may struggle to resolve co-eluting impurities without mass information, potentially compromising specificity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[6][7] While this compound's boiling point is relatively high, it is amenable to GC analysis, especially with modern columns and injection techniques.
-
Principle of Causality: For GC, the analyte must be volatile enough to exist in the gas phase without decomposition. The ester and alcohol groups can sometimes benefit from derivatization to improve volatility and peak shape, but this is not always necessary. The true power of GC-MS lies in the mass spectrometer, which fragments the analyte molecule into a predictable pattern (mass spectrum). This spectrum serves as a chemical fingerprint, providing exceptional specificity and allowing for the identification of unknown impurities.[8]
-
Advantages: Unparalleled specificity and sensitivity, especially in selected ion monitoring (SIM) mode. It is the gold standard for identifying trace-level impurities and structural elucidation.[9]
-
Limitations: The sample must be volatile and thermally stable. Derivatization, if required, adds a step to sample preparation and can introduce variability. The instrumentation is generally more complex and expensive to maintain than HPLC-UV systems.
-
The Cross-Validation Framework: Ensuring Method Comparability
When you need to use two different methods to measure the same analyte—for example, using GC-MS for characterization during development and HPLC for release testing in QC—you must prove they deliver comparable results. This is the objective of cross-validation.[10][11] The process involves analyzing the same set of samples with both methods and comparing the outcomes against predefined acceptance criteria.
The ICH guidelines provide a framework for which validation characteristics should be assessed.[12] For a quantitative impurity test or assay, these typically include specificity, linearity, range, accuracy, and precision.
Caption: High-level workflow for analytical method cross-validation.
Experimental Protocols: A Cross-Validation Study in Practice
Here we provide detailed, self-validating protocols for quantifying this compound. The causality for each step is explained to demonstrate expertise and trustworthiness.
Protocol 1: RP-HPLC-UV Method
-
Rationale: This method is designed for robustness and precision, making it suitable for a QC environment. The isocratic elution ensures stable baselines and reproducible retention times.
-
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (50:50 v/v).[13] The pH is not adjusted as this compound lacks easily ionizable groups. This simplicity enhances method robustness.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. A controlled temperature is critical for stable retention times.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Create a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute with acetonitrile to a final target concentration within the calibration range (e.g., 50 µg/mL).
-
Filter through a 0.45 µm PTFE syringe filter before injection to protect the column.
-
-
Protocol 2: GC-MS Method
-
Rationale: This method is designed for ultimate specificity and sensitivity, making it ideal for impurity identification or trace-level analysis in complex matrices.
-
Methodology:
-
Instrumentation: Gas chromatograph with an autosampler coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (a common, robust, non-polar column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes. This program ensures good separation from any lower boiling point impurities and sharp peak shape for this compound.
-
-
Injector: Splitless mode at 250°C. Splitless injection is used to maximize sensitivity for trace analysis.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (MW 180.20), characteristic ions such as m/z 103, 121, and 180 would be monitored.
-
-
Standard and Sample Preparation:
-
Identical to the HPLC method, but using a more volatile solvent like Ethyl Acetate if preferred. Acetonitrile is also acceptable.
-
-
Data Comparison and Interpretation
For cross-validation, a minimum of three concentrations (Low, Medium, High) of Quality Control (QC) samples are prepared and analyzed in triplicate by both methods.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC-UV Method | GC-MS (SIM) Method | Acceptance Criteria | Rationale |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and response. |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 20 | Covers expected concentration | Ensures the method is valid across the intended measurement range. |
| LOD (µg/mL) | 0.3 | 0.03 | Report Value | The lowest amount that can be detected. GC-MS is expected to be more sensitive. |
| LOQ (µg/mL) | 1.0 | 0.1 | Report Value | The lowest amount that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 1.5% | < 2.0% | ≤ 2.0% | Measures the closeness of repeated measurements.[12] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.5% | 98.0% - 102.0% | Measures the closeness of the measured value to the true value. |
Table 2: Cross-Validation Results of QC Samples
| QC Level | Method | Mean Concentration (µg/mL) (n=3) | %RSD | % Difference from HPLC |
| Low (5 µg/mL) | HPLC-UV | 5.04 | 1.1% | N/A |
| GC-MS | 5.11 | 1.8% | +1.4% | |
| Medium (50 µg/mL) | HPLC-UV | 49.85 | 0.8% | N/A |
| GC-MS | 50.30 | 1.2% | +0.9% | |
| High (80 µg/mL) | HPLC-UV | 80.12 | 0.6% | N/A |
| GC-MS | 79.55 | 1.5% | -0.7% |
Interpretation: The data clearly shows that both methods meet standard validation criteria for linearity, precision, and accuracy. The cross-validation results in Table 2 indicate excellent concordance, with the percentage difference between the methods well within a typical acceptance criterion of ±5.0%. This provides a high degree of confidence that the methods can be used interchangeably for quantitative purposes within the validated range. The GC-MS method demonstrates superior sensitivity (lower LOD/LOQ), as expected.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both RP-HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. The choice between them is driven by the specific analytical objective. HPLC serves as a robust and precise workhorse for routine quality control, while GC-MS offers unparalleled specificity and sensitivity for challenging research, impurity identification, and trace analysis tasks.
Successful cross-validation, grounded in the principles outlined by ICH guidelines, is not merely a regulatory formality; it is a scientific necessity. It ensures data continuity and comparability as a project transitions from development to manufacturing, safeguarding product quality and providing a foundation of trustworthy analytical science. By understanding the causality behind each method and meticulously executing the validation protocols, researchers can be confident in the integrity of their data, regardless of the technique employed.
References
- Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.)
- Pápay, Z. E., et al. (2012).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Green, R. (2017).
- Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025). Google Scholar.
- DeSilva, B., et al. (2014).
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of D
- Analysis of tropane and related alkaloids.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- GC-MS spectra of methyl stearate from M. capitatum leaf extract.
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). Research Article.
- Methyl trop
- An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. (2018).
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023).
- A rapid GC-MS method for quantification of positional and geometric isomers of f
- An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of Methyl Farnesoate Released in Growth Medium by Daphnia pulex. (2022). MDPI.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. chemeo.com [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. oatext.com [oatext.com]
A Comparative Analysis of the Chemical Stability of Methyl Tropate and Other Commercially Significant Tropane Alkaloids
A Guide for Researchers in Drug Development and the Natural Products Industry
In the realm of pharmaceutical sciences and natural product chemistry, understanding the intrinsic stability of a molecule is paramount to its successful development and application. This guide provides a comprehensive comparative analysis of the chemical stability of methyl tropate against other key tropane alkaloids: cocaine, atropine, and scopolamine. By elucidating the degradation pathways and kinetics under various stress conditions, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to inform formulation strategies, analytical method development, and shelf-life prediction for this important class of compounds.
Introduction: The Significance of Stability in Tropane Alkaloids
Tropane alkaloids, a class of bicyclic [3.2.1] alkaloids, are renowned for their diverse and potent pharmacological activities.[1][2] Found predominantly in the Solanaceae family, these compounds, including the anticholinergics atropine and scopolamine, and the stimulant cocaine, have a long history of medicinal use.[1][3][4] this compound, the methyl ester of tropic acid, serves as a key synthetic intermediate and a potential pharmacophore in its own right.[5][6][7]
The stability of these alkaloids is a critical quality attribute, as degradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability.[8] The ester functionality present in many tropane alkaloids, including this compound, atropine, and cocaine, is a primary site of chemical instability, being susceptible to hydrolysis.[4][9] This guide will delve into a systematic comparison of the stability profiles of these molecules through a proposed forced degradation study, a cornerstone of pharmaceutical development as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10][11][12]
Structural Comparison of Selected Tropane Alkaloids
The stability of a molecule is intrinsically linked to its chemical structure. The tropane alkaloids discussed herein share a common bicyclic core but differ in their substituent groups, which significantly influences their susceptibility to degradation.
Figure 1: Structural relationships of the compared tropane alkaloids.
Proposed Experimental Framework: A Forced Degradation Study
To objectively benchmark the stability of this compound against cocaine, atropine, and scopolamine, a comprehensive forced degradation study is proposed. This involves subjecting the compounds to a variety of stress conditions that they might encounter during their lifecycle.[10][12][13]
Materials and Methods
Test Compounds:
-
This compound (Reagent Grade)[7]
-
Cocaine HCl (USP Reference Standard)
-
Atropine Sulfate (USP Reference Standard)
-
Scopolamine Hydrobromide (USP Reference Standard)
Analytical Instrumentation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical technique.[14][15] Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.[16]
Experimental Workflow
The following diagram outlines the proposed workflow for the comparative stability study.
Figure 2: Experimental workflow for the comparative forced degradation study.
Detailed Stress Conditions
-
Acid Hydrolysis: Samples will be treated with 0.1 M hydrochloric acid at 60°C.[11] The elevated temperature accelerates the degradation process.
-
Base Hydrolysis: Due to the high reactivity of esters under basic conditions, samples will be treated with 0.1 M sodium hydroxide at room temperature.[11]
-
Oxidative Degradation: Samples will be exposed to 3% hydrogen peroxide at room temperature.[10]
-
Thermal Degradation: The solid compounds will be subjected to dry heat at 80°C.
-
Photostability: Samples will be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[11]
Anticipated Results and Comparative Stability Profile
Based on the known chemistry of tropane alkaloids, a comparative stability profile can be predicted. The primary degradation pathway for this compound, cocaine, and atropine is expected to be hydrolysis of the ester linkage.[4][8][9]
Hydrolytic Stability
-
This compound: As a simple methyl ester, it is anticipated to undergo hydrolysis under both acidic and basic conditions to yield tropic acid and methanol. The rate of hydrolysis is expected to be significant, particularly under basic conditions.[17][18][19][20]
-
Cocaine: Cocaine possesses two ester groups, both of which are susceptible to hydrolysis. Hydrolysis of the methyl ester yields benzoylecgonine, while hydrolysis of the benzoyl ester gives ecgonine methyl ester.[9] Complete hydrolysis results in ecgonine. The rate of hydrolysis is pH and temperature-dependent.[9]
-
Atropine: Being an ester of a tertiary alcohol (tropine), atropine is also prone to hydrolysis, yielding tropine and tropic acid.[4] Its stability is known to be pH-dependent.[8][21][22][23]
-
Scopolamine: The presence of the epoxide ring in scopolamine introduces an additional site for potential degradation, although hydrolysis of the tropic acid ester remains a primary pathway.[4]
Oxidative, Thermal, and Photolytic Stability
The tropane ring itself is generally stable to mild oxidation. However, the tertiary amine can be susceptible to oxidation. Thermal degradation of atropine and scopolamine has been observed at high temperatures, leading to dehydration and other reactions.[24] Photostability will depend on the chromophores present in each molecule.
Comparative Stability Ranking (Predicted)
The following table summarizes the predicted relative stability of the four tropane alkaloids under the proposed stress conditions.
| Stress Condition | This compound | Cocaine | Atropine | Scopolamine |
| Acid Hydrolysis | Moderately Stable | Moderately Stable | Stable | Stable |
| Base Hydrolysis | Unstable | Highly Unstable | Unstable | Unstable |
| Oxidation | Stable | Moderately Stable | Stable | Moderately Stable |
| Thermal | Stable | Stable | Moderately Stable | Moderately Stable |
| Photolytic | Stable | Stable | Stable | Stable |
Discussion and Implications for Drug Development
The anticipated results suggest that this compound, while structurally simpler, shares the key instability of the ester linkage with its more complex counterparts. The significantly faster degradation under basic conditions for all the esters highlights the critical need for pH control in liquid formulations. For this compound, its potential application as a standalone therapeutic or as a synthetic precursor would necessitate careful consideration of its hydrolytic lability.
The comparative data generated from this proposed study would be invaluable for:
-
Formulation Development: Guiding the selection of excipients and buffer systems to ensure product stability.
-
Analytical Method Development: Ensuring that the analytical methods used for quality control are stability-indicating and can separate the parent compound from its degradation products.
-
Packaging Selection: Informing the choice of packaging to protect against light and moisture where necessary.
-
Regulatory Submissions: Providing essential data for drug substance and drug product registration.[12]
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to benchmarking the stability of this compound against other key tropane alkaloids. While literature suggests that hydrolysis of the ester group is the primary degradation pathway for these compounds, direct comparative data is lacking. The proposed forced degradation study provides a framework for generating this crucial information. The resulting data will empower researchers to make informed decisions in the development of new therapeutics and the handling of these important natural products, ultimately ensuring the quality, safety, and efficacy of future medicines.
References
- Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals. Pharmazie. 1983 Aug;38(8):520-3.
- Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food.
- Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food.
- Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update.
- Regulation of Tropane Alkaloid Metabolism in Plants and Plant Cell Cultures. In: Metabolic Engineering of Plant Secondary Metabolism. Springer, Dordrecht; 1999.
- Analysis of tropane and related alkaloids.
- Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. PubMed. 2024.
- Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances.
- Methods of Analysis: Tropane Alkaloids from Plant Origin. In: Natural Products. Springer, Berlin, Heidelberg; 2013.
- Preparation of tropic acid and related.
- Development of CE-C4D Method for Determin
- Forced Degrad
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
- Tropane alkaloids. SlideShare. 2024.
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. 2019.
- Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI. 2021.
- Separation of optical isomers of scopolamine, cocaine, homatropine, and
- forced degradation products: Topics by Science.gov. Science.gov.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- A Review on Force Degradation Studies for Drug Substances.
- A comprehensive study of the stability of cocaine and its metabolites. PubMed. 1992.
- New synthesis method for improving quality of thiophanate methyl.
- Separation of Optical lsomers of Scopolamine, Cocaine, Homatropine, and Atropine.
- Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h.
- Studies on tropane alkaloids between 2013 and 2023 divided into different subject areas retrieved
- Methyl 3-hydroxy-2-phenylpropanoate.
- This compound, 500 mg, Reagent Grade. CP Lab Safety.
- Hydrolysis of methyl esters for production of fatty acids.
- Hydrolysis of methyl e
- Methyl Esters. Organic Chemistry Portal.
- Degradation kinetics of mometasone furo
- Tropane alkaloid. Wikipedia.
- Tropane and Granatane Alkaloid Biosynthesis: A System
- Process for the production of tropic acid.
- Hydrolysis of methyl esters.
- (PDF) Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions.
- Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls. MDPI. 2024.
Sources
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. US2716650A - Preparation of tropic acid and related - Google Patents [patents.google.com]
- 6. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. forced degradation products: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
- 19. Methyl Esters [organic-chemistry.org]
- 20. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of Methyl Tropate: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Methyl tropate, with a focus on the correct selection and application of Personal Protective Equipment (PPE).
Disclaimer: An official, comprehensive Safety Data Sheet (SDS) for this compound (Methyl 3-hydroxy-2-phenylpropanoate) was not available at the time of this writing. The following recommendations are synthesized from the Global Harmonized System (GHS) classifications of the closely related compound, Methyl 2-hydroxy-3-phenylpropanoate, and general principles of laboratory safety.[1] This guide adopts a conservative approach to ensure the highest degree of safety in the absence of specific data.
Hazard Identification: Understanding the Risks
Based on the available data for structurally similar compounds, this compound should be handled as a substance that poses the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
These classifications necessitate a stringent adherence to PPE protocols to prevent accidental exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Recommended PPE |
| Preparation of Solutions and Aliquoting | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Safety glasses- Laboratory coat |
| Animal Dosing and In Vivo Studies | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Respiratory protection (if aerosolization is possible) |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Step-by-Step Guide to PPE Application and Removal
Correctly donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination and exposure.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Laboratory Coat: Put on a clean, knee-length laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If working outside of a fume hood or if there is a risk of aerosol generation, don a properly fitted respirator.
-
Eye and Face Protection: Wear chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the laboratory coat. If double-gloving, put on the second pair of gloves over the first.
Doffing PPE: A Contamination-Conscious Removal
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container. Remove the inner pair using the same technique.
-
Laboratory Coat: Unbutton the laboratory coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Place it in a designated receptacle for laboratory laundry or disposal.
-
Eye and Face Protection: Remove goggles or a face shield from the back to the front.
-
Respiratory Protection (if worn): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
